4,5-Dibromothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNRWMHEYAMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728848 | |
| Record name | 4,5-Dibromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67594-67-6 | |
| Record name | 4,5-Dibromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4,5-dibromothiazole from 2,4-thiazolidinedione
An In-Depth Technical Guide to the Synthesis of 4,5-Dibromothiazole from 2,4-Thiazolidinedione
Introduction
This compound is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its disubstituted framework allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities and unique electronic properties. This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, starting from the readily available and cost-effective 2,4-thiazolidinedione. The presented pathway is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also a deep understanding of the underlying chemical principles.
Synthetic Strategy: A Three-Step Approach
The is most effectively achieved through a three-step sequence involving initial bromination and aromatization, followed by a second bromination and subsequent selective debromination. This strategy provides a reliable and scalable route to the target compound.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione
The initial step involves the conversion of 2,4-thiazolidinedione to 2,4-dibromothiazole. This transformation is a robust method that achieves both aromatization of the thiazolidine ring and bromination at the 2 and 4 positions. The use of phosphorus oxybromide (POBr₃) is a classic and effective method for this process.[1] An alternative, more modern approach involves the use of phosphorus pentoxide (P₂O₅) and a quaternary ammonium bromide salt, which can be a safer and more scalable option.[1]
Experimental Protocol
-
To a stirred solution of 2,4-thiazolidinedione (1.0 eq) in a suitable solvent such as toluene, add phosphorus pentoxide (P₂O₅, 1.5 eq) and tetrabutylammonium bromide (Bu₄NBr, 2.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dibromothiazole.
Quantitative Data
| Reagent/Parameter | Quantity/Value |
| 2,4-Thiazolidinedione | 1.0 eq |
| Phosphorus Pentoxide (P₂O₅) | 1.5 eq |
| Tetrabutylammonium Bromide | 2.5 eq |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Mechanistic Rationale
The reaction with P₂O₅ and Bu₄NBr is thought to proceed through the in situ formation of a bromophosphonium species, which acts as the brominating and dehydrating agent. The P₂O₅ activates the carbonyl groups of the 2,4-thiazolidinedione, facilitating tautomerization to the dienol form. The bromide ions from Bu₄NBr then act as nucleophiles, leading to bromination and subsequent aromatization of the thiazole ring.
Caption: Simplified reaction mechanism.
Part 2: Synthesis of 2,4,5-Tribromothiazole
The second step involves the bromination of 2,4-dibromothiazole at the remaining vacant C5 position to yield 2,4,5-tribromothiazole. The thiazole ring, even when substituted with two bromine atoms, is still sufficiently activated for further electrophilic substitution at the 5-position. N-Bromosuccinimide (NBS) in a strong acid, such as sulfuric acid, is an effective reagent for this transformation.
Experimental Protocol
-
To a stirred solution of 2,4-dibromothiazole (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude 2,4,5-tribromothiazole is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Quantitative Data
| Reagent/Parameter | Quantity/Value |
| 2,4-Dibromothiazole | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Solvent | Concentrated H₂SO₄ |
| Temperature | 0 °C to room temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | >90% |
Mechanistic Rationale
In a strong acid like sulfuric acid, NBS is protonated, generating a highly electrophilic bromine species (Br⁺). The electron-rich C5 position of the 2,4-dibromothiazole then attacks this electrophile in a classic electrophilic aromatic substitution mechanism. The resulting sigma complex loses a proton to regenerate the aromaticity of the thiazole ring, now with a bromine atom at the C5 position.
Caption: Electrophilic bromination at C5.
Part 3: Selective Debromination to this compound
The final and most crucial step is the selective removal of the bromine atom at the C2 position of 2,4,5-tribromothiazole to yield the desired this compound. This selective dehalogenation can be achieved using an organolithium reagent at low temperatures, followed by quenching with a proton source. The higher reactivity of the C2 position towards lithiation is key to this selectivity.
Experimental Protocol
-
Dissolve 2,4,5-tribromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.05 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or methanol.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Reagent/Parameter | Quantity/Value |
| 2,4,5-Tribromothiazole | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.05 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time | 1 hour |
| Typical Yield | 60-75% |
Mechanistic Rationale
The C2 proton of thiazole is the most acidic, and this property extends to halogen-metal exchange at this position. At low temperatures, n-butyllithium preferentially undergoes halogen-metal exchange with the bromine atom at the C2 position of 2,4,5-tribromothiazole. This forms a 2-lithio-4,5-dibromothiazole intermediate. Quenching this organolithium species with a proton source results in the formation of the C-H bond at the 2-position, yielding the desired this compound. The low temperature is critical to prevent side reactions, such as decomposition of the organolithium intermediate.
Caption: Selective C2 debromination via lithiation.
References
4,5-Dibromothiazole: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4,5-dibromothiazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its core physical and chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to empower your research and development endeavors.
Core Properties of this compound
This compound is a halogenated, five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The strategic placement of two bromine atoms on the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecular architectures through various cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃HBr₂NS | --INVALID-LINK-- |
| Molecular Weight | 242.92 g/mol | --INVALID-LINK-- |
| CAS Number | 67594-67-6 | ChemicalBook[1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | 75 °C | Huayuan World[2] |
| Boiling Point | 270.5 ± 20.0 °C (Predicted) | Huayuan World[2] |
| Density | 2.324 ± 0.06 g/cm³ (Predicted) | Huayuan World[2] |
| Solubility | Expected to be soluble in common organic solvents like methanol, DMF, and DMSO. | General chemical principles |
Synthesis and Spectroscopic Characterization
The synthesis of the complete family of bromothiazoles, including this compound, has been systematically optimized to avoid the use of hazardous elemental bromine. The following protocol is adapted from the work of Uzelac and Rasmussen, providing a reliable method for its preparation.[3][4]
Optimized Synthesis Protocol
The synthesis of this compound is achieved through a sequential bromination-debromination strategy, starting from commercially available thiazole. A key intermediate is the readily synthesized 2,4,5-tribromothiazole.
Experimental Protocol: Synthesis of this compound via Debromination of 2,4,5-Tribromothiazole [3][4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-tribromothiazole (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Debromination: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a specified period.
-
Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.
Table 2: NMR Spectroscopic Data for this compound [3][4]
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 8.52 (s, 1H) |
| ¹³C NMR | CDCl₃ | 150.1, 120.3, 110.2 |
Reactivity and Synthetic Utility
The two bromine atoms at the C4 and C5 positions of the thiazole ring are the primary sites of reactivity, making this compound a valuable precursor for creating diverse molecular structures. The differential electronic environment of these positions allows for potential regioselective functionalization through palladium-catalyzed cross-coupling reactions.
While specific literature on the reactivity of this compound is not as extensive as its 2,4- and 2,5-isomers, its behavior can be predicted based on the well-established principles of cross-coupling chemistry on halogenated heterocycles.[5][6] The C4 and C5 positions are both susceptible to coupling, and selectivity may be achieved by careful control of reaction conditions.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters.[7][8] It is a powerful tool for introducing aromatic and unsaturated moieties at the C4 and/or C5 positions.
-
Stille Coupling: The Stille reaction utilizes organostannane reagents to form carbon-carbon bonds.[9][10][11][12] It is known for its tolerance of a wide range of functional groups.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is essential for synthesizing acetylenic derivatives.[13][14][15][16]
The following diagram illustrates the potential of this compound as a scaffold in these key cross-coupling reactions.
Caption: Reactivity of this compound in cross-coupling reactions.
Applications in Research and Development
The thiazole nucleus is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs.[17][18] The ability to functionalize the this compound core makes it an attractive starting material for the synthesis of novel therapeutic agents and advanced materials.
Medicinal Chemistry
Derivatives of brominated thiazoles are key intermediates in the synthesis of a wide range of biologically active compounds.[17] Although specific examples for the 4,5-isomer are less common in the literature, its potential as a scaffold for kinase inhibitors, antimicrobial, and anti-inflammatory agents is significant.[18] The introduction of diverse substituents at the C4 and C5 positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Materials Science
Thiazole-containing conjugated polymers and small molecules are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[19] The bromine atoms on this compound serve as convenient handles for polymerization reactions, such as Stille and Suzuki couplings, to construct highly conjugated systems with tailored electronic properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[20][22]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a versatile and valuable building block for synthetic chemists. Its well-defined synthesis and the predictable reactivity of its carbon-bromine bonds in a variety of cross-coupling reactions provide a robust platform for the creation of novel and complex molecules. The insights and protocols detailed in this guide are intended to facilitate its use in the discovery and development of new pharmaceuticals and advanced functional materials.
References
- 1. This compound | 67594-67-6 [amp.chemicalbook.com]
- 2. 4,5-二溴噻唑_分子量_结构式_性质_CAS号【67594-67-6】_化源网 [chemsrc.com]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Spectroscopic Deep Dive: A Technical Guide to the ¹H and ¹³C NMR of 4,5-Dibromothiazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5-dibromothiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR characterization for this important heterocyclic compound. We will explore the interpretation of chemical shifts and the absence of spin-spin coupling, supported by tabulated data and a detailed experimental protocol. This guide aims to serve as an authoritative resource for the structural elucidation and quality control of this compound and related compounds in a research and development setting.
Introduction: The Significance of this compound
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib. The substitution pattern of the thiazole nucleus is critical to its biological activity and pharmacokinetic properties. This compound, in particular, serves as a versatile synthetic intermediate, offering two reactive bromine atoms that can be selectively functionalized through various cross-coupling reactions. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of novel therapeutic agents.
Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide will provide an in-depth examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the bromine and sulfur atoms on the electronic environment of the thiazole ring.
Principles of NMR Spectroscopy for this compound
Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
For this compound, we are interested in the ¹H and ¹³C isotopes. The thiazole ring contains one proton and three carbon atoms. The electron-withdrawing nature of the bromine atoms and the sulfur and nitrogen heteroatoms significantly influences the electron density around the remaining proton and the carbon atoms, leading to characteristic chemical shifts.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Tabulated NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for this compound.
| Nucleus | Position | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | H-2 | 8.61 | Singlet (s) |
| ¹³C | C-2 | 150.9 | |
| ¹³C | C-4 | 119.5 | |
| ¹³C | C-5 | 111.4 |
Data sourced from the supporting information of Uzelac, E. J.; Rasmussen, S. C. J. Org. Chem. 2017, 82 (11), 5947-5951.
Interpretation of the NMR Spectra
A thorough understanding of the NMR spectra is crucial for the structural verification of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity. A single peak, a singlet, is observed at 8.61 ppm.
-
Chemical Shift (δ = 8.61 ppm): This downfield chemical shift is attributed to the proton at the C-2 position of the thiazole ring. The deshielding of this proton is a cumulative effect of the electron-withdrawing nitrogen atom and the overall aromatic character of the thiazole ring. The bromine atoms at the C-4 and C-5 positions also exert a modest electron-withdrawing inductive effect, further contributing to the downfield shift.
-
Multiplicity (Singlet): The signal appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling. The bromine atoms at positions 4 and 5 have no protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms of the thiazole ring.
-
δ = 150.9 ppm (C-2): This signal is assigned to the carbon atom situated between the nitrogen and sulfur atoms. The significant downfield shift is due to the strong deshielding effect of the adjacent electronegative heteroatoms.
-
δ = 119.5 ppm (C-4): This resonance corresponds to the carbon atom at the 4-position, which is bonded to a bromine atom. The bromine atom's electronegativity and the overall electronic structure of the ring contribute to this chemical shift.
-
δ = 111.4 ppm (C-5): The carbon at the 5-position, also bonded to a bromine atom, appears at the most upfield position among the three carbons. The subtle difference in the chemical shifts of C-4 and C-5 can be attributed to the different electronic influences of the adjacent sulfur versus nitrogen atoms.
Experimental Protocol for NMR Data Acquisition
The following is a representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Apply a 90° pulse.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a delay of 1-2 seconds is typically sufficient for small molecules).
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Apply a 30° or 45° pulse to reduce the relaxation delay.
-
Set a suitable relaxation delay (e.g., 2 seconds).
-
Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals.
-
Pick the peaks in both spectra to determine their chemical shifts.
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
NMR Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are straightforward yet highly informative, providing a unique spectroscopic fingerprint for this valuable synthetic intermediate. The downfield singlet in the ¹H NMR spectrum and the three distinct signals in the ¹³C NMR spectrum are in complete agreement with the proposed structure. This technical guide has provided a detailed analysis of the spectroscopic data, a reliable experimental protocol, and the underlying principles governing the observed chemical shifts. This information is intended to empower researchers in their efforts to synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities with therapeutic potential.
Foreword: The Analytical Imperative for 4,5-Dibromothiazole
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Dibromothiazole
In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of countless innovations. Among these, this compound stands out as a critical building block, a versatile scaffold for synthesizing novel molecules with diverse biological activities and material properties. Its structural integrity and purity are paramount, making robust analytical characterization not just a quality control measure, but a foundational pillar of successful research and development.
This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. We move beyond mere procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to not only replicate these protocols but to understand and adapt them. Herein, we fuse theoretical principles with practical application, ensuring that every analytical step is a self-validating system for generating trustworthy and high-fidelity data.
Section 1: Foundational Knowledge - Physicochemical Properties and Safety
Before any analysis, a thorough understanding of the analyte's properties is essential. This knowledge dictates the choice between gas or liquid chromatography, the selection of appropriate solvents, and the implementation of necessary safety protocols.
This compound (C₃HBr₂NS) is a solid at room temperature with a melting point between 80-84°C and a boiling point of approximately 242.8°C.[1] This thermal profile suggests that it is sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a technique often favored for its high chromatographic efficiency and the reproducible fragmentation patterns generated by Electron Ionization (EI). However, its solubility in common organic solvents like methanol and acetonitrile also makes Liquid Chromatography-Mass Spectrometry (LC-MS) a viable and powerful alternative.
Safety Precautions: As a halogenated compound, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2] Therefore, all handling and sample preparation must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
| Property | Value | Source |
| Molecular Formula | C₃HBr₂NS | - |
| Molecular Weight | ~242.92 g/mol | [5] |
| Monoisotopic Mass | 240.81965 Da | [5] |
| Physical Form | Solid | |
| Melting Point | 80-84 °C | [1] |
| Boiling Point | ~242.8 °C at 760 mmHg | [1] |
| Key Hazards | Harmful if swallowed, skin/eye irritant | [1][2] |
Section 2: The Crucial First Step - Sample Preparation
The quality of mass spectrometry data is inextricably linked to the quality of the sample preparation. The primary objectives are to solubilize the analyte to an appropriate concentration, remove non-volatile salts and particulates that can contaminate the instrument, and ensure compatibility with the chosen ionization source.[6][7]
Protocol: Standard Sample Preparation for MS Analysis
-
Initial Solubilization (Stock Solution): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of ~1 mg/mL.[8] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.
-
Working Solution Dilution: Create a working solution by diluting the stock solution.
-
Filtration (Critical Step): Filter the final working solution through a 0.2 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean 2 mL autosampler vial.[6] This step is mandatory to remove any particulate matter that could block the fine capillaries of the GC or LC system and the mass spectrometer's ion source.[6]
-
Blank Preparation: Always prepare and analyze a blank sample (pure solvent that has undergone the same filtration process) before and after the analyte to check for carryover and system contamination.[8]
Caption: A standardized workflow for preparing this compound for MS analysis.
Section 3: Methodologies for Ionization and Analysis
The choice of analytical instrumentation is dictated by the analyte's properties and the analytical goal. For this compound, both GC-MS and LC-MS are excellent choices, each offering distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for thermally stable and volatile compounds. It provides superb chromatographic separation and, when paired with Electron Ionization (EI), yields detailed, library-searchable fragmentation patterns that act as a chemical fingerprint.[9]
-
Ionization: Electron Ionization (EI) EI is a "hard" ionization technique where the sample is bombarded with high-energy (typically 70 eV) electrons.[10] This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M+•).[10] The excess energy imparted during this process causes the molecular ion to undergo extensive and reproducible fragmentation, which is invaluable for structural elucidation.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally sensitive.[13]
-
Ionization: Electrospray Ionization (ESI) ESI is a "soft" ionization technique that generates ions from a liquid solution. It is particularly effective for polar molecules. In positive ion mode, it typically produces a protonated molecule, [M+H]⁺. The key advantage of ESI is that it imparts very little excess energy, resulting in minimal fragmentation and a spectrum dominated by the molecular ion.[7] This is ideal for unequivocally determining the molecular weight of the compound.
Section 4: Deciphering the Spectrum of this compound
The mass spectrum of this compound is highly characteristic, primarily due to the presence of two bromine atoms.
The Unmistakable Isotopic Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), giving a practical 1:1 ratio.[14][15][16] A compound with two bromine atoms will therefore exhibit a distinctive triplet cluster of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1 .[17] This pattern is an unambiguous indicator of a dibrominated species.
| Ion | Contributing Isotopes | Calculated Mass (Da) | Expected Relative Intensity |
| M | C₃H⁷⁹Br₂NS | 240.8217 | ~100% (25%) |
| M+2 | C₃H⁷⁹Br⁸¹BrNS | 242.8197 | ~200% (50%) |
| M+4 | C₃H⁸¹Br₂NS | 244.8176 | ~100% (25%) |
Relative intensity normalized to the M peak, with theoretical probability in parentheses.
Fragmentation Pathways under Electron Ionization (EI)
Under the high-energy conditions of EI, the this compound molecular ion will fragment in predictable ways. The fragmentation is guided by the stability of the resulting ions and neutral losses. Halogens are excellent leaving groups, and the thiazole ring has specific cleavage points.[16][18][19]
Plausible Fragmentation Scheme:
-
Loss of a Bromine Radical: The most favorable initial fragmentation is often the cleavage of a C-Br bond to lose a bromine radical (Br•), resulting in a prominent peak at [M-Br]⁺.[16][20]
-
Loss of a Second Bromine Radical: The [M-Br]⁺ fragment can then lose the second bromine radical, yielding a C₃HNS⁺ fragment.
-
Ring Cleavage: The thiazole ring itself can fragment. Common neutral losses from thiazole derivatives include HCN, sulfur (S), or thioformyl radical (HCS•).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rroij.com [rroij.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. organomation.com [organomation.com]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ms isotopes: Br and Cl [employees.csbsju.edu]
- 17. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. article.sapub.org [article.sapub.org]
- 19. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 20. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
The Elusive Crystal Structure of 4,5-Dibromothiazole: A Technical Guide to Its Synthesis, Derivatives, and Predicted Solid-State Behavior
Abstract
This technical guide provides a comprehensive exploration of the synthesis, structural characteristics, and intermolecular interactions of 4,5-dibromothiazole and its derivatives. While a definitive crystal structure for this compound remains elusive in the accessible scientific literature, this document furnishes researchers, scientists, and drug development professionals with a thorough understanding of the foundational principles governing the solid-state behavior of this important heterocyclic scaffold. By examining the crystal structures of closely related isomers and derivatives, this guide offers critical insights into the anticipated crystallographic features of this compound, with a particular focus on the role of halogen bonding. Furthermore, we present detailed experimental methodologies for synthesis and crystallization, alongside computational workflows, to empower researchers in their efforts to obtain and characterize this and similar molecular entities.
Introduction: The Significance of the Brominated Thiazole Scaffold
Thiazole and its derivatives are privileged structures in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1][2] The introduction of bromine atoms onto the thiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making brominated thiazoles valuable intermediates in drug discovery and development.[3] Specifically, the this compound substitution pattern offers unique opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of diverse molecular libraries.
A comprehensive understanding of the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of a substance, including its solubility, dissolution rate, and stability. Despite its importance, a single-crystal X-ray diffraction study for this compound has not been prominently reported in the literature. This guide, therefore, aims to bridge this knowledge gap by providing a detailed analysis of what is known about its synthesis and the crystal structures of its close relatives.
Synthesis and Purification of this compound
The synthesis of the complete family of bromothiazoles, including this compound, has been systematically revisited to provide optimized and safer production methods that avoid the use of elemental bromine.[4][5][6] The majority of these syntheses rely on sequential bromination and debromination steps.
General Synthetic Workflow
A general and efficient route to the bromothiazole family has been developed, which can be adapted for the specific synthesis of this compound.[4][5][6] The process typically involves the exhaustive bromination of a suitable thiazole precursor, followed by selective debromination to yield the desired isomer.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example adapted from literature for the synthesis of brominated thiazoles.[4][5][6]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus pentoxide (P₂O₅)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2,4,5-Tribromothiazole (a common precursor)
-
To a stirred suspension of 2,4-thiazolidinedione in toluene, add P₂O₅ and TBAB.
-
Heat the mixture to reflux for the appropriate time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4,5-tribromothiazole.
Step 2: Selective Debromination to this compound
-
Dissolve the 2,4,5-tribromothiazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature at -78 °C. The regioselectivity of the lithium-halogen exchange is crucial here, with the 2-position being the most reactive.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to isolate this compound.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent, temperature, and crystallization technique are paramount.
Solvent Selection
A systematic approach to solvent screening is recommended. Start with common laboratory solvents of varying polarities. Small-scale crystallization trials in vials with slow evaporation are an efficient way to screen multiple solvents. Solvents in which the compound has moderate solubility at room temperature are often good candidates.
Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.
The Crystal Structure of a Close Isomer: 2,4-Dibromothiazole
In the absence of a determined crystal structure for this compound, an examination of its isomer, 2,4-dibromothiazole, provides significant insights. The crystal structure of 2,4-dibromothiazole has been reported and reveals important features that are likely to be relevant to the 4,5-isomer.[7]
The crystal structure of 2,4-dibromothiazole is orthorhombic with the space group Fmm2. A key feature of this structure is disorder, where the molecules are randomly oriented. This indicates that the overall shape of the molecule, dominated by the two large bromine atoms, allows it to fit into the crystal lattice in multiple orientations.
Table 1: Crystallographic Data for 2,4-Dibromothiazole [7]
| Parameter | Value |
| Empirical Formula | C₃HBr₂NS |
| Formula Weight | 242.92 |
| Crystal System | Orthorhombic |
| Space Group | Fmm2 |
| a (Å) | 6.700(10) |
| b (Å) | 16.21(3) |
| c (Å) | 5.516(8) |
| Volume (ų) | 598.3(18) |
| Z | 4 |
| Temperature (K) | 93(2) |
Intermolecular Interactions: The Dominant Role of Halogen Bonding
The crystal packing of brominated thiazoles is expected to be heavily influenced by non-covalent interactions, with halogen bonding playing a pivotal role. A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base.[8]
In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or even other bromine atoms. The directionality of these interactions is a key factor in determining the supramolecular architecture.
Predicted Halogen Bonding Motifs for this compound
Based on the known crystal structures of other brominated heterocycles, several halogen bonding motifs can be predicted for this compound.
Caption: Predicted halogen bonding motifs in this compound.
Computational Approaches to Predicting Crystal Structure
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure and packing of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.[9]
Computational Workflow
A typical computational workflow for predicting the properties of this compound is as follows:
Caption: A standard workflow for DFT-based computational analysis.
Geometry Optimization: The molecular geometry of this compound can be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation of the molecule.
Molecular Electrostatic Potential (MEP) Analysis: Calculation of the MEP surface helps to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. The positive region on the bromine atoms (the σ-hole) is indicative of their propensity to act as halogen bond donors.
Crystal Structure Prediction (CSP): CSP algorithms can be used to generate a landscape of possible crystal packings, ranked by their lattice energies. This can provide valuable hypotheses about the most likely crystal structure(s) of this compound.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined and reported, a wealth of information from related compounds provides a strong basis for understanding its likely solid-state behavior. The synthesis is achievable through established methods, and the crystal packing is anticipated to be dominated by directional halogen bonding interactions.
This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided synthetic and crystallization protocols, coupled with the analysis of intermolecular forces and computational strategies, offer a clear path forward for the experimental determination of its crystal structure. Such a determination will be a valuable contribution to the fields of crystal engineering, medicinal chemistry, and materials science, enabling a more profound understanding of structure-property relationships in this important class of heterocyclic compounds.
References
- 1. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 4,5-Dibromo-2-methylthiazole | C4H3Br2NS | CID 66521381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical and Computational Investigation of the 4,5-Dibromothiazole Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dibromothiazole scaffold is a pivotal heterocyclic motif with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive framework for the theoretical and computational exploration of this ring system. While direct computational studies on this compound are emerging, this document synthesizes established computational methodologies applied to analogous brominated thiazoles to present a robust protocol for in-silico analysis. We will delve into the core principles of Density Functional Theory (DFT) as applied to this molecule, detailing the workflow from geometry optimization to the prediction of electronic and spectroscopic properties. This guide is intended to empower researchers to leverage computational tools to elucidate the structure-activity relationships, reactivity, and potential applications of this compound derivatives.
Introduction: The Significance of the Thiazole Ring in Modern Chemistry
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, a core structure that imparts unique electronic and biological properties.[1] The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds and functional organic materials.[2] Its presence in numerous pharmaceuticals highlights its importance in drug discovery.[2] The introduction of bromine atoms to the thiazole ring, as in this compound, provides valuable synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse molecular libraries for various applications, including medicinal chemistry and organic electronics.[1] Understanding the electronic structure, reactivity, and spectroscopic signatures of the this compound core is paramount for its strategic utilization in the design of novel chemical entities.[2]
The Computational Scientist's Toolkit: Methodologies for Studying this compound
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules like this compound.[2] DFT methods offer a balance of computational cost and accuracy, providing valuable insights that complement and guide experimental work.[3]
The Causality behind Method Selection
The choice of a specific DFT functional and basis set is critical for obtaining reliable results. For systems like brominated thiazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and well-validated choice.[2] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation effects.
The selection of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is equally important. For molecules containing heavier atoms like bromine, a basis set that includes polarization and diffuse functions is essential. The 6-311++G(d,p) basis set is a suitable option, where:
-
6-311G describes the core and valence electrons.
-
The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions.
-
(d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density.
This combination of B3LYP/6-311++G(d,p) has been shown to provide accurate predictions for the geometries and electronic properties of similar heterocyclic systems.[2]
A Self-Validating Computational Workflow
A rigorous and systematic workflow is essential to ensure the trustworthiness of computational results. The following protocol represents a self-validating system for the theoretical study of this compound.
Figure 1: A standard workflow for the DFT-based computational analysis of this compound.
Key Computational Analyses of the this compound System
Molecular Geometry and Structural Parameters
The first step in any computational study is to determine the equilibrium geometry of the molecule. A geometry optimization calculation will provide the most stable arrangement of the atoms in space, from which key structural parameters can be extracted.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C4-C5 Bond Length | Value |
| C4-Br Bond Length | Value |
| C5-Br Bond Length | Value |
| C=N Bond Length | Value |
| C-S Bond Length | Value |
| C4-C5-Br Bond Angle | Value |
| Br-C4-S Bond Angle | Value |
Note: These are placeholder values. Actual values would be obtained from a DFT calculation.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests that the molecule is more reactive.[3]
Figure 2: Schematic representation of HOMO and LUMO energy levels.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: These are placeholder values. Actual values would be obtained from a DFT calculation.
The analysis of the Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Predicted Spectroscopic Signatures
Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.
-
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.[3] These predicted spectra can aid in the structural elucidation of novel this compound derivatives.
-
IR Spectroscopy: Vibrational frequency calculations not only confirm that the optimized geometry is a true energy minimum but also provide a theoretical infrared spectrum.[2] The calculated frequencies and intensities can be compared with experimental IR data to identify characteristic vibrational modes of the this compound ring.
Experimental Protocols: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed, step-by-step methodology for performing a computational study of the this compound ring system using a typical quantum chemistry software package.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input: Construct the 3D structure of this compound using a molecular builder or by providing Cartesian coordinates.
-
Calculation Setup:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Specify the task: Geometry Optimization followed by a Frequency calculation.
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
-
-
Job Submission: Submit the calculation to the computational chemistry software.
-
Analysis of Results:
-
Verify that the geometry optimization has converged.
-
Examine the output of the frequency calculation. Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true local minimum.
-
Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths and angles).
-
Visualize the calculated vibrational modes and compare the theoretical IR spectrum with experimental data if available.
-
Protocol 2: Electronic Structure Analysis
-
Input Structure: Use the optimized geometry obtained from Protocol 1.
-
Calculation Setup:
-
Select the same DFT method and basis set (B3LYP/6-311++G(d,p)).
-
Specify the task: Single Point Energy calculation.
-
Request the calculation of molecular orbitals (HOMO, LUMO) and the electrostatic potential.
-
-
Job Submission: Run the calculation.
-
Analysis of Results:
-
Extract the energies of the HOMO and LUMO and calculate the HOMO-LUMO gap.
-
Visualize the HOMO and LUMO to understand their spatial distribution.
-
Generate and visualize the Molecular Electrostatic Potential (MESP) surface to identify regions of high and low electron density.
-
Future Directions and Applications
The computational methodologies outlined in this guide provide a solid foundation for exploring the chemical space around the this compound core. Future studies could focus on:
-
Virtual Screening: Building a virtual library of this compound derivatives and using computational methods to predict their biological activity against specific drug targets.
-
Reaction Mechanism Elucidation: Using DFT to study the mechanisms of reactions involving the this compound ring, such as cross-coupling reactions, to optimize reaction conditions.
-
Materials Science Applications: Investigating the electronic and optical properties of polymers and small molecules containing the this compound unit for potential applications in organic electronics.
References
Navigating the Regioselective Functionalization of 4,5-Dibromothiazole: A Technical Guide for Advanced Synthesis
For Immediate Release
[CITY, STATE] – [Date] – As a cornerstone in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications, 4,5-dibromothiazole presents a unique challenge and opportunity in regioselective functionalization. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the differential reactivity of the C4-Br and C5-Br bonds, enabling precise control over molecular architecture.
Introduction: The Strategic Importance of this compound
The thiazole nucleus is a privileged scaffold in medicinal chemistry and organic electronics. The presence of two bromine atoms at the C4 and C5 positions of this compound offers a versatile platform for the introduction of diverse functionalities through modern cross-coupling methodologies. However, the subtle yet significant differences in the electronic and steric environments of these two positions dictate the outcome of substitution reactions. A thorough understanding of these nuances is paramount for the rational design of synthetic routes and the efficient construction of target molecules. This guide will dissect the factors governing the reactivity of each C-Br bond and provide actionable protocols for achieving selective functionalization.
Unraveling the Differential Reactivity: Electronic and Steric Influences
The regioselectivity of cross-coupling reactions on this compound is a direct consequence of the distinct electronic and steric characteristics of the C4 and C5 positions.
Electronic Effects: The thiazole ring is an electron-deficient heterocycle. Computational studies on related thiazole derivatives suggest that the C5 position is generally more electron-rich than the C4 position. This is attributed to the influence of the lone pair of electrons on the sulfur atom. Consequently, the C4-Br bond is more polarized, rendering the C4 carbon more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions.
Steric Hindrance: The C4 position is flanked by the sulfur atom and the C5-bromine, while the C5 position is adjacent to the C4-bromine and the ring nitrogen. The steric environment around the C4 position is generally considered to be more hindered than that of the C5 position, which can influence the approach of bulky catalysts and reagents.
The interplay of these electronic and steric factors creates a nuanced reactivity landscape where the choice of reaction conditions, particularly the catalyst, ligands, and base, can be leveraged to favor substitution at either the C4 or C5 position.
Strategic Functionalization via Cross-Coupling Reactions
The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the application of key methodologies for the regioselective formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, the inherent electronic preference often favors initial reaction at the more electrophilic C4 position.
General Reaction Scheme:
While a definitive study on the regioselective Suzuki coupling of this compound is not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, studies on 2,4- and 2,5-dibromothiazoles have shown a strong preference for reaction at the C2 position, highlighting the role of electronic deficiency in directing the reaction.[1][2][3] Achieving selectivity for the C5 position in this compound would likely require careful tuning of reaction conditions to overcome the intrinsic electronic preference for C4. This could involve the use of sterically bulky ligands that favor approach to the less hindered C5 position.
Representative Protocol for Suzuki-Miyaura Coupling:
A general procedure, which may require optimization for this compound, is as follows:
-
To a degassed solution of this compound (1.0 equiv) and the corresponding boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane/water, toluene, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling, utilizing organostannane reagents, offers another powerful avenue for C-C bond formation.[4][5][6] Similar to the Suzuki coupling, the regioselectivity is expected to be influenced by the electronic disparity between the C4 and C5 positions.
General Reaction Scheme:
Representative Protocol for Stille Coupling: [4]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv) in an anhydrous solvent such as toluene or DMF.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture to a temperature between 80 and 110 °C, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture and, if necessary, treat with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture, extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings.[7][8][9][10][11] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The inherent reactivity trends suggest a preference for the reaction to occur at the C4 position of this compound.
General Reaction Scheme:
Representative Protocol for Sonogashira Coupling: [8]
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][12][13][14] The application of this reaction to this compound allows for the regioselective introduction of nitrogen-based nucleophiles. The choice of ligand is particularly crucial in this reaction for controlling selectivity and achieving high yields.[15]
General Reaction Scheme:
Representative Protocol for Buchwald-Hartwig Amination: [15]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv) in a dry solvent such as toluene or dioxane.
-
Add the amine (1.1-1.5 equiv) and seal the reaction vessel.
-
Heat the mixture at a temperature between 80 and 110 °C until the starting material is fully consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Summary and Mechanistic Overview
While specific quantitative data for the regioselective functionalization of this compound is sparse in readily accessible literature, the general principles of palladium-catalyzed cross-coupling reactions provide a solid framework for understanding the expected outcomes. The table below summarizes the expected reactivity and key considerations for each reaction type.
| Reaction | Typical Site of Initial Reaction | Key Considerations for Regiocontrol |
| Suzuki-Miyaura | C4 (electronically favored) | Ligand sterics, base, and solvent polarity. |
| Stille | C4 (electronically favored) | Additives (e.g., Cu(I)), ligand choice. |
| Sonogashira | C4 (electronically favored) | Catalyst/co-catalyst ratio, base strength. |
| Buchwald-Hartwig | C4 (electronically favored) | Ligand selection is critical for both activity and selectivity. |
Catalytic Cycle Overviews:
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Stille coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound remains a valuable and somewhat underexplored building block in organic synthesis. The differential reactivity of its two C-Br bonds, governed by a delicate balance of electronic and steric effects, presents both a challenge and an opportunity for synthetic chemists. While the C4 position is electronically predisposed to react first in many standard palladium-catalyzed cross-coupling reactions, the development of ligand- and condition-controlled methodologies for selective C5 functionalization is an area ripe for further investigation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this versatile heterocyclic platform. Future work in this area will undoubtedly focus on the development of more robust and highly regioselective methods, further expanding the utility of this compound in the creation of novel molecules with significant biological and material applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnc.ir [ijnc.ir]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,5-Dibromothiazole
Introduction: The Strategic Importance of 4,5-Dibromothiazole in Modern Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved therapeutic agents and functional organic materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery.[3] Within the family of functionalized thiazoles, this compound emerges as a particularly versatile and powerful building block. The presence of two bromine atoms on adjacent carbons of the heterocyclic ring provides distinct reactive handles for sequential and site-selective chemical modifications.
This guide offers a comprehensive exploration of the electronic landscape of this compound, delineating its key electrophilic and nucleophilic sites. We will move beyond mere identification to explain the underlying principles governing its reactivity. For the practicing researcher, we provide field-proven, step-by-step protocols for leveraging this reactivity in synthetic applications, grounded in authoritative literature and mechanistic understanding.
Part 1: The Electronic Architecture of this compound
To understand the reactivity of this compound, one must first appreciate the electronic interplay between the thiazole core and its halogen substituents. The thiazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms: a moderately electronegative sulfur (S) atom and a highly electronegative nitrogen (N) atom. This inherent electron deficiency is further amplified by the inductive electron-withdrawing effects of the two bromine atoms at the C4 and C5 positions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} caption: "Molecular Structure of this compound."
This electronic arrangement dictates the primary sites for chemical attack.
Electrophilic Sites: The Carbon-Halogen Bonds
An electrophile is a species that accepts a pair of electrons to form a new covalent bond.[4][5] In this compound, the most significant electrophilic centers are the carbon atoms C4 and C5, which are bonded to the bromine atoms.
Causality: The electron density at C4 and C5 is significantly reduced due to three main factors:
-
Inductive Effect of Halogens: Bromine is more electronegative than carbon, pulling electron density away from C4 and C5.
-
Inductive Effect of Heteroatoms: The nitrogen and sulfur atoms exert a powerful electron-withdrawing inductive effect across the ring.
-
Aromaticity: The overall electron-deficient nature of the thiazole ring enhances the partial positive charge (δ+) on the ring carbons.
This pronounced electrophilicity makes C4 and C5 susceptible to attack by nucleophiles, primarily through Nucleophilic Aromatic Substitution (SNAr) pathways.[6]
dot graph "Electrophilic_Sites" { graph [rankdir="LR", splines=ortho]; node [shape=none, margin=0];
} caption: "Electrophilic centers in this compound."
Nucleophilic Sites: The Deprotonatable C2-H and Heteroatom Lone Pairs
A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond.[7][8] While the this compound ring is generally electron-poor, it possesses latent nucleophilicity that can be unmasked under specific conditions.
-
The C2 Position: The proton at the C2 position is the most acidic proton on the thiazole ring. This is due to the adjacent electron-withdrawing nitrogen and sulfur atoms, which stabilize the resulting carbanion (thiazol-2-yl anion) upon deprotonation. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a potent carbon-centered nucleophile at C2.[9][10] This nucleophile can then react with a wide range of electrophiles.
-
Halogen-Metal Exchange: The C-Br bonds can undergo halogen-metal exchange with organolithium reagents (e.g., n-BuLi, t-BuLi), particularly at low temperatures. This process replaces a bromine atom with a lithium atom, effectively inverting the polarity of the carbon from electrophilic (in C-Br) to strongly nucleophilic (in C-Li). This is a powerful strategy for functionalizing the C4 or C5 positions with electrophiles.[10]
-
Heteroatom Lone Pairs: The nitrogen and sulfur atoms possess lone pairs of electrons. While these contribute to the aromatic system, the nitrogen lone pair, in particular, can act as a Lewis base (nucleophile), for instance, by coordinating to metal catalysts or undergoing protonation in acidic media. However, for C-C bond formation, this pathway is less common than deprotonation or halogen-metal exchange.
Part 2: Experimental Protocols for Probing Reactivity
The following sections provide detailed, actionable protocols for exploiting the dual reactivity of this compound. These methods are designed to be self-validating, with clear steps for execution, monitoring, and purification.
Probing Nucleophilicity: Directed Lithiation and Electrophilic Quench
This protocol demonstrates the generation of a nucleophile at the C2 position via deprotonation, followed by trapping with an electrophile. This is a cornerstone reaction for building complexity from the this compound scaffold.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water. All glassware must be flame- or oven-dried, and solvents must be anhydrous.
-
Inert Atmosphere (N2 or Ar): Oxygen can quench the organolithium intermediate. An inert atmosphere is critical for success.
-
Low Temperature (-78 °C): Lithiated thiazoles can be unstable at higher temperatures. A dry ice/acetone bath maintains the low temperature required to prevent decomposition and side reactions like halogen-metal exchange.
Detailed Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or an aldehyde/ketone for alcohol formation, 1.2 eq.) dropwise at -78 °C.
-
Warming & Quench: After stirring for 2-4 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot of the reaction mixture and analyzing it by LC-MS.
dot graph "Lithiation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9];
} caption: "Workflow for Lithiation and Electrophilic Quench."
Probing Electrophilicity: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of a bromine atom by a nucleophile, leveraging the electrophilic nature of C4 and C5. While classical SNAr can require harsh conditions, modern palladium-catalyzed methods like the Buchwald-Hartwig amination have expanded the scope for C-N bond formation under milder conditions.[11]
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are used because they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, without protonating the nucleophile.[12]
-
Base: A base is required to deprotonate the nucleophile (if it's neutral, like an amine or thiol) or to act as a scavenger for the HBr generated during the reaction.
-
Heat: The aromatic C-Br bond is strong, and breaking it requires energy. Heating is typically necessary to overcome the activation energy for the reaction.
Detailed Step-by-Step Methodology (Classical SNAr with an Amine):
-
Setup: In a sealable reaction vessel (e.g., a microwave vial), combine this compound (1.0 eq.), the desired amine nucleophile (1.0-1.5 eq.), and a suitable base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sealing and Heating: Securely seal the vessel and place it in a preheated oil bath or heating block. Heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cooldown and Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Note on Selectivity: With two bromine atoms, mono- and di-substitution are possible. Controlling the stoichiometry of the nucleophile and the reaction time can favor the mono-substituted product.
dot graph "SNAr_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9];
} caption: "Workflow for Nucleophilic Aromatic Substitution."
Part 3: Summary of Reactivity
The reactivity of this compound is a direct consequence of its electronic structure. The table below summarizes the key reactive sites and the chemical transformations used to engage them.
| Reactive Site | Position(s) | Chemical Nature | Probing Reaction Type | Reagents / Conditions | Resulting Transformation |
| Nucleophilic | C2 | Acidic C-H | Deprotonation / Lithiation | n-BuLi or LDA, -78 °C, THF | Forms a C2-anion for reaction with electrophiles |
| Electrophilic | C4, C5 | Electron-deficient C-Br | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R2NH, RSH), Base, Heat | Substitution of Br with the nucleophile |
| Nucleophilic | C4, C5 | C-Br | Halogen-Metal Exchange | n-BuLi or t-BuLi, -78 °C, THF | Forms a C4/C5-anion for reaction with electrophiles |
Conclusion
This compound is a molecule of strategic dualism. Its carbon framework is electrophilic at the C4 and C5 positions, inviting attack from a host of nucleophiles to forge new C-N, C-O, and C-S bonds. Simultaneously, it possesses a latent nucleophilicity at the C2 position, which can be unveiled by strong bases to create a powerful carbanion for C-C bond formation. Understanding this dichotomy is paramount for any chemist aiming to leverage this scaffold in the synthesis of complex molecular architectures. The protocols and mechanistic rationale provided in this guide serve as a robust foundation for researchers in drug discovery and materials science to unlock the full synthetic potential of this invaluable heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.1.1 – Introduction to Nucleophiles, Electrophiles and Curved Arrows – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
Stability and Degradation Pathways of 4,5-Dibromothiazole: A Mechanistic and Methodological Analysis
An In-Depth Technical Guide:
Abstract
4,5-Dibromothiazole is a pivotal halogenated heterocycle utilized as a versatile building block in the synthesis of complex molecules, particularly in agrochemicals and pharmaceuticals.[1][2] Its utility in multi-step synthetic routes necessitates a thorough understanding of its intrinsic stability and potential degradation pathways. The presence of a thiazole core, a privileged structure in drug discovery, combined with two reactive bromine atoms, presents a unique chemical profile.[3] This technical guide provides a comprehensive analysis of the predicted stability of this compound and its likely degradation mechanisms under various stress conditions. Drawing from established principles of heterocyclic chemistry and regulatory guidelines for forced degradation studies, we delineate hypothesized degradation pathways—including photolytic, oxidative, and hydrolytic routes.[4][5][6] Furthermore, this document furnishes detailed, field-proven experimental protocols for executing forced degradation studies and developing a stability-indicating analytical method, designed to empower researchers and drug development professionals in their characterization of this important synthetic intermediate.
Introduction: The Chemical Context of this compound
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[7] This motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, from vitamins like thiamine to antibiotics. The introduction of bromine atoms onto this core, as in this compound, significantly alters its electronic properties and provides synthetic handles for further functionalization, typically through cross-coupling reactions.[1][2]
However, the very features that make this compound a valuable synthetic tool—the aromatic thiazole ring and the carbon-bromine bonds—are also potential sites of chemical instability. Understanding the molecule's susceptibility to degradation by light, heat, oxidation, and hydrolysis is critical for defining appropriate storage conditions, ensuring the purity of synthetic products, and predicting potential interactions in complex formulations. Forced degradation studies, performed under conditions more severe than standard accelerated stability testing, are an indispensable tool for elucidating these pathways and developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[6][8][9] While specific degradation studies on this compound are not prevalent in the literature, its behavior can be expertly predicted by examining the known reactivity of the thiazole nucleus and related halogenated aromatics.
Predicted Degradation Pathways and Mechanistic Insights
The degradation of this compound is anticipated to proceed through several key pathways, driven by its unique structural features. The electron-rich thiazole ring is susceptible to oxidation and photo-oxygenation, while the C-Br bonds, though relatively stable on an aromatic ring, can be subject to nucleophilic attack under harsh conditions.
Photolytic Degradation: A Cycloaddition-Driven Pathway
The most probable and well-documented degradation pathway for substituted thiazoles under photolytic stress involves a reaction with singlet oxygen (¹O₂).[4] This mechanism is not a simple cleavage but a sophisticated [4+2] Diels-Alder cycloaddition reaction.
-
Mechanism: Upon exposure to light, a photosensitizer (which could be the thiazole molecule itself or an impurity) generates singlet oxygen. The electron-rich diene system of the thiazole ring (C4-C5-S) acts as a diene and reacts with ¹O₂ (the dienophile).
-
Intermediate: This cycloaddition forms a highly unstable endoperoxide intermediate.
-
Rearrangement: The endoperoxide rapidly rearranges, leading to the cleavage of the thiazole ring and the formation of amide-based degradants.[4] The specific structure of the final product would depend on subsequent hydrolysis or rearrangement steps.
This pathway is critical to consider, as it can occur under ambient light conditions during storage or synthesis, leading to unexpected impurities.
Caption: Hypothesized photodegradation of this compound via a [4+2] cycloaddition with singlet oxygen.
Oxidative Degradation: Targeting the Heteroatoms
The thiazole ring contains two heteroatoms, sulfur and nitrogen, which are potential sites for oxidation.[7]
-
Sulfur Oxidation: The sulfur atom can be oxidized to form a thiazole S-oxide (sulfoxide) or, under more aggressive conditions, a thiazole S,S-dioxide (sulfone). This oxidation would disrupt the aromaticity of the ring, making it more susceptible to further degradation, such as ring opening.[10]
-
Nitrogen Oxidation: The nitrogen atom can also be oxidized to form a thiazole N-oxide.[7]
-
Ring Cleavage: Harsh oxidizing agents, such as potassium permanganate, are known to cleave the thiazole ring entirely.[11]
These reactions are highly relevant in the presence of atmospheric oxygen, peroxides, or metallic impurities that can catalyze oxidative processes.
Caption: Potential oxidative degradation pathways for this compound at the sulfur and nitrogen atoms.
Hydrolytic and Thermal Degradation
-
Hydrolytic Stability: The aromatic thiazole ring is generally resistant to hydrolysis under neutral conditions. However, under forced conditions of extreme pH (strong acid or base) and elevated temperature, two primary degradation routes are plausible:
-
Ring Opening: Acid- or base-catalyzed hydrolysis could lead to the cleavage of the thiazole ring.
-
Nucleophilic Substitution: While aromatic C-Br bonds are robust, extreme conditions could facilitate nucleophilic aromatic substitution of one or both bromine atoms with a hydroxyl group, yielding hydroxy-thiazole derivatives. This is less likely than ring cleavage but cannot be ruled out in a forced degradation scenario.
-
-
Thermal Stability: Halogenated heterocyclic compounds are typically quite thermally stable.[12][13] Degradation at high temperatures (e.g., >150-200°C) would likely proceed through radical mechanisms, potentially causing dehalogenation (loss of bromine) or fragmentation of the entire molecule.
Experimental Design: A Self-Validating Protocol for Stability Assessment
To definitively characterize the stability of this compound, a systematic forced degradation study is required. The following protocols are designed to generate potential degradants and serve as the foundation for developing and validating a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.
-
Objective: To develop an HPLC-UV/MS method that provides baseline separation for this compound and all process- and degradation-related impurities.
-
Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential components.
-
Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210-400 nm) to ensure all components are detected. Couple the HPLC to a Mass Spectrometer (MS) for peak identification.[14][15]
-
Optimization: Analyze a stressed sample mixture (see section 3.2) and adjust the gradient, flow rate, and mobile phase composition to achieve optimal resolution (Rs > 1.5) between all observed peaks.
-
Forced Degradation (Stress Testing) Protocols
These studies should be conducted on a single batch of this compound, targeting 5-20% degradation of the active substance to avoid secondary degradation.[16]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
I. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.[14]
-
Incubate the solution at 60°C for 48 hours, sampling at intermediate time points (e.g., 2, 8, 24, 48h).
-
Before analysis, cool the sample and neutralize with an equivalent amount of 1N NaOH.
-
Analyze by the developed HPLC method.
-
-
II. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.[14]
-
Incubate at 60°C for 24 hours, sampling at intermediate time points.
-
Before analysis, cool and neutralize with an equivalent amount of 1N HCl.
-
Analyze by HPLC.
-
-
III. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).[14]
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Sample at intermediate time points and analyze directly by HPLC.
-
-
IV. Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound in a controlled oven at 105°C for 72 hours.[14]
-
At specified time points, remove a sample, allow it to cool, dissolve it in acetonitrile to the target concentration, and analyze by HPLC.
-
-
V. Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid material to a calibrated light source according to ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Maintain a dark control sample in parallel, wrapped in aluminum foil.
-
Analyze both the exposed and dark control samples by HPLC.
-
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Data Presentation and Interpretation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for direct comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of 4,5-DBT | % Total Degradation | Major Degradant(s) (RRT) | Mass Balance (%) |
|---|---|---|---|---|---|
| Control (Unstressed) | 0 h | 100.0 | 0.0 | N/A | 100.0 |
| Acid (1N HCl, 60°C) | 48 h | Data | Data | Data | Data |
| Base (1N NaOH, 60°C) | 24 h | Data | Data | Data | Data |
| Oxidative (6% H₂O₂) | 48 h | Data | Data | Data | Data |
| Thermal (105°C) | 72 h | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |
RRT: Relative Retention Time
Interpretation: A good mass balance (typically 95-105%) indicates that all major degradation products are being detected by the analytical method. The identification of degradants using MS data, combined with the mechanistic predictions, provides a comprehensive stability profile.
Conclusion
While this compound is a robust and valuable synthetic intermediate, it possesses inherent chemical functionalities susceptible to degradation under specific environmental stresses. The primary degradation pathways are predicted to be photolytic ring cleavage via a [4+2] cycloaddition with singlet oxygen and oxidative modification at the sulfur and nitrogen heteroatoms. Hydrolytic and thermal degradation are expected to be significant only under harsh, forced conditions.
The experimental protocols detailed in this guide provide a rigorous, self-validating framework for researchers to systematically investigate these pathways. By executing this strategy, scientists can establish a definitive stability profile for this compound, develop a validated stability-indicating method, and ensure the quality, purity, and integrity of this compound throughout its lifecycle in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jidps.com [jidps.com]
- 16. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4,5-Dibromothiazole
Introduction: The Strategic Value of the 4,5-Dibromothiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials.[1][2] The strategic introduction of substituents onto this five-membered heterocycle is crucial for modulating physicochemical properties and biological targets. This compound serves as a versatile and highly valuable building block, offering two distinct and addressable bromine-substituted carbon centers for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.[3][4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed, actionable protocols but also the underlying mechanistic rationale to empower effective troubleshooting and adaptation. We will delve into the critical aspect of regioselectivity and provide specific methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Understanding Regioselectivity: C4 vs. C5 Reactivity
A key consideration when working with this compound is the differential reactivity of the bromine atoms at the C4 and C5 positions. While a comprehensive mechanistic understanding for this specific isomer is still evolving, insights can be drawn from related dihalogenated heterocycles.[6] Generally, the relative reactivity is governed by a combination of electronic and steric factors.
The C5 position of the thiazole ring is typically more electron-rich than the C4 position. However, the acidity of the corresponding C-H protons, a predictor for oxidative addition rates in some models, can also play a role. For many dihalogenated five-membered heterocycles, palladium-catalyzed couplings often show a preference for reaction at the position alpha to the heteroatom (C5 in this case) under certain conditions. However, this selectivity is not absolute and can be influenced or even reversed by the choice of catalyst, ligand, base, and coupling partner.[6][7] For practical purposes, reactions must be carefully controlled and monitored to ensure the desired mono- or di-substituted product is obtained.
Experimental Workflows and Protocols
This section details step-by-step protocols for key palladium-catalyzed cross-coupling reactions on this compound. The following protocols are designed as robust starting points and may require optimization based on the specific coupling partner.
General Experimental Setup
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[8] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Below is a generalized workflow for a typical cross-coupling reaction.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9][10] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[11]
Catalytic Cycle Overview
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%) or Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 0.1 M) or Toluene/Water (4:1 mixture, 0.1 M)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).
-
Add the degassed solvent system via syringe.[12]
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, reliable catalyst. Pd(dppf)Cl₂ often provides better results for heteroaromatic halides due to the ligand's properties enhancing catalyst stability and activity.[13] |
| Base | K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation.[10] Cs₂CO₃ is more soluble and often more effective, especially for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane and toluene are common organic solvents for Suzuki couplings.[12] |
| Temperature | 90-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is an exceptionally powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15] It typically employs a dual catalytic system of palladium and copper(I).[16]
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Anhydrous, used as solvent and base)
Procedure:
-
To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine (or DIPA) via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours. The formation of an ammonium salt precipitate is often observed. Monitor by TLC.[17]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.[8]
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A stable and commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18] |
| Base/Solvent | Triethylamine (Et₃N) | The amine acts as both the base to deprotonate the terminal alkyne and as the solvent for the reaction. It must be anhydrous to prevent unwanted side reactions. |
| Temperature | Room Temp to 60 °C | Sonogashira couplings are often efficient at or slightly above room temperature, which helps to preserve sensitive functional groups. Higher temperatures may be needed for less reactive halides. |
Protocol 3: Heck Coupling
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[19] This reaction is particularly useful for the synthesis of substituted olefins.
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (0.10 equiv, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N)) (2.0 equiv)
-
Solvent (e.g., Anhydrous DMF or Acetonitrile) (0.2 M)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the triethylamine and the alkene.[13]
-
Seal the tube tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[20]
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ | This is a classic and effective catalyst system for Heck reactions. The bulky, electron-rich phosphine ligand facilitates the oxidative addition and stabilizes the palladium center.[13] |
| Base | Triethylamine (Et₃N) | The base is required to neutralize the H-X generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[21] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally preferred for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle. |
| Temperature | 80-120 °C | Heck reactions typically require elevated temperatures to proceed at a reasonable rate. |
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with amines.[22][23] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[24][25]
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
Ligand (e.g., XPhos, SPhos, or BINAP) (0.04 equiv, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Solvent (e.g., Anhydrous Toluene or 1,4-Dioxane) (0.1 M)
Procedure:
-
To a glovebox or a Schlenk line, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.[8]
-
After cooling to room temperature, quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).[26]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Catalyst System | Pd₂(dba)₃ / Bulky Ligand | Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[24] |
| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Other bases like K₃PO₄ or Cs₂CO₃ can also be effective depending on the substrate. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Atmosphere | Inert (Glovebox) | The catalyst, particularly the active Pd(0) species, and the strong base are sensitive to oxygen and moisture, necessitating strict inert atmosphere techniques. |
References
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scielo.br [scielo.br]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kbfi.ee [kbfi.ee]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,5-Dibromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The ability to selectively functionalize the thiazole core is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. 4,5-Dibromothiazole serves as a versatile building block, offering two distinct points for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for achieving such transformations due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7]
This guide provides a comprehensive overview of Suzuki-Miyaura coupling protocols for this compound, with a focus on achieving selective mono- and di-arylation. The protocols and discussions herein are grounded in established principles of cross-coupling chemistry and insights from studies on related dihaloheterocycles.
The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base plays a crucial role in the transmetalation step by activating the organoboron species.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in the Coupling of Dihaloheterocycles: A Complex Interplay of Factors
The selective functionalization of dihalogenated heterocycles presents a significant synthetic challenge. The outcome of a mono-coupling reaction is governed by a combination of factors, including:
-
Nature of the Halogen: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[11] For a substrate with two different halogens, the coupling will preferentially occur at the carbon bearing the more reactive halogen.
-
Electronic Effects: The electron density at the carbon atoms bearing the halogens plays a crucial role. More electron-deficient positions are generally more susceptible to oxidative addition of the Pd(0) catalyst.[5]
-
Steric Hindrance: Sterically encumbered positions may react more slowly due to hindered access of the bulky catalyst.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the coupling reaction.[4] For instance, the use of bulky, electron-rich phosphine ligands can alter the reactivity profile of the catalyst.
For dihalothiazoles, studies on 2,4- and 2,5-dibromothiazoles have shown a strong intrinsic preference for mono-Suzuki coupling at the C2 position, regardless of the palladium catalyst and ligands employed.[4] This high regioselectivity is attributed to the pronounced electron deficiency at the C2 position of the thiazole ring, which facilitates the initial oxidative addition step. While this compound lacks a halogen at the highly reactive C2 position, the relative electronic properties of the C4 and C5 positions will be the primary determinant of regioselectivity in mono-substitution reactions.
Protocols for the Suzuki-Miyaura Coupling of this compound
The following protocols provide a starting point for the selective mono- and di-arylation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Mono-Arylation of this compound
Based on the principles of reactivity in dihaloheterocycles, it is anticipated that one of the C-Br bonds in this compound will be more reactive than the other. The following protocol is a general procedure for mono-arylation, likely at the more electronically activated position.
Experimental Workflow:
Caption: A typical experimental workflow for mono-arylation.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Reaction Parameters for Mono-Arylation
| Component | Example | Stoichiometry/Concentration | Rationale |
| Substrate | This compound | 1.0 equiv | The starting material for functionalization. |
| Coupling Partner | Phenylboronic acid | 1.1-1.2 equiv | A slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% | A common and effective catalyst for Suzuki couplings.[12] |
| Base | K₂CO₃ or K₃PO₄ | 2.0-3.0 equiv | Essential for the transmetalation step.[10] |
| Solvent | 1,4-Dioxane/Water (4:1) | - | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[13] |
| Temperature | 80-110 °C | - | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Protocol 2: Double (Di-arylation) of this compound
For the synthesis of 4,5-diarylthiazoles, a higher stoichiometry of the arylboronic acid and potentially a more robust catalyst system may be required. This protocol is adapted from procedures for the double Suzuki coupling of other dihaloheterocycles.[14][15]
Step-by-Step Procedure:
-
Follow the same initial setup as for the mono-arylation, but increase the amount of the arylboronic acid to 2.2-2.5 equivalents.
-
A more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos), may be beneficial.
-
The reaction may require a higher temperature and/or longer reaction time to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.
-
Follow the same workup and purification procedure as for the mono-arylation.
Table 2: Reaction Parameters for Di-arylation
| Component | Example | Stoichiometry/Concentration | Rationale |
| Substrate | This compound | 1.0 equiv | The starting material for di-functionalization. |
| Coupling Partner | 4-Methoxyphenylboronic acid | 2.2-2.5 equiv | A larger excess is needed to drive the reaction to completion for both positions. |
| Catalyst | Pd₂(dba)₃ / SPhos | 2-4 mol% Pd / 4-8 mol% Ligand | A highly active catalyst system often used for challenging couplings. |
| Base | Cs₂CO₃ | 3.0-4.0 equiv | A stronger base can sometimes improve reaction rates and yields. |
| Solvent | Toluene or DMF | - | Higher boiling point solvents may be necessary for the second coupling step. |
| Temperature | 110-140 °C | - | Increased temperature to overcome the higher activation energy for the second substitution. |
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, screening different ligands, or using a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Incomplete Conversion: If the reaction does not go to completion, try increasing the reaction time or temperature. A more active catalyst system may also be required.
-
Formation of Side Products: The primary side reaction in Suzuki couplings is often homocoupling of the boronic acid. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this. Debromination can also occur, particularly in the presence of water and at higher temperatures.[16][17]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, it is possible to achieve both selective mono-arylation and complete di-arylation. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel thiazole derivatives for applications in drug discovery and materials science. Further investigation into ligand and catalyst effects will undoubtedly lead to even more refined and selective methods for the transformation of this valuable heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Stille Coupling Reactions of 4,5-Dibromothiazole
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Strategic Importance of Functionalized Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, developing robust and regioselective methods for the functionalization of the thiazole ring is of paramount importance. Among the various cross-coupling methods, the palladium-catalyzed Stille reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the Stille cross-coupling reaction using 4,5-dibromothiazole as a versatile building block. The presence of two bromine atoms offers a powerful handle for sequential, regioselective functionalization, enabling the synthesis of complex, multi-substituted thiazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for achieving both selective mono-arylation and subsequent di-arylation, and offer insights into reaction optimization and troubleshooting.
II. The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal reactions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The regioselectivity of this initial insertion is a critical determinant for the final product in mono-functionalization.
-
Transmetalation: This is often the rate-determining step. The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. This step results in a new Pd(II) complex bearing both the thiazole and the new organic moiety.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
III. Regioselectivity in the Mono-Arylation of this compound
A critical consideration when working with this compound is the regioselectivity of the initial coupling reaction. Literature on the direct arylation of thiazoles, a mechanistically related process, indicates a higher intrinsic reactivity at the C5 position.[3][4] This preference is attributed to the electronic properties of the thiazole ring, where the C5 position is more susceptible to electrophilic attack by the palladium catalyst during the C-H activation step. This principle generally extends to cross-coupling reactions involving C-Br bonds, making the C5-Br bond the more reactive site for the initial oxidative addition.
Therefore, under standard Stille coupling conditions with approximately one equivalent of the organostannane, the selective formation of 5-aryl-4-bromothiazole is the expected major product. Achieving selective arylation at the C4 position would require blocking the C5 position or employing a more complex, directed coupling strategy, which is beyond the scope of this standard protocol.
IV. Experimental Protocols
Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: Selective Mono-Arylation at the C5-Position
This protocol is optimized for the synthesis of 5-aryl-4-bromothiazole derivatives.
Materials:
-
This compound (1.0 eq.)
-
Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.0 - 1.2 eq.)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst, Pd(PPh₃)₄.
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe (to make an approx. 0.1 M solution). Stir the mixture for 5-10 minutes. Subsequently, add the organostannane reagent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. A white precipitate of tributyltin fluoride will form.[5]
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-4-bromothiazole.
Protocol 2: Di-Arylation of this compound
This protocol is designed for the synthesis of symmetrical 4,5-diarylthiazoles. For unsymmetrical derivatives, the mono-arylated product from Protocol 1 can be isolated, purified, and then subjected to a second Stille coupling with a different organostannane.
Materials:
-
This compound (1.0 eq.)
-
Organostannane reagent (2.2 - 2.5 eq.)
-
Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2-4 mol%) with a ligand like P(o-tol)₃ (8-16 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Reaction Setup: Follow steps 1 and 2 from the mono-arylation protocol. If using Pd₂(dba)₃, add the phosphine ligand along with the catalyst.
-
Addition of Reagents: Add the anhydrous, degassed solvent, followed by the organostannane reagent (2.2 - 2.5 equivalents).
-
Reaction: Heat the mixture to a temperature that may be slightly higher than for mono-arylation (e.g., 110-120 °C) and stir for 24-48 hours.
-
Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-arylation. The di-arylated product will be less polar than the mono-arylated intermediate.
V. Optimization and Troubleshooting
The success of a Stille coupling reaction often depends on the careful optimization of several parameters.
Table 1: Key Parameters for Stille Coupling Optimization
| Parameter | Common Choices & Variations | Rationale & Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(PPh₃)₂ | The choice of catalyst affects reaction rate and yield. Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ requires an external phosphine ligand. |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Electron-rich and bulky ligands can stabilize the palladium catalyst, prevent decomposition (e.g., formation of palladium black), and accelerate the rate-limiting transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, NMP | Solvent polarity can influence reagent solubility and reaction rates. Aprotic polar solvents like DMF often accelerate the reaction but can be harder to remove. Toluene is a common, less polar choice. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive substrates (e.g., aryl bromides vs. iodides) or to drive the reaction to completion for di-substitution. |
| Additives | CuI, LiCl, CsF | Additives can have a profound effect. Cu(I) salts are known to accelerate the transmetalation step, often dramatically.[2] Halide salts like LiCl can also facilitate this step. |
Common Issues and Solutions:
-
Low Yield/Incomplete Reaction:
-
Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen.
-
Increase the reaction temperature or time.
-
Try a different ligand, such as the more electron-rich tri(o-tolyl)phosphine [P(o-tol)₃].
-
Incorporate a Cu(I) additive (e.g., CuI, 10-20 mol%) to accelerate transmetalation.
-
-
Formation of Side Products:
-
The primary side reaction is the homocoupling of the organostannane reagent.[1] This can be minimized by ensuring an efficient oxidative addition and transmetalation. Lowering the temperature or adding the stannane slowly may help.
-
-
Catalyst Decomposition:
-
The formation of a black precipitate ("palladium black") indicates catalyst decomposition and loss of activity.[6] This can be caused by impurities or excessively high temperatures. Using more robust ligands can mitigate this issue.
-
-
Difficulty Removing Tin Byproducts:
-
The aqueous KF wash is crucial.[5] Ensure vigorous stirring for at least an hour to allow for complete precipitation of the tin fluoride. Multiple washes may be necessary. Chromatography on silica gel is also effective at separating the nonpolar tin compounds from the more polar product.
-
VI. Conclusion
The Stille coupling of this compound is a powerful and versatile method for synthesizing functionalized thiazole derivatives. By carefully controlling the stoichiometry of the organostannane reagent, researchers can achieve selective mono-arylation at the more reactive C5 position or proceed to full di-arylation. The protocols and optimization strategies outlined in this guide provide a robust framework for successfully employing this reaction in the synthesis of novel compounds for pharmaceutical and materials science applications.
VII. References
-
NROChemistry. Stille Coupling. --INVALID-LINK--
-
Wikipedia. Stille reaction. --INVALID-LINK--
-
K. V. V. V. D. B. Rao et al. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole) and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole). Molecules, 25(24), 5928. --INVALID-LINK--
-
BenchChem. A comparative study of catalysts for 2,5-Dibromothiazole cross-coupling. --INVALID-LINK--
-
Organic Chemistry Portal. Stille Coupling. --INVALID-LINK--
-
Tarasenko, D. O., & Kotliar, V. M. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22. --INVALID-LINK--
-
Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. --INVALID-LINK--
-
ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? --INVALID-LINK--
-
Tani, S., Uehara, T. N., Yamaguchi, J., & Itami, K. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(1), 123-135. --INVALID-LINK--
-
Bach, T., Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5555-5564. --INVALID-LINK--
-
Kokornaczyk, A., Schepmann, D., Yamaguchi, J., Itami, K., & Wünsch, B. (2018). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. MedChemComm, 9(4), 649-657. --INVALID-LINK--
-
Stefan, M. C. et al. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ChemRxiv. --INVALID-LINK--
-
Bheeter, C. B., Chen, L., Soulé, J. F., & Doucet, H. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(8), 2005-2049. --INVALID-LINK--
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 4,5-Dibromothiazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Challenges of C-N Coupling on Dihalo-Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] The thiazole motif, in particular, is a privileged heterocycle found in numerous FDA-approved drugs. However, the application of this powerful reaction to complex substrates like 4,5-dibromothiazole is far from trivial.
This guide provides a deep dive into the strategic considerations and practical execution of the Buchwald-Hartwig amination on this challenging substrate. We will move beyond a simple recitation of steps to explain the underlying principles that govern catalyst selection, reaction control, and the circumvention of common pitfalls. The inherent electron deficiency of the thiazole ring and the presence of two halogen atoms present a unique set of challenges, including catalyst deactivation and the critical need for regioselectivity control (mono- vs. di-amination).[1][3] This document serves as both a theoretical guide and a practical playbook for achieving desired outcomes in your research.
The Catalytic Heart of the Reaction: Mechanism & Key Players
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][2][4]
The true breakthrough in the utility of this reaction came from the development of sterically hindered, electron-rich phosphine ligands.[1] These ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group, are critical for promoting the challenging reductive elimination step, which forms the desired C-N bond.[2] They also stabilize the palladium catalyst, preventing the formation of inactive species, a common issue with electron-deficient and coordinating heterocyclic substrates.[1][3]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Strategic Protocol Development for this compound
The primary challenge with this compound is controlling the extent of amination. Depending on the desired product, the reaction must be guided towards either mono- or di-substitution. This is achieved primarily through stoichiometric control of the amine nucleophile and careful selection of the catalyst system.
Core Experimental Workflow
The following diagram outlines the logical flow for executing and optimizing the amination protocol.
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Recommended Reagents & Rationale
| Component | Recommendation | Rationale & Justification |
| Substrate | This compound | An electron-deficient di-halogenated heterocycle. |
| Amine | Primary or Secondary Amine | The nucleophile for the C-N bond formation. Stoichiometry is key for selectivity. |
| Pd Precatalyst | tBuBrettPhos Pd G3 | This air-stable precatalyst is highly effective for coupling on electron-poor and coordinating heterocycles.[5][6] The bulky, electron-rich tBuBrettPhos ligand promotes efficient reductive elimination and resists catalyst deactivation.[4][5] |
| Base | NaOtBu or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. LiHMDS can offer enhanced functional group tolerance.[4] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are essential. Must be rigorously dried to prevent quenching of the base and deactivation of the catalyst. |
| Atmosphere | Nitrogen or Argon | The Pd(0) active species is oxygen-sensitive. All operations must be conducted under an inert atmosphere. |
Protocol 1: Selective Synthesis of 4-Amino-5-bromothiazole Derivatives (Mono-amination)
Objective: To favor the formation of the mono-aminated product by limiting the amine nucleophile. The C4 position is often more reactive in thiazoles, but regioselectivity should be confirmed experimentally.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: All manipulations should be performed in a nitrogen- or argon-filled glovebox. All glassware must be oven- or flame-dried and cooled under vacuum.
-
Vessel Charging: To a 10 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add:
-
This compound (1.0 eq, e.g., 243 mg, 1.0 mmol)
-
tBuBrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%, e.g., 17 mg, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, e.g., 135 mg, 1.4 mmol)
-
-
Reagent Addition:
-
Add anhydrous toluene (4 mL).
-
Add the desired amine (1.1 eq, e.g., 1.1 mmol).
-
-
Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours.
-
-
Monitoring: After cooling, a small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by GC-MS or LC-MS to assess the ratio of starting material, mono-product, and di-product.
-
Workup:
-
Cool the reaction to room temperature and carefully quench by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-aminated product.
Protocol 2: Synthesis of 4,5-Diaminothiazole Derivatives (Di-amination)
Objective: To drive the reaction to completion, forming the di-substituted product by using an excess of the amine nucleophile.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Follow Step 1 from Protocol 1.
-
Vessel Charging: To a 10 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add:
-
This compound (1.0 eq, e.g., 243 mg, 1.0 mmol)
-
tBuBrettPhos Pd G3 precatalyst (0.04 eq, 4 mol%, e.g., 34 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.8 eq, e.g., 270 mg, 2.8 mmol)
-
-
Reagent Addition:
-
Add anhydrous toluene (4 mL).
-
Add the desired amine (2.5 eq, e.g., 2.5 mmol) . Note the increased stoichiometry.
-
-
Reaction:
-
Seal the vial tightly and heat to 110 °C with vigorous stirring for 24 hours. A slightly higher temperature and catalyst loading can help drive the second amination.
-
-
Monitoring & Workup: Follow Steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product via flash column chromatography to isolate the di-aminated thiazole.
Optimization & Troubleshooting
Achieving high yield and selectivity often requires optimization. The following table provides a framework for experimental design and a guide for troubleshooting common issues.
Reaction Optimization Matrix (Hypothetical Data)
| Entry | Amine (eq.) | Catalyst (mol%) | Base | Temp (°C) | Result (SM:Mono:Di Ratio) | Analysis |
| 1 | 1.1 | 2 | NaOtBu | 80 | 40:55:5 | Low conversion. Temperature is likely too low. |
| 2 | 1.1 | 2 | NaOtBu | 100 | 5:90:5 | Good conditions for mono-amination. High selectivity. |
| 3 | 1.1 | 2 | K₂CO₃ | 100 | 95:5:0 | Ineffective. A weak base like K₂CO₃ is insufficient for this reaction.[4] |
| 4 | 2.5 | 2 | NaOtBu | 100 | 0:30:70 | Incomplete conversion to di-product. |
| 5 | 2.5 | 4 | NaOtBu | 110 | 0:5:95 | Good conditions for di-amination. Higher temp & catalyst load drove reaction to completion. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Temperature too low.4. Base is not strong enough. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents.3. Increase reaction temperature in 10 °C increments.4. Switch to a stronger base like LiHMDS or KHMDS. |
| Formation of Byproducts | 1. Hydrodehalogenation: Reductive removal of bromine.2. Catalyst Decomposition: Formation of palladium black. | 1. This can compete with reductive elimination. Ensure the ligand is sufficiently electron-rich and bulky.[1] 2. The ligand may not be robust enough for the conditions. Screen alternative biarylphosphine ligands (e.g., AdBrettPhos, RuPhos).[2] |
| Poor Selectivity (Mono-amination) | Over-reaction leading to di-aminated product even with limited amine. | 1. Lower the equivalents of amine slightly (e.g., to 1.05 eq).2. Lower the reaction temperature to slow the rate of the second amination.3. Stop the reaction at an earlier time point based on monitoring. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success hinges on a rational approach to catalyst selection and rigorous control over reaction parameters. By leveraging modern, air-stable palladium precatalysts with sterically demanding biarylphosphine ligands and carefully controlling the stoichiometry of the amine nucleophile, researchers can selectively navigate the synthesis of both mono- and di-aminated thiazole derivatives. This guide provides the foundational protocols and strategic insights necessary to effectively implement this reaction in complex synthetic campaigns.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Application Notes and Protocols for the Synthesis of 4,5-Disubstituted Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide array of biological interactions. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The strategic placement of substituents at the C4 and C5 positions of the thiazole core is a pivotal strategy for modulating the physicochemical properties and biological activity of these compounds, making the synthesis of 4,5-disubstituted thiazoles a subject of intense and ongoing research.[4][6] This guide provides an in-depth exploration of the key synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols and insights into the rationale behind procedural choices.
Key Synthetic Strategies for 4,5-Disubstituted Thiazoles
The construction of the 4,5-disubstituted thiazole ring can be accomplished through several elegant and efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and widely employed methods for thiazole synthesis.[7][8] The core transformation involves the condensation of an α-haloketone with a thioamide.[7][9][10] This method is lauded for its operational simplicity, generally high yields, and the ability to introduce a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring.[7][9]
Mechanism of the Hantzsch Synthesis: The reaction proceeds through a well-established multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion.[9][11] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate.[9][11] Subsequent dehydration of this intermediate yields the final aromatic thiazole product.[7]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazole derivatives. This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[12][13] The choice of the sulfur-containing reagent allows for the introduction of different substituents at the 2-position of the thiazole ring. For instance, using carbon disulfide leads to the formation of 5-amino-2-mercaptothiazoles.[14]
Mechanism of the Cook-Heilbron Synthesis: The mechanism begins with the nucleophilic attack of the nitrogen atom of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[12] This is followed by a series of proton transfers and a crucial intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting intermediate then yields the aromatic 5-aminothiazole.
Other Notable Synthetic Methods
While the Hantzsch and Cook-Heilbron syntheses are prominent, other methods offer unique advantages for specific substitution patterns:
-
From α-Thiocyanoketones (Tcherniac's Synthesis): Acid-catalyzed hydrolysis and cyclization of α-thiocyanoketones can yield 2-substituted thiazoles.[13]
-
Gabriel Synthesis: This method involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀) to afford 2,5-disubstituted thiazoles.[10]
-
Modern Variations and Catalysis: Recent advancements have focused on developing more environmentally friendly and efficient protocols. This includes the use of microwave irradiation, ultrasound assistance, and reusable catalysts to improve reaction rates and yields.[15][16]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 4,5-disubstituted thiazole derivatives via the Hantzsch synthesis. These are intended as a general framework and may require optimization based on the specific substrates used.
Protocol 1: Synthesis of 2-Amino-4,5-diphenylthiazole
This protocol details the synthesis of a 2-amino-4,5-disubstituted thiazole using an α-haloketone and thiourea.
Materials and Reagents:
-
2-Bromo-1,2-diphenylethan-1-one (Desyl bromide)
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Neutralization and Isolation: Slowly pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature to obtain the crude product.
-
Purification (Optional): The crude 2-amino-4,5-diphenylthiazole can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure product.
Protocol 2: General Procedure for the Synthesis of 2,4,5-Trisubstituted Thiazoles
This protocol outlines a more general approach for synthesizing thiazoles with various substituents at positions 2, 4, and 5.
Materials and Reagents:
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone derivatives) (1.0 mmol)
-
Appropriate thioamide (e.g., thiobenzamide derivatives) (1.1 mmol)
-
Ethanol or Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: Combine the α-haloketone (1.0 mmol) and the thioamide (1.1 mmol) in a 50 mL round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add 20 mL of ethanol or methanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2,4,5-trisubstituted thiazole derivative.
Caption: A generalized workflow for the synthesis of 4,5-disubstituted thiazoles.
Data Presentation: Representative Examples of Synthesized Thiazoles
The versatility of the Hantzsch synthesis allows for the preparation of a diverse library of 4,5-disubstituted thiazoles. The following table summarizes some representative examples with their corresponding substituents and typical reaction yields.
| Entry | R¹ (at C2) | R² (at C4) | R³ (at C5) | Typical Yield (%) |
| 1 | -NH₂ | -Ph | -H | >90 |
| 2 | -Ph | -Ph | -H | 85-95 |
| 3 | -CH₃ | -p-Cl-Ph | -H | 80-90 |
| 4 | -NH₂ | -Ph | -Ph | 85-95 |
| 5 | -p-MeO-Ph | -Ph | -COOEt | 75-85 |
Yields are approximate and can vary depending on the specific reaction conditions and substrates.
Conclusion and Future Perspectives
The synthesis of 4,5-disubstituted thiazole derivatives remains a vibrant and crucial area of research in organic and medicinal chemistry. The classical Hantzsch and Cook-Heilbron syntheses continue to be powerful tools, while ongoing innovations are leading to more efficient, sustainable, and diverse synthetic methodologies.[15][17] The ability to readily access a wide range of substituted thiazoles is paramount for the continued exploration of their therapeutic potential and the development of novel drug candidates to address unmet medical needs.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4,5-Dibromothiazole as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of the Thiazole Scaffold and the 4,5-Dibromo Substitution Pattern
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancers, inflammatory conditions, and infectious diseases.[3][4] The strategic functionalization of the thiazole ring is paramount in modulating the pharmacological profile of these molecules. In this context, 4,5-dibromothiazole emerges as a particularly valuable and versatile building block for the synthesis of diverse compound libraries.
The presence of two bromine atoms at the C4 and C5 positions offers medicinal chemists two distinct and reactive handles for sequential and regioselective functionalization. This allows for the systematic exploration of the chemical space around the thiazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. The differential reactivity of the C4-Br and C5-Br bonds, governed by the electronic nature of the thiazole ring, is the key to unlocking the synthetic potential of this building block.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and case studies illustrating its utility in the development of potent kinase inhibitors and other therapeutic agents.
Understanding the Regioselectivity of this compound
The cornerstone of utilizing this compound effectively lies in understanding and controlling the regioselectivity of its reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-bromine bonds is influenced by the electronic environment of the thiazole ring. While studies on 2,4- and 2,5-dibromothiazoles show a strong preference for reaction at the electron-deficient C2 position, the reactivity of the 4,5-isomer presents a different scenario.[5]
Drawing parallels with the well-studied 4,5-dibromothiophene, it is anticipated that the C5-Br bond in this compound is more susceptible to oxidative addition by a palladium(0) catalyst in Suzuki-Miyaura and Stille couplings. This is attributed to the electronic influence of the sulfur atom, which makes the adjacent C5 position more electron-rich and thus more reactive in these catalytic cycles. However, the precise selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, offering a tunable platform for synthetic chemists.
For instance, in the Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, selective reaction at the C5 position was achieved using specific palladium catalysts, highlighting the feasibility of controlling regioselectivity in this class of compounds.[6]
Core Synthetic Methodologies and Protocols
The true power of this compound as a building block is realized through its participation in a variety of robust and versatile cross-coupling reactions. The following sections provide detailed, field-proven protocols for the most critical of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron reagent.[7] It is widely used in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential for the activation of the boronic acid, which facilitates the transmetalation step.[7]
-
Solvent: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for reaction efficiency.
Experimental Protocol: Regioselective Mono-Arylation of this compound
This protocol is designed for the selective coupling at the more reactive C5 position.
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. |
| This compound | 243 mg | 1.0 |
| Arylboronic Acid | 1.1 mmol | 1.1 |
| Pd(PPh₃)₄ | 58 mg | 0.05 |
| 2 M Aqueous Sodium Carbonate (Na₂CO₃) | 1.5 mL | 3.0 |
| Toluene | 5 mL | - |
| Ethanol | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed toluene (5 mL) and ethanol (2 mL) via syringe.
-
Add the degassed 2 M aqueous Na₂CO₃ solution (1.5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-5-arylthiazole.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Stille Coupling: A Robust Alternative for C-C Bond Formation
The Stille coupling reaction provides a complementary approach to the Suzuki-Miyaura reaction, utilizing organostannane reagents.[8] It is particularly useful when the corresponding boronic acids are unstable or difficult to prepare.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective catalysts for the Stille reaction.
-
Solvent: Anhydrous and degassed aprotic polar solvents like DMF or toluene are typically used.
-
Additives: In some cases, additives like CuI can accelerate the reaction rate.
-
Inert Atmosphere: Similar to the Suzuki coupling, an inert atmosphere is crucial to prevent catalyst deactivation.
Experimental Protocol: Synthesis of 4-Bromo-5-arylthiazole via Stille Coupling
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Eq. |
| This compound | 243 mg | 1.0 |
| Aryltributylstannane | 1.1 mmol | 1.1 |
| PdCl₂(PPh₃)₂ | 35 mg | 0.05 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol) and PdCl₂(PPh₃)₂ (0.05 mmol).
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous and degassed DMF (5 mL) via syringe.
-
Add the aryltributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (20 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sequential Cross-Coupling for Library Synthesis
The differential reactivity of the C4 and C5 positions can be exploited to perform sequential cross-coupling reactions, enabling the synthesis of diverse libraries of 4,5-disubstituted thiazoles.[9] The general strategy involves first performing a regioselective coupling at the more reactive C5 position, followed by a second coupling at the C4 position.
Workflow Diagram: Sequential Cross-Coupling
Caption: Strategy for sequential cross-coupling of this compound.
Case Studies in Medicinal Chemistry
The synthetic versatility of this compound has been harnessed in the development of potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.
Case Study 1: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, type II diabetes, and some cancers.[10] The development of selective GSK-3 inhibitors is an active area of research. Thiazole-containing compounds have shown promise as potent GSK-3 inhibitors.[11]
A hypothetical synthetic route starting from this compound to a potential GSK-3 inhibitor is outlined below, demonstrating the application of the previously described methodologies.
Synthetic Scheme:
-
Step A: Suzuki Coupling. A regioselective Suzuki coupling of this compound with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) would be performed to install the first pharmacophoric element at the C5 position.
-
Step B: Stille Coupling. The resulting 4-bromo-5-(4-methoxyphenyl)thiazole would then undergo a Stille coupling with a heterocyclic stannane (e.g., N-Boc-4-(tributylstannyl)piperidine) to introduce a second key fragment at the C4 position.
-
Step C: Deprotection and Amidation. Subsequent deprotection of the Boc group and amidation with a desired carboxylic acid would yield the final GSK-3 inhibitor.
Biological Activity of Structurally Related Thiazole-Based GSK-3 Inhibitors:
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 5-Imino-1,2,4-thiadiazoles | GSK-3β | ~1-5 | [10] |
| Psoralidin | GSK-3α | 2.26 | [12] |
| Rosmarinic acid | GSK-3β | 2.24 | [12] |
This data, from related heterocyclic inhibitors, underscores the potential of thiazole-based scaffolds to achieve potent GSK-3 inhibition.
Case Study 2: Development of p38α MAPK Inhibitors for Breast Cancer
The p38α mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in inflammatory responses and has emerged as a therapeutic target in breast cancer.[13] Benzothiazole derivatives have been identified as potent p38α MAPK inhibitors.[13] A similar approach using the 4,5-disubstituted thiazole scaffold can be envisioned.
Hypothetical Lead Compound and Biological Data:
| Compound Structure (Hypothetical) | Target | IC₅₀ (µM) |
| 4-(pyridin-4-yl)-5-(4-fluorophenyl)thiazole | p38α MAPK | 0.05 - 0.5 |
Note: The IC₅₀ value is an estimated range based on data for structurally similar benzothiazole-based p38α MAPK inhibitors.[13]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | Optimize reaction time and temperature. Ensure all reagents are pure and solvents are anhydrous and degassed. Screen different catalyst/ligand systems. |
| Poor Regioselectivity | Inappropriate catalyst/ligand combination or reaction conditions. | Screen a panel of palladium catalysts and phosphine ligands. Vary the solvent and base. Lowering the reaction temperature may improve selectivity. |
| Difficulty in Purification | Presence of tin byproducts (Stille) or boronic acid homocoupling (Suzuki). | For Stille reactions, ensure a thorough aqueous KF workup. For Suzuki reactions, optimize stoichiometry to minimize excess boronic acid. |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, offering a gateway to a vast chemical space of novel therapeutic agents. Its capacity for regioselective and sequential functionalization through robust cross-coupling methodologies provides a strategic advantage in the design and synthesis of compound libraries for drug discovery. The principles and protocols outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Application Note: The Strategic Utility of 4,5-Dibromothiazole in the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: Targeting Kinases with the Thiazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2][3] This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space explored for kinase inhibition, the thiazole ring has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, ability to form critical hydrogen bonds with the kinase hinge region, and synthetically accessible nature make it a cornerstone of many FDA-approved drugs.[2][3]
While various substituted thiazoles are employed, di-halogenated derivatives serve as exceptionally versatile starting points for building molecular complexity. This guide focuses specifically on 4,5-dibromothiazole , a building block that offers a unique platform for creating kinase inhibitors with novel substitution patterns. The two bromine atoms at the C4 and C5 positions act as orthogonal synthetic handles, allowing for sequential and regiocontrolled introduction of different functionalities through modern cross-coupling chemistry. This enables a systematic exploration of the chemical space around the thiazole core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
This document provides an in-depth overview of the synthetic strategies involving this compound and detailed protocols for its application in constructing potential kinase inhibitor scaffolds.
Synthetic Versatility: The Chemistry of this compound
The primary value of this compound in synthesis lies in the ability to perform sequential cross-coupling reactions. While the two bromine atoms are on adjacent carbons of the thiazole ring, their reactivity can be controlled to favor mono-substitution, followed by a second, different coupling reaction. This stepwise approach is fundamental to creating the complex, multi-substituted molecules often required for potent and selective kinase inhibition.
The most common and powerful reactions employed for this strategy are palladium-catalyzed cross-couplings. The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific substrates being coupled.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Early-generation catalysts like Pd(PPh₃)₄ are effective for simpler Suzuki and Stille couplings. However, for more challenging transformations, such as Buchwald-Hartwig aminations or couplings with sterically hindered partners, modern bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a Pd(0) or Pd(II) precursor are essential. These ligands facilitate the reductive elimination step and stabilize the catalytic species, leading to higher yields and broader substrate scope.
-
Base Selection: The base plays a crucial role in the catalytic cycle, often in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig). Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. Cesium carbonate is often used for more difficult couplings due to its higher solubility in organic solvents and the ability of the large cesium cation to break up aggregates of the organometallic reagents.
-
Solvent Choice: Aprotic polar solvents such as dioxane, toluene, and dimethoxyethane (DME) are typically used as they can dissolve the organic reagents and are stable at the high temperatures often required for these reactions.
The general workflow for utilizing this compound is visualized below.
Caption: General workflow for sequential functionalization of this compound.
Core Synthetic Protocol: Two-Step Synthesis of a 4,5-Disubstituted Thiazole Scaffold
This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor scaffold, 4-(phenyl)-5-(4-morpholinophenylamino)thiazole , starting from this compound. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
Step 1: Mono-Suzuki-Miyaura Coupling
This first step introduces an aryl group at the C5 position of the thiazole ring. We use a stoichiometric amount of the boronic acid to favor the mono-coupled product.
Caption: Reaction scheme for the mono-Suzuki coupling of this compound.
Materials & Equipment:
-
This compound (1.0 g, 4.12 mmol)
-
Phenylboronic acid (0.52 g, 4.32 mmol, 1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.24 g, 0.21 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.42 g, 10.3 mmol, 2.5 eq)
-
1,2-Dimethoxyethane (DME) (20 mL) and Water (5 mL)
-
Round-bottom flask (100 mL), condenser, magnetic stirrer, nitrogen inlet
-
TLC plates (silica gel 60 F₂₅₄), Ethyl acetate, Hexanes
-
Rotary evaporator, Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.
-
Add the DME and water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of nitrogen.
-
Attach a condenser and heat the reaction mixture to 85 °C with vigorous stirring for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate) to yield 4-bromo-5-phenylthiazole as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Buchwald-Hartwig Amination
The remaining bromine at the C4 position is now replaced with an amine, completing the core scaffold. This C-N bond formation is a key step in many kinase inhibitor syntheses.
Materials & Equipment:
-
4-Bromo-5-phenylthiazole (from Step 1, e.g., 0.5 g, 2.08 mmol)
-
Morpholine (0.22 mL, 2.50 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.019 g, 0.021 mmol, 1 mol%)
-
XPhos (0.030 g, 0.062 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.28 g, 2.91 mmol, 1.4 eq)
-
Toluene (10 mL)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a Schlenk tube, add 4-bromo-5-phenylthiazole, sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the tube with argon three times. Causality: The Buchwald-Hartwig catalytic system is highly sensitive to air and moisture. Rigorous inert techniques are required.
-
Add the Pd₂(dba)₃ catalyst under a positive flow of argon.
-
Add dry toluene (10 mL) followed by morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS to confirm the consumption of the starting bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the final scaffold.
-
Characterization: Confirm the final structure via NMR and HRMS.
Data Summary and Biological Evaluation
The synthesized scaffolds serve as platforms for further derivatization to create a library of potential kinase inhibitors. The biological activity of these final compounds is typically assessed using in vitro kinase assays.
| Compound ID | Target Kinase | IC₅₀ (nM) | Notes |
| Scaffold-01 | CK2 | 1900 | Dual kinase inhibitor potential.[4][5] |
| Scaffold-01 | GSK3β | 670 | Shows greater potency against GSK3β.[4][5] |
| Scaffold-02 | B-RAF (V600E) | 50 | Example potency for a highly optimized derivative.[5] |
| Scaffold-03 | CDK9 | 640 | Thiazoles are effective CDK inhibitors.[2][5] |
| (Note: Data is representative and based on activities reported for similar thiazole-based scaffolds in the literature to illustrate potential outcomes.) |
Conclusion
This compound is a powerful and strategic building block for the synthesis of novel kinase inhibitors. Its capacity for undergoing sequential, regiocontrolled cross-coupling reactions allows medicinal chemists to systematically build and optimize complex molecular architectures. The protocols detailed herein provide a robust framework for utilizing this reagent to construct diverse libraries of 4,5-disubstituted thiazoles, paving the way for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,5-Dibromothiazole in Organic Electronics and Materials Science
Introduction: The Strategic Role of the Thiazole Moiety
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials. 4,5-Dibromothiazole has emerged as a strategic monomer for the synthesis of π-conjugated polymers and small molecules. Its utility stems from a combination of intrinsic electronic properties and synthetic versatility. The thiazole ring is an electron-deficient heterocycle; its incorporation into a polymer backbone can effectively modulate the material's frontier molecular orbital (HOMO/LUMO) energy levels.[1] This tuning is critical for optimizing the open-circuit voltage (VOC) in organic solar cells and ensuring air stability in organic field-effect transistors (OFETs).[2][3]
The bromine atoms at the 4 and 5 positions provide two reactive sites for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings.[4][5] This allows for the precise construction of donor-acceptor (D-A) architectures, a foundational design principle for low band-gap semiconducting polymers.[6][7] The planarity and rigidity imparted by the thiazole unit can also promote favorable intermolecular π-π stacking, which is essential for efficient charge transport.[8] While this compound is a key precursor, its isomer, 2,5-dibromothiazole, and the fused thiazolo[5,4-d]thiazole system are also widely used for similar strategic reasons, often providing a more linear polymer backbone.[1][9] The principles and protocols discussed herein are broadly applicable to this important class of heterocyclic building blocks.
Application I: Organic Photovoltaics (OPVs)
The primary application of thiazole-containing polymers in organic electronics is in the active layer of bulk heterojunction (BHJ) organic solar cells. In the common D-A polymer design, the electron-deficient thiazole unit serves as part of the acceptor moiety, which is copolymerized with an electron-rich donor unit. This architecture facilitates efficient photoinduced charge separation and helps to establish a high VOC by lowering the HOMO energy level of the polymer.[1][2]
Data Presentation: Performance of Thiazole-Based Polymers in OPVs
| Polymer Name/Acronym | Acceptor Unit | Donor Unit | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Reference |
| PBDT-ttTz | Thiazolo[5,4-d]thiazole | Benzodithiophene | 5.21 | 0.82 | 10.3 | 62 | [10] |
| PBDT-tTz | Thiazolo[5,4-d]thiazole | Benzodithiophene | 2.92 | 0.84 | 6.4 | 54 | [10] |
| PDTSTTz | Thiazolo[5,4-d]thiazole | Dithienosilole | 5.59 | 0.77 | 11.9 | 61 | [10] |
| P(BTzE-BDT) (Guest Donor) | Thiazole-based | Benzodithiophene | 20.0 (Ternary) | 0.86 | 27.2 | 80 | [11] |
Note: Data represents performance in optimized devices, often blended with fullerene or non-fullerene acceptors. Performance metrics can vary based on device architecture and testing conditions.
Experimental Protocol: Synthesis of a Thiazole-Containing D-A Copolymer via Stille Polycondensation
This protocol details the synthesis of a representative donor-acceptor copolymer, Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-2,5-bis(trimethylstannyl)thiazole], a conceptual analogue to high-performance materials. The causality behind key steps is explained to provide a deeper understanding of the process.
Diagram of Synthetic Workflow
Materials & Reagents:
-
Monomer A: 2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene (1.0 eq)
-
Monomer B: this compound (1.0 eq)
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Solvent: Anhydrous Toluene
-
Precipitation Solvent: Methanol
-
Soxhlet Extraction Solvents: Methanol, Hexane, Chloroform
Procedure:
-
Reactor Setup: Add Monomer A (e.g., 0.5 mmol), Monomer B (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 8 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: A flame-dried, inert atmosphere setup (using Schlenk line techniques with nitrogen or argon) is critical. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and premature termination of the polymerization.[12]
-
-
Solvent Addition & Degassing: Add anhydrous toluene (e.g., 10 mL) via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle. Degas the resulting solution by bubbling with nitrogen for 20-30 minutes.
-
Causality: Degassing removes dissolved oxygen, further protecting the Pd(0) catalyst. P(o-tol)₃ is used as a ligand to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the Stille coupling cycle.[13]
-
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 48 hours. The solution will typically become darker and more viscous as the polymer forms.
-
Precipitation and Collection: After cooling to room temperature, pour the viscous polymer solution dropwise into a beaker containing rapidly stirring methanol (e.g., 200 mL). A fibrous or stringy precipitate should form.
-
Causality: The conjugated polymer is insoluble in methanol, while the catalyst residues and unreacted monomers are soluble. This step provides the initial separation of the crude polymer.
-
-
Purification via Soxhlet Extraction: Collect the crude polymer by filtration and place it in a cellulose Soxhlet thimble. Purify the polymer by sequential extraction with methanol, hexane, and finally chloroform.
-
Causality: This is a crucial self-validating step. Methanol removes residual catalyst and oligomers. Hexane removes any remaining unreacted monomers or small oligomers. The desired high molecular weight polymer is then extracted with a good solvent like chloroform, leaving behind any insoluble cross-linked material.[8]
-
-
Final Isolation: Concentrate the chloroform fraction using a rotary evaporator and precipitate the purified polymer again into methanol. Collect the final product by filtration and dry under vacuum at 40-50 °C overnight.
-
Characterization (Self-Validation):
-
GPC (Gel Permeation Chromatography): To determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).
-
¹H NMR Spectroscopy: To confirm the polymer structure and the successful incorporation of both monomer units.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the polymer in solution and as a thin film.
-
Application II: Organic Field-Effect Transistors (OFETs)
Thiazole-based materials are also effective semiconductors in OFETs.[3][14] The electron-withdrawing nature of the thiazole can lead to polymers with lower HOMO levels, imparting greater stability against oxidation in ambient air.[3] The rigid structure promotes ordered packing in thin films, which is a prerequisite for high charge carrier mobility.[8]
Data Presentation: Performance of Thiazole-Based Polymers in OFETs
| Polymer/Oligomer | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Azothiazole-Bithiophene Polymer | Top-gate, Bottom-contact | 0.019 (p-type) | > 10⁴ | [7] |
| Thienothiophene-Thiazolothiazole Polymer | Top-gate, Bottom-contact | 0.14 (p-type) | 10⁵ - 10⁷ | [3] |
| Trifluoromethylphenyl Bithiazole | Top-contact, Bottom-gate | 1.0 (n-type) | 10⁶ - 10⁷ | [15] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes a standard method for fabricating an OFET device for testing a newly synthesized polymer.
Diagram of OFET Architecture
Materials & Substrates:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).
-
Synthesized thiazole-containing polymer.
-
Solvent for polymer: Chloroform or Chlorobenzene.
-
Gold (Au) for source-drain electrodes.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Causality: A pristine substrate surface is essential for forming a high-quality semiconductor-dielectric interface. Contaminants can act as charge traps, severely degrading device performance.
-
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This makes the surface more hydrophobic, which improves the molecular ordering of the deposited polymer film.
-
Semiconductor Deposition: Prepare a solution of the thiazole polymer (e.g., 5-10 mg/mL) in a high-boiling-point solvent like chlorobenzene. Deposit the solution onto the SiO₂ substrate via spin-coating. A typical program might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Annealing: Anneal the polymer film on a hotplate inside a nitrogen-filled glovebox. The optimal temperature and time (e.g., 120 °C for 30 minutes) must be determined experimentally for each new polymer.
-
Causality: Thermal annealing provides the polymer chains with enough energy to rearrange into more ordered, crystalline domains. This improved molecular packing directly enhances charge carrier mobility.[10]
-
-
Electrode Deposition: Transfer the substrate to a thermal evaporator. Using a shadow mask, deposit 50 nm thick Gold (Au) source and drain electrodes onto the polymer film. The channel length (L) and width (W) are defined by the shadow mask.
-
Device Characterization (Self-Validation): Transfer the completed device to a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A). Measure the output and transfer characteristics to extract key performance metrics like charge carrier mobility, on/off current ratio, and threshold voltage.
Conclusion and Future Outlook
This compound and its related isomers are powerful and versatile building blocks in materials science. Their inherent electronic properties and synthetic accessibility through robust cross-coupling chemistry have enabled the development of a wide range of high-performance semiconducting materials.[16][17] The protocols outlined here for polymerization and device fabrication provide a foundational framework for researchers entering this field. Future work will likely focus on creating even more complex fused-ring systems based on the thiazole core to further enhance planarity and charge transport, pushing the efficiency and stability of organic electronic devices to new heights.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and properties of azothiazole based π-conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. n-type organic field-effect transistors with very high electron mobility based on thiazole oligomers with trifluoromethylphenyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Scaffold: A Guide to the Regioselective Functionalization of 4,5-Dibromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive building block for the design of novel therapeutics and organic electronics. The strategic functionalization of the thiazole nucleus is paramount for modulating the physicochemical and pharmacological properties of these molecules. 4,5-Dibromothiazole, in particular, serves as a versatile and readily available starting material for the synthesis of complex, polysubstituted thiazole derivatives.[3][4] However, the successful application of this scaffold hinges on the ability to selectively functionalize the C4 and C5 positions. This guide provides a comprehensive overview of the principles and protocols for achieving regioselective functionalization of this compound, empowering researchers to unlock its full synthetic potential.
The Challenge of Regioselectivity in Dihaloheterocycles
The regioselective functionalization of dihalogenated heterocycles presents a significant synthetic challenge. The relative reactivity of the two carbon-halogen bonds is influenced by a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed.[5][6] In the context of this compound, the electron-withdrawing nature of the thiazole ring and the subtle differences in the electronic environment of the C4 and C5 positions govern the outcome of various transformations. Understanding these nuances is key to designing selective and high-yielding synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The regioselectivity of these reactions on the this compound scaffold is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst to the C-Br bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[1][9] While extensive studies have been conducted on other dihalothiazole isomers, the regioselective Suzuki coupling of this compound is less documented. However, by drawing parallels with related systems and considering the electronic nature of the thiazole ring, we can infer the likely reactivity patterns. Generally, the more electron-deficient position of a dihaloheterocycle is more susceptible to oxidative addition. In thiazoles, the C2 and C5 positions are typically more electron-rich than C4. This suggests that selective functionalization at C4 might be achievable under carefully controlled conditions.
General Experimental Protocol for Mono-Arylation of this compound (Suzuki-Miyaura Coupling):
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Mono-Coupled Product | Reference |
| 5-Bromo-2-chlorobenzothiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [4] |
| 2,4-Dibromothiazole | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | High (selective at C2) | [5][6] |
| 4,7-Dichloroquinazoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 80 (MW) | 68 (selective at C4) | [7][10] |
Logical Workflow for Regioselective Suzuki-Miyaura Coupling
Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille reaction utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[8][11] Similar to the Suzuki coupling, the regioselectivity is expected to favor the more electron-deficient position of the this compound ring.
General Experimental Protocol for Mono-Arylation of this compound (Stille Coupling):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous solvent (e.g., toluene or DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir, monitoring by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] Catalyst control can play a significant role in determining the regioselectivity of Sonogashira reactions on dihaloheterocycles.[13] The use of different ligands can switch the preferred site of coupling.
General Experimental Protocol for Mono-Alkynylation of this compound (Sonogashira Coupling):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] The regioselectivity on this compound would be expected to follow the general trend of I > Br > Cl, suggesting that if different halogens were present, the heavier one would react preferentially. For two bromine atoms, the more electron-deficient position is likely to undergo oxidative addition more readily.
Halogen-Metal Exchange: An Alternative Route to Regioselectivity
Halogen-metal exchange reactions, typically using organolithium or Grignard reagents, provide an alternative strategy for regioselective functionalization.[14][15] The position of the exchange is often governed by kinetic or thermodynamic factors, and can sometimes be directed by the presence of coordinating groups. For this compound, the relative acidity of the C4 and C5 protons (if the starting material were a monobromothiazole) would influence deprotonation, but with two bromine atoms, the exchange is more complex. Interestingly, studies on 4,5-dibromo-2,4'-bithiazole have shown a "long-range halogen dance" where the C5-bromo group migrates upon treatment with a strong base, suggesting that the C5 position is more susceptible to metalation under these conditions.[16]
General Experimental Protocol for Regioselective Lithiation and Quenching:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to a low temperature (e.g., -78 °C to -100 °C) and add an organolithium reagent (e.g., n-butyllithium, 1.0 equiv.) dropwise. Stir for a short period (e.g., 15-30 minutes).
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography.
Data Presentation: Regioselectivity in Halogen-Metal Exchange of Dihaloarenes
| Substrate | Reagent | Conditions | Major Product | Reference |
| 4,4'-Dibromobiphenyl | Lithium tributylmagnesiate | 0 °C | Mono-metalated at C4 | [17] |
| 3-Substituted-1,2-dibromoarenes | n-BuLi | -100 °C | Regioselective exchange | [17] |
| Bromoheterocycles with acidic protons | i-PrMgCl, then n-BuLi | 0 °C to -20 °C | Selective exchange | [14] |
Logical Workflow for Regioselective Halogen-Metal Exchange
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines | MDPI [mdpi.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 4,5-Dibromothiazole Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,5-dibromothiazole. As a pivotal building block in medicinal chemistry and materials science, optimizing its synthesis is crucial for efficient research and development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental roadblocks.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion or product loss during work-up.
-
Incomplete Bromination: The thiazole ring is less reactive towards electrophilic substitution compared to other five-membered heterocycles like thiophene[1]. Incomplete reaction is a common cause of low yields.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC)[2]. If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can lead to degradation.
-
Stoichiometry of Brominating Agent: An insufficient amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine) will result in incomplete conversion. Ensure accurate measurement of your reagents. A slight excess of the brominating agent may be necessary, but this can lead to over-bromination (see Question 2).
-
-
-
Product Loss During Work-up and Purification: this compound can be lost during aqueous work-up or purification steps.
-
Troubleshooting:
-
Extraction: Ensure thorough extraction from the aqueous phase by using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.
-
Purification: Column chromatography is a common purification method. However, improper solvent system selection can lead to poor separation and product loss[3]. Optimize the eluent system using TLC beforehand to achieve good separation between the product and impurities. Recrystallization is another effective purification method for solid products, but choosing the right solvent is critical to minimize loss in the mother liquor[3][4].
-
-
-
Degradation of Starting Material or Product: Thiazole and its derivatives can be susceptible to degradation under harsh reaction conditions[5].
-
Troubleshooting:
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. If using a strong acid catalyst, ensure it is used in the correct concentration.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
Question 2: My final product is a mixture of mono-, di-, and tri-brominated thiazoles. How can I improve the selectivity for this compound?
Achieving high selectivity for this compound can be challenging due to the potential for bromination at the C2, C4, and C5 positions of the thiazole ring. The formation of 2,4,5-tribromothiazole is a common side product.
-
Understanding Reactivity: The reactivity of the thiazole ring towards electrophilic bromination generally follows the order C5 > C2 > C4. However, this can be influenced by the reaction conditions and the brominating agent used.
-
Troubleshooting Selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine (Br₂) and can help minimize over-bromination[6][7]. Using alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (DDH) has also been explored, though it may lead to over-reaction under certain conditions[6].
-
Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring the desired di-bromination over tri-bromination.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.
-
Sequential Bromination-Debromination: A highly effective strategy to obtain pure this compound is through a sequential bromination-debromination route. This involves the synthesis of 2,4,5-tribromothiazole followed by selective debromination at the C2 position[1][8][9].
-
-
Question 3: I am having difficulty purifying my crude this compound. What are the best practices?
Purification can be challenging due to the presence of closely related brominated isomers and other byproducts.
-
Column Chromatography:
-
Troubleshooting:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by TLC to achieve a good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary to separate closely eluting impurities.
-
Co-elution: If isomers are co-eluting, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
-
-
Recrystallization:
-
Troubleshooting:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below[4]. Common solvents for recrystallization of organic compounds include ethanol, methanol, or mixtures with water. Test small batches with different solvents to find the optimal one.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation and purity.
-
-
Question 4: How can I effectively monitor the progress of my bromination reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of side products.
-
Thin Layer Chromatography (TLC):
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate. Elute with an appropriate solvent system.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. If multiple new spots appear, it may indicate the formation of side products. By comparing the Rf values, you can get an indication of the relative polarities of the compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and often high-yielding method is the direct bromination of thiazole using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetic acid or chloroform[1][6]. An alternative and highly selective route involves the exhaustive bromination of thiazole to 2,4,5-tribromothiazole, followed by a selective debromination at the 2-position[1][8][9].
Q2: Is elemental bromine (Br₂) a suitable reagent for this synthesis?
While elemental bromine can be used, it is a highly corrosive and toxic substance. N-Bromosuccinimide (NBS) is often preferred as it is a solid and generally considered safer and easier to handle, often providing better selectivity[6][7].
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: A singlet in the aromatic region (typically around δ 8.0-9.0 ppm) corresponding to the proton at the C2 position.
-
¹³C NMR: Three distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms.
Q4: What are the key safety precautions when working with brominating agents?
All manipulations involving brominating agents like Br₂ and NBS should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.
Section 3: Experimental Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of this compound via Direct Bromination with NBS
This protocol outlines a general procedure for the direct bromination of thiazole.
Materials:
-
Thiazole
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiazole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of starting material), pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining NBS), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visualization of the Synthetic Workflow
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. esisresearch.org [esisresearch.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Purification of Crude 4,5-Dibromothiazole
Welcome to the technical support center for the purification of crude 4,5-dibromothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with obtaining high-purity this compound.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in organic synthesis, particularly for the introduction of the thiazole moiety in pharmacologically active compounds. However, its synthesis, typically involving the bromination of thiazole or its derivatives, often yields a crude product containing various impurities. These can include unreacted starting materials, mono-brominated species, over-brominated products (such as 2,4,5-tribromothiazole), and other reaction byproducts. The separation of these closely related compounds can be challenging, necessitating robust purification strategies. As noted in seminal work on the synthesis of bromothiazoles, obtaining pure this compound has historically been a significant challenge.[1][2]
This guide provides a systematic approach to the purification of crude this compound, focusing on the two most common and effective techniques: recrystallization and column chromatography.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil/waxy solid and won't crystallize. What should I do?
A1: This is a common issue, often caused by the presence of impurities that depress the melting point and inhibit crystal lattice formation. Here’s a systematic approach to tackle this:
-
Initial Purification by "Trashing": Before attempting a full recrystallization, try to remove highly non-polar impurities. Dissolve the crude material in a minimal amount of a moderately polar solvent in which the desired product is soluble (e.g., dichloromethane or ethyl acetate). Add a non-polar solvent like hexanes or petroleum ether dropwise until the solution becomes cloudy. Cool the mixture, and the impurities may precipitate out, leaving the desired product in the mother liquor. Decant the solution and concentrate it before proceeding with further purification.
-
Solvent Screening for Recrystallization: The choice of solvent is critical. For a compound like this compound, which is a relatively non-polar solid, a good starting point is a single solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not effective, a binary solvent system (one "good" solvent in which the compound is soluble and one "bad" solvent in which it is not) can be employed.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This results in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of boiling solvent required to fully dissolve the crude material.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the recovery of pure crystals.
-
Premature crystallization during hot filtration: If your crude product contains insoluble impurities, you'll need to perform a hot filtration. If the solution cools too much during this step, your product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and add a slight excess of the hot solvent before filtering. The excess solvent can be evaporated after filtration.
Q3: My column chromatography separation is poor, and the fractions are all mixed.
A3: Poor separation on a silica gel column is a frequent challenge, especially with closely related brominated heterocycles. Here are some key parameters to optimize:
-
Solvent System Selection: The choice of eluent is paramount. For this compound, a non-polar solvent system is appropriate. Start with a low polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5), and gradually increase the polarity if the compound is not moving. Thin Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation.
-
Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Load the crude sample onto the column in the smallest possible volume of solvent. Using a large volume of a strong solvent to load the sample will lead to broad bands and poor separation. If the crude product is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the top of the column.
-
Flow Rate: A slower flow rate generally leads to better separation as it allows for proper equilibration between the stationary and mobile phases.
Q4: I see multiple spots on the TLC of my crude product. What are the likely impurities?
A4: The impurities in crude this compound will depend on the synthetic route, but common contaminants from the bromination of thiazole include:
-
Unreacted Thiazole: This is a more polar starting material and should be easily separated.
-
Mono-brominated Thiazoles (2-bromothiazole, 4-bromothiazole, 5-bromothiazole): These are common byproducts and will have slightly different polarities than the desired product.
-
2,4,5-Tribromothiazole: This over-brominated product is less polar than this compound and will typically elute first during column chromatography.
-
Isomeric Dibromothiazoles (e.g., 2,4-dibromothiazole, 2,5-dibromothiazole): These isomers can be particularly challenging to separate due to their similar polarities.[3][4] Careful optimization of column chromatography is often required.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for the purification of this compound.
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the purification of crude this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent is identified.[5][6]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., hexanes, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, non-polar solvents like hexanes or a mixture of ethanol and water are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[7][8][9]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems. A good separation is usually achieved when the desired compound has an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not readily soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Purification of this compound
Caption: General workflow for the purification of crude this compound.
Data Presentation
Table 1: Physical Properties of Bromothiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromothiazole | C₃H₂BrNS | 164.03 | 46.5 - 47.1 |
| 2,4-Dibromothiazole | C₃HBr₂NS | 242.92 | 80 - 84 |
| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92 | Not readily available |
| This compound | C₃HBr₂NS | 242.92 | Not explicitly reported, solid at RT |
Data for related compounds is provided for comparison.[1][3][4][10]
Table 2: Suggested Solvent Systems for Purification of this compound
| Purification Method | Solvent System | Rationale |
| Recrystallization | Hexanes or Heptane | Good for non-polar compounds. The product should have low solubility at room temperature and high solubility at boiling. |
| Recrystallization | Ethanol/Water | A binary system that can be fine-tuned to achieve optimal solubility characteristics. |
| Column Chromatography | Hexanes/Ethyl Acetate (98:2 to 90:10 gradient) | A standard non-polar eluent system that allows for good separation of closely related brominated compounds. |
| Column Chromatography | Dichloromethane/Hexanes | An alternative eluent system that can offer different selectivity. |
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dibromothiazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. columbia.edu [columbia.edu]
- 9. youtube.com [youtube.com]
- 10. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Bromine-Free Synthesis of 4,5-Dibromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 4,5-dibromothiazole, focusing on modern methods that avoid the use of hazardous elemental bromine (Br₂). Developed for professionals in research and drug development, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure safety, selectivity, and reproducibility in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Method Selection
This section addresses common initial questions regarding the move away from elemental bromine and helps in selecting the most appropriate alternative synthesis strategy.
Question 1: Why is it critical to avoid using elemental bromine (Br₂) in our synthesis protocols?
Answer: Elemental bromine is a fuming, highly corrosive, and toxic liquid that poses significant handling risks, including severe chemical burns upon contact and respiratory damage upon inhalation.[1][2] Its high vapor pressure contributes to a hazardous work environment, and it is a strong oxidizing agent that can react violently.[3] From a process chemistry perspective, Br₂ often leads to poor selectivity, resulting in over-bromination or undesired side products, which complicates purification and reduces overall yield.[4] Modern, "green" chemistry principles encourage the substitution of such hazardous reagents with safer, more manageable alternatives that offer better control over the reaction.[5][6]
Question 2: What are the primary, field-proven alternatives to elemental bromine for the synthesis of this compound?
Answer: There are three principal alternatives to elemental bromine that provide safer and more controlled bromination of thiazole and its derivatives:
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[1][3] It serves as an excellent source for electrophilic bromine and is widely used for selective bromination.[7][8]
-
Copper(II) Bromide (CuBr₂): A stable solid salt that acts as a versatile brominating agent, often used for α-bromination of ketones and functionalization of various heterocycles.[9][10][11] It offers high selectivity and controlled reactivity.[9][12]
-
Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) System: This method generates bromine in situ from a bromide source (HBr) and an oxidant (H₂O₂), with water as the only byproduct.[5][13] This avoids the handling and storage of bulk elemental bromine and is considered an environmentally sustainable approach.[5][14]
Question 3: How do I select the best bromine-free method for my specific application?
Answer: The choice of method depends on several factors including the scale of the reaction, required purity, cost, and available laboratory equipment. The following table provides a comparative summary to guide your decision.
| Feature | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) | H₂O₂/HBr System |
| Physical State | Crystalline Solid | Crystalline Solid | Aqueous Solutions |
| Handling Safety | Good; easy to weigh and handle.[3] | Excellent; stable, non-volatile solid.[10] | Good; avoids Br₂. Requires careful control of H₂O₂ addition. |
| Selectivity | Generally good, but can be influenced by reaction conditions. | High selectivity, especially for specific positions on a molecule.[9][11] | Good, but can be concentration-dependent.[14] |
| Key Byproducts | Succinimide | Copper(I) salts | Water.[13] |
| Workup Complexity | Moderate; requires aqueous wash to remove succinimide. | Moderate; may require specific washes (e.g., ammonia) to remove copper. | Simple; typically involves neutralization and extraction. |
| Ideal Use Case | General-purpose lab-scale synthesis; allylic and benzylic brominations.[3][8] | Reactions requiring high selectivity; synthesis of α-bromo ketones.[12] | "Green chemistry" applications; large-scale synthesis where in situ generation is preferred.[5] |
Part 2: Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for specific issues you may encounter with each synthesis method, along with step-by-step experimental protocols.
Method A: N-Bromosuccinimide (NBS) Pathway
NBS is a highly effective reagent for producing this compound, often starting from 2-aminothiazole or thiazole itself, which can be subsequently manipulated. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Troubleshooting Guide: NBS Method
-
Question: My reaction is sluggish or incomplete, with significant starting material remaining. What went wrong?
-
Answer:
-
Purity of NBS: NBS can decompose over time, especially if exposed to light or moisture, appearing yellow or orange.[15] Impure NBS has a lower concentration of active bromine. It is recommended to recrystallize NBS from water if it is not a pure white powder.[15]
-
Solvent Choice: The reaction is sensitive to the solvent. Acetonitrile or DMF are common, but note that heating NBS in DMF can be hazardous and lead to decomposition.[1][6] Ensure your solvent is anhydrous, as water can consume NBS.
-
Initiator/Catalyst: For some substrates, particularly those involving radical pathways, a radical initiator like AIBN or benzoyl peroxide, or initiation with light, may be necessary.[16] For electrophilic substitution on thiazole, an acid catalyst might be required.
-
-
-
Question: I'm observing a mixture of mono-brominated (4-bromo and 5-bromo) and di-brominated products. How can I improve selectivity for this compound?
-
Answer:
-
Stoichiometry: Carefully control the stoichiometry. To achieve di-substitution, at least 2.0 equivalents of NBS are required. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Temperature Control: Run the reaction at a controlled temperature. Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above. Higher temperatures can sometimes decrease selectivity.
-
Slow Addition: Add the NBS portion-wise or as a solution via an addition funnel over time. This maintains a low steady-state concentration of the brominating species, which can improve selectivity compared to adding all the reagent at once.[3]
-
-
-
Question: The succinimide byproduct is difficult to remove during workup. What is the best purification strategy?
-
Answer: Succinimide has moderate water solubility. After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine. Then, perform an aqueous wash. If the product is in an organic solvent, washing with water or a dilute base (like sodium bicarbonate) should extract the majority of the succinimide. If it persists, it can often be removed during silica gel chromatography.
-
Experimental Protocol: Synthesis of this compound using NBS
This protocol is a representative example. Modifications may be necessary based on the specific thiazole starting material.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve thiazole (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of thiazole).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (2.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled thiazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/yellow color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with water (2x), followed by saturated aqueous sodium bicarbonate (1x), and finally brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.
Method B: Copper(II) Bromide (CuBr₂) Pathway
CuBr₂ is a mild and highly selective brominating agent.[9][11] The reaction often proceeds by heating the substrate with a stoichiometric amount of CuBr₂ in a suitable solvent.
Troubleshooting Guide: CuBr₂ Method
-
Question: The reaction is not proceeding, and my starting material is unreacted even after prolonged heating.
-
Answer:
-
Solvent: The choice of solvent is critical. A mixture of chloroform and ethyl acetate is often effective for brominating ketones.[10] For heterocycles, solvents like acetonitrile or refluxing ethanol can be effective.
-
Temperature: CuBr₂-mediated brominations often require elevated temperatures (reflux) to proceed at a reasonable rate. Ensure your reaction is being heated sufficiently.
-
Homogeneity: CuBr₂ is a salt and may not be fully soluble. Vigorous stirring is necessary to ensure good mixing in the heterogeneous system.
-
-
-
Question: My purified product is contaminated with a green or blue tint, suggesting copper residue. How can I remove it?
-
Answer: Copper salts can be challenging to remove. During the workup, wash the organic layer with an aqueous solution of ammonium hydroxide (NH₄OH) or a saturated solution of ammonium chloride (NH₄Cl). Ammonia forms a deep blue, water-soluble complex with copper ions ([Cu(NH₃)₄]²⁺), which effectively pulls them into the aqueous phase. Filtering the organic solution through a small plug of Celite can also help remove finely dispersed copper salts.
-
Method C: H₂O₂/HBr System Pathway
This method relies on the in situ generation of Br₂ via the oxidation of HBr with H₂O₂. It is a powerful and green alternative, but requires precise control.[5][13][17]
Troubleshooting Guide: H₂O₂/HBr System
-
Question: The reaction is too vigorous and difficult to control. What adjustments should I make?
-
Answer: The oxidation of HBr by H₂O₂ is exothermic.
-
Rate of Addition: Add the hydrogen peroxide solution very slowly using a syringe pump or a dropping funnel. Rapid addition can lead to a dangerous buildup of heat and pressure.
-
Cooling: Maintain a constant, low temperature throughout the H₂O₂ addition by using an ice bath or a cryocooler.
-
Concentration: Using more dilute solutions of H₂O₂ and HBr can help moderate the reaction rate.[14]
-
-
-
Question: My yields are low, and I suspect the in situ generated bromine is being lost from the reaction vessel.
-
Answer: Bromine is volatile. Ensure your reaction is conducted in a well-sealed apparatus with an efficient condenser, preferably cooled with a cold fluid (e.g., 0-5 °C). This will minimize the loss of Br₂ from the headspace of the flask.
-
Part 3: Visualization of Workflow and Mechanisms
Visual aids help in understanding the experimental flow and the underlying chemical principles.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for the synthesis and purification of this compound.
Caption: General workflow for bromine-free synthesis of this compound.
Simplified Mechanism: Electrophilic Bromination with NBS
This diagram illustrates the key steps in the electrophilic substitution on the thiazole ring using NBS, which provides a source of electrophilic bromine (Br⁺).
Caption: Simplified mechanism of electrophilic bromination on thiazole using NBS.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Bromination in 4,5-Dibromothiazole Synthesis
Welcome to the technical support center for the synthesis of 4,5-dibromothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole chemistry. The bromination of thiazole is a notoriously exothermic reaction, and maintaining control is paramount for safety, yield, and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
I. Understanding the Challenge: The Exothermic Nature of Thiazole Bromination
The direct bromination of the thiazole ring is a powerful method for introducing bromine atoms, which are versatile handles for further functionalization in medicinal chemistry. However, thiazole's electron-rich nature makes it highly reactive towards electrophilic aromatic substitution. This high reactivity leads to a significant release of heat (exotherm), which, if not properly managed, can result in a dangerous "thermal runaway."[1][2] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to an exponential increase in the reaction rate and temperature.[2] This can cause violent boiling, over-pressurization of the reaction vessel, and potentially catastrophic failure.[1][2]
Furthermore, poor temperature control can lead to a host of synthetic problems, including the formation of over-brominated side products (such as 2,4,5-tribromothiazole) and decomposition of the starting material or product, ultimately compromising the yield and purity of the desired this compound.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic bromination of thiazole.
Q1: What are the primary hazards associated with the bromination of thiazole?
A1: The primary hazard is thermal runaway due to the highly exothermic nature of the reaction.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture.[1] Additionally, elemental bromine is a corrosive and fuming liquid that is difficult to handle.[4] The reaction can also produce toxic byproducts and hydrogen bromide gas, which is also corrosive.
Q2: How can I effectively control the reaction temperature?
A2: Effective temperature control is crucial. Key strategies include:
-
Slow, Controlled Addition: The brominating agent should be added slowly and portion-wise to the thiazole solution.[3] This allows the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Utilize a robust cooling bath (e.g., dry ice/acetone or an external circulator) to maintain a low reaction temperature, often between -78 °C and 0 °C.[5]
-
Adequate Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.
-
Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.
Q3: What are the pros and cons of different brominating agents for this synthesis?
A3:
-
Elemental Bromine (Br₂): While being a potent brominating agent, it is highly reactive and difficult to handle safely due to its corrosive and volatile nature.[4] Its high reactivity can also lead to over-bromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine.[4][5] It is a milder brominating agent, which can offer better control over the reaction and selectivity. However, NBS can decompose over time and should be stored at low temperatures.[5]
-
Other Bromine Sources: While less common for this specific transformation, other reagents like pyridine hydrobromide perbromide can also be used for bromination.[5]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a critical role in managing the reaction. A good solvent should:
-
Be Inert: It should not react with the starting materials, reagents, or products.
-
Have a Low Freezing Point: This is essential for conducting the reaction at low temperatures.
-
Effectively Dissipate Heat: Solvents with good heat transfer properties are beneficial.
-
Influence Selectivity: The polarity of the solvent can impact the regioselectivity of the bromination.[3][5] Common solvents for bromination reactions include acetic acid, dichloromethane, and acetonitrile.[5][6]
Q5: How can I monitor the progress of the reaction to avoid over-bromination?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material and (if available) the desired product, you can determine when the starting material has been consumed and avoid adding excess brominating agent, which could lead to the formation of undesired polybrominated species.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) & Preventative Measures |
| Reaction temperature spikes uncontrollably (Thermal Runaway) | 1. Addition of brominating agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring. 4. Reaction concentration is too high. | Immediate Action: 1. Stop the addition of the brominating agent immediately. 2. If safe to do so, add a pre-chilled inert solvent to dilute the reaction mixture. Prevention: 1. Add the brominating agent dropwise or in small portions.[3] 2. Ensure the cooling bath is at the target temperature and has sufficient capacity. 3. Use a powerful overhead or magnetic stirrer. 4. Use a more dilute solution. |
| Low yield of this compound | 1. Incomplete reaction. 2. Decomposition of product due to high temperatures. 3. Loss of product during workup. | 1. Monitor the reaction by TLC to ensure completion. 2. Maintain strict temperature control throughout the reaction. 3. Optimize the workup and purification procedure. Consider a different extraction solvent or purification method (e.g., column chromatography vs. recrystallization). |
| Formation of significant amounts of 2,4,5-tribromothiazole | 1. Addition of excess brominating agent. 2. High reaction temperature favoring over-bromination. | 1. Use a stoichiometric amount or a slight excess of the brominating agent.[3] 2. Monitor the reaction closely by TLC and stop once the starting material is consumed. 3. Conduct the reaction at a lower temperature.[3] |
| Formation of a mixture of monobrominated isomers | 1. Reaction conditions not optimized for regioselectivity. | 1. Experiment with different solvents of varying polarities.[3][5] 2. Adjust the reaction temperature; lower temperatures often favor kinetic products.[3] |
| Product is difficult to purify | 1. Presence of multiple side products. 2. Tarry byproducts from decomposition. | 1. Optimize reaction conditions to minimize side product formation. 2. Consider alternative purification techniques such as column chromatography on silica gel. |
IV. Experimental Protocol: Controlled Bromination of Thiazole
This protocol provides a general guideline for the synthesis of this compound, emphasizing safety and control over the exothermic reaction.
Materials:
-
Thiazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazole in anhydrous acetonitrile.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, prepare a solution or slurry of N-bromosuccinimide in anhydrous acetonitrile.
-
Slow Addition: Slowly add the NBS solution/slurry to the cooled thiazole solution via an addition funnel over a period of 1-2 hours. Crucially, monitor the internal reaction temperature to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C. Monitor the progress of the reaction by TLC.
-
Warming: Once the reaction is complete, slowly allow the reaction mixture to warm to room temperature.
-
Quenching: Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate to neutralize any remaining acid and unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Visualizing the Workflow
Caption: Workflow for the controlled synthesis of this compound.
V. Mechanistic Considerations
The bromination of thiazole is an electrophilic aromatic substitution reaction. The bromine atom acts as the electrophile, attacking the electron-rich thiazole ring. The reaction proceeds through a charged intermediate, and the subsequent loss of a proton restores the aromaticity of the ring. The positions of substitution are dictated by the electron density of the thiazole ring, with the 4 and 5 positions being susceptible to bromination.
Caption: Simplified mechanism of thiazole bromination.
VI. Conclusion
The synthesis of this compound via bromination is a valuable transformation in organic synthesis, but it demands a thorough understanding and respect for the reaction's exothermic nature. By implementing stringent temperature control, making informed choices about reagents and solvents, and carefully monitoring the reaction's progress, researchers can safely and efficiently achieve high yields of the desired product. This guide serves as a foundational resource to assist you in navigating the challenges of this synthesis and achieving your research goals.
VII. References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(12), 6433–6444. --INVALID-LINK--
-
BenchChem. (n.d.). Temperature control strategies for regioselective bromination. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from --INVALID-LINK--
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from --INVALID-LINK--
-
Health and Safety Executive. (2014, August). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from --INVALID-LINK--
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). managing reaction temperature for selective bromination of 9-diazafluorene. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved from --INVALID-LINK--
References
common side reactions and byproducts in 4,5-dibromothiazole synthesis
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-dibromothiazole. My goal is to provide you with field-proven insights and troubleshooting strategies to navigate the common challenges associated with this synthesis, ensuring you can achieve higher yields and purity in your experiments. We will delve into the causality behind common side reactions and byproduct formation, offering practical, self-validating protocols to enhance your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter at the bench. Each issue is broken down by probable cause and actionable solutions.
Q1: My reaction is yielding a mixture of dibromo-isomers (2,5- and 2,4-dibromothiazole) along with the desired this compound. How can I improve regioselectivity?
Probable Cause: The regioselectivity of thiazole bromination is highly dependent on the starting material and reaction conditions. Thiazole itself is less electron-rich than heterocycles like thiophene, often requiring more forceful conditions that can reduce selectivity[1]. If your synthesis starts from an unsubstituted or 2-substituted thiazole, direct bromination can lead to a mixture of isomers. The C5 position is generally the most activated for electrophilic substitution, but substitution at C2 can also occur[2][3].
Recommended Solutions:
-
Strategic Choice of Starting Material: The most reliable method to ensure the 4,5-dibromo substitution pattern is to start with a precursor that directs bromination accordingly. Syntheses often proceed via sequential bromination and debromination steps from a more complex starting material rather than direct bromination of thiazole itself[4][5][6]. Consider using a starting material where the C2 position is blocked or a precursor that can be reliably converted to this compound.
-
Temperature and Reagent Control: If using a direct bromination approach, maintain strict temperature control. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity. Add the brominating agent slowly and portion-wise to avoid localized areas of high concentration.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (like CCl₄ or CHCl₃) to polar aprotic solvents, to find the optimal conditions for your specific substrate.
Q2: My final product is significantly contaminated with 2,4,5-tribromothiazole. How do I prevent this over-bromination?
Probable Cause: This is the most common side reaction and occurs when the desired dibrominated product reacts further with the brominating agent. Thiazole's reduced aromaticity compared to other heterocycles means that the conditions required for the second bromination can sometimes be harsh enough to facilitate a third[1]. This issue is exacerbated by:
-
Using a molar excess of the brominating agent.
-
Elevated reaction temperatures.
-
Prolonged reaction times.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 2.0 to 2.2 equivalents for a non-brominated starting material. For substrates that are already monobrominated, use precisely 1.0 to 1.1 equivalents.
-
Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which often prevents over-bromination[1].
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material or the intermediate monobromo-species.
-
Lower Temperature: Perform the reaction at 0 °C or even lower temperatures to decrease the rate of the third bromination, which typically has a higher activation energy than the second.
Experimental Protocol: Controlled Bromination Using NBS
-
Dissolve the thiazole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CHCl₃) in a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or bromine.
-
Proceed with standard aqueous workup and extraction.
Q3: I'm observing significant protodebromination, resulting in monobromothiazoles or even the starting thiazole in my final product. What is causing this and how can it be mitigated?
Probable Cause: Protodebromination is the replacement of a bromine atom with a hydrogen atom[7]. This side reaction can be particularly problematic for electron-rich heterocycles or during purification steps. Key causes include:
-
Acidic Conditions: Trace amounts of acid (e.g., HBr byproduct) can catalyze the removal of bromine.
-
Elevated Temperatures: High temperatures during reaction, workup, or purification (like distillation) can promote debromination.
-
Reductive Impurities or Reagents: The presence of reducing agents or certain metals can facilitate this process.
-
Photolysis: Bromothiazoles can undergo photodebromination when exposed to UV light[8].
Recommended Solutions:
-
Anhydrous and Inert Conditions: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere to minimize the formation of acidic byproducts[9].
-
Buffered or Mild Workup: During workup, use a mild base wash (e.g., saturated NaHCO₃ solution) to neutralize any generated acid. Avoid strong acids.
-
Temperature Management: Keep all steps, including solvent removal by rotary evaporation, at the lowest practical temperature.
-
Purification Strategy: Opt for flash column chromatography over distillation if the product is thermally sensitive. Protect the reaction and product from direct light.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of thiazole bromination and why is C5 the most reactive site?
The bromination of thiazole proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is π-electron deficient compared to benzene due to the electronegativity of the nitrogen and sulfur atoms. However, it still possesses enough aromatic character to undergo substitution.
The reactivity of the different positions on the thiazole ring towards electrophiles is generally C5 > C2 > C4.
-
C5 Position: This position is most activated. The lone pair of the sulfur atom can effectively stabilize the positive charge in the Wheland intermediate formed during electrophilic attack at C5 through resonance.
-
C2 Position: While adjacent to two heteroatoms, deprotonation at C2 is also known, forming a stabilized ylide, which can then react[10]. However, for electrophilic substitution, it is generally less favored than C5.
-
C4 Position: This position is the least reactive due to its proximity to the electronegative nitrogen atom and less favorable resonance stabilization of the intermediate.
Q2: How can I effectively purify this compound from the common byproducts?
Purification requires a strategy that can separate compounds with similar polarities.
| Byproduct | Separation Method | Key Considerations |
| 2,4,5-Tribromothiazole | Flash Column Chromatography: Use a nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient). The tribromo-compound is less polar and will elute first. | A shallow gradient is crucial for good separation. |
| Recrystallization: If the concentration of the tribromo-byproduct is low, recrystallization from a solvent system like ethanol/water or hexanes may be effective. | ||
| Isomeric Dibromothiazoles | Flash Column Chromatography: This is the most effective method. Isomers often have slight polarity differences that can be exploited on silica gel. | Careful selection of the eluent system and using a long column can improve resolution. |
| Monobromothiazoles | Flash Column Chromatography: These are significantly more polar than the dibromo-product and will have lower Rf values. They will elute later. | A simple flash column is usually sufficient. |
Q3: Are there any "greener" or safer alternatives to using elemental bromine?
Yes. As discussed, N-Bromosuccinimide (NBS) is a widely accepted and safer alternative to liquid bromine[1]. It is a crystalline solid that is easier to handle and weigh accurately. Other alternatives include using stable, solid sources of bromine like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Furthermore, modern synthetic methods aim to minimize the use of hazardous reagents and solvents, and optimized protocols using these safer alternatives are available in the literature[4][5].
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and common side reactions, the following diagram illustrates the synthetic landscape.
Caption: Reaction pathways in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
troubleshooting low yields in Suzuki coupling with 4,5-dibromothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of Suzuki-Miyaura cross-coupling reactions. This guide focuses specifically on troubleshooting low yields and controlling selectivity when using 4,5-dibromothiazole, a common but challenging heterocyclic building block.
The structure of this guide is designed to be interactive and problem-oriented. We will begin with a logical troubleshooting workflow, followed by a series of frequently asked questions that address the most common failure modes encountered in the lab.
Troubleshooting Workflow: A Logical Approach
Before diving into specific issues, it's helpful to have a systematic approach to diagnosing a problematic reaction. The following flowchart outlines a logical progression for identifying the root cause of low yields.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows mostly unreacted starting materials. What are the most common causes of complete reaction failure?
A1: This scenario typically points to a fundamental issue with one of the core components of the catalytic cycle. The most likely culprits are catalyst inactivity or poor reagent quality.
-
Catalyst Inactivation: The active form of the catalyst is a Pd(0) species. This is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) in situ may be failing.
-
Causality: Oxygen intercepts the Pd(0) catalyst, preventing it from entering the catalytic cycle through oxidative addition to the aryl halide. Phosphine ligands are also susceptible to oxidation, which can inhibit their ability to stabilize the palladium center.[2]
-
Solution: Ensure your entire setup is under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with inert gas for an extended period (20-30 minutes).[3]
-
-
Poor Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine trimers, which can have different reactivity. More critically, they are susceptible to protodeboronation, especially heteroaryl boronic acids.[4] Using high-purity, fresh boronic acid is essential.[5]
-
Base: The base is not just a spectator; it is crucial for the transmetalation step.[6] Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity. Some anhydrous couplings with K₃PO₄ paradoxically require a small amount of water to function effectively.[7]
-
Solvent: Using anhydrous, high-purity solvents is critical to avoid unwanted side reactions and ensure catalyst stability.[2]
-
Q2: I'm getting a low yield of my desired product along with significant protodehalogenation (C-Br bond replaced by C-H). Why is this happening?
A2: Protodehalogenation is a common side reaction with electron-deficient or heteroaryl halides like this compound.[8] It occurs when the organopalladium intermediate formed after oxidative addition undergoes protonolysis before it can proceed to transmetalation.
-
Mechanism: The catalytic cycle is diverted after the oxidative addition step. Instead of reacting with the boronic acid partner, the Ar-Pd(II)-X species reacts with a proton source. The source of the proton (and the corresponding hydride on palladium) can be residual water, alcoholic solvents, or even certain bases or additives.[1] A slow transmetalation step makes this side reaction more competitive.[9]
-
Troubleshooting Strategies:
-
Choice of Solvent: Avoid protic solvents like alcohols. Aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally preferred.[10]
-
Choice of Base: While aqueous bases are common, they can be a source of protons. Consider using anhydrous bases like KF or Cs₂CO₃. If using K₃PO₄ in an anhydrous solvent, ensure it is truly anhydrous, as water content can affect its basicity and promote side reactions.[10]
-
Accelerate Transmetalation: The faster the transmetalation, the less time there is for protodehalogenation. Using a more reactive boronic acid (vs. a boronic ester), a stronger base, or a more electron-rich ligand can sometimes accelerate this step.[11][12]
-
Q3: My main byproduct is a homocoupled dimer of my boronic acid (Ar-Ar). How can I suppress this?
A3: The homocoupling of boronic acids to form symmetrical biaryls is a well-documented side reaction, often mediated by Pd(II) species and exacerbated by the presence of oxygen.[13][14]
-
Mechanism: This side reaction can occur through two primary pathways. First, if a Pd(II) precatalyst is used, it can be reduced to Pd(0) by coupling two molecules of the boronic acid.[1][15] Second, if the active Pd(0) catalyst is oxidized back to Pd(II) by residual oxygen, this Pd(II) can then promote the homocoupling.[13]
-
Suppression Techniques:
-
Rigorous Degassing: This is the most critical step. Removing dissolved oxygen prevents the re-oxidation of Pd(0) to the problematic Pd(II) state. A subsurface sparge with nitrogen or argon is highly effective.[13][16]
-
Choice of Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step that can consume the boronic acid. Modern Buchwald or PEPPSI-type precatalysts are also designed for clean and efficient generation of the active Pd(0) catalyst.[1]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) without interfering with the main catalytic cycle.[13]
-
Q4: How can I control the regioselectivity for mono-arylation vs. di-arylation of this compound?
A4: This is the central challenge when working with polyhalogenated heteroarenes. The relative reactivity of the C4 and C5 positions is influenced by electronic and steric factors, and the outcome can be directed by carefully choosing reaction conditions.[17]
-
Inherent Reactivity: For many dihaloheterocycles, oxidative addition is favored at the more electrophilic carbon position.[17] The relative electrophilicity of C4 vs. C5 in the thiazole ring can be subtle. Computational studies and empirical data are often needed to predict the inherent preference. For similar systems like 2,4-dibromopyridine, the C2 position is generally more reactive.[18]
-
Controlling Selectivity:
-
Stoichiometry: The most straightforward approach is to use a slight deficiency of the boronic acid (e.g., 0.9 equivalents) to favor mono-substitution.
-
Temperature: Lowering the reaction temperature can often increase selectivity, favoring reaction at the most activated site while disfavoring reaction at the less activated site.
-
Catalyst/Ligand Choice: This is the most powerful tool. Sterically bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos or bulky trialkylphosphines like P(t-Bu)₃) can show a preference for the less sterically hindered bromine atom.[17] Conversely, less bulky ligands like PPh₃ may react based more on electronic differences.
-
The following table provides a starting point for optimizing selectivity.
| Goal | Catalyst System | Base/Solvent | Temperature | Rationale |
| Mono-arylation | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | Room Temp to 60 °C | Bulky ligand may favor one site; low temperature enhances selectivity. |
| Mono-arylation | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:H₂O | 80 °C | A classic, less active system that may allow for selective reaction. |
| Di-arylation | PdCl₂(dppf) | K₂CO₃ / DMF | 100-120 °C | More forcing conditions to drive the reaction to completion. Use >2.2 eq. of boronic acid. |
The Suzuki Catalytic Cycle and Common Failure Points
Understanding the mechanism is key to effective troubleshooting. The diagram below illustrates the catalytic cycle and indicates where the common side reactions diverge.
Caption: Suzuki catalytic cycle with key side reaction pathways.
Experimental Protocol: General Starting Point
This protocol provides a robust starting point for the mono-arylation of this compound. Optimization will likely be necessary for your specific boronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.1 mmol, 1.1 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., SPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0 mmol, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this vacuum/argon cycle three to five times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of mono- and di-substituted products.
-
Workup: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the organic solution with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product(s).[19]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
preventing debromination side reactions in 4,5-dibromothiazole chemistry
Welcome to the technical support center for 4,5-dibromothiazole chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing novel compounds using this versatile building block. Here, we address common challenges, with a particular focus on preventing undesired debromination side reactions that can impede synthetic efficiency and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound chemistry, and why is it a problem?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the thiazole ring are replaced by a hydrogen atom. This leads to the formation of 4-bromothiazole, 5-bromothiazole, or the fully debrominated thiazole as byproducts. This process consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be challenging to separate.[1]
Q2: Which bromine atom on this compound is more susceptible to removal?
A2: The relative reactivity of the C4-Br and C5-Br bonds in this compound can be influenced by the specific reaction conditions, including the catalyst, ligands, and substrate. Unlike 2,5-dibromothiazole where the C2-Br is generally more reactive in palladium-catalyzed cross-couplings due to electronic effects, the situation for this compound can be more nuanced.[1][2] Careful optimization is often required to achieve selective functionalization at either position and to prevent non-selective debromination.
Q3: What are the primary factors that promote debromination?
A3: Several key experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the undesired debromination pathway.[1]
-
Inappropriate Base Selection: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu), can promote hydrodehalogenation.[1]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and phosphine ligands play a crucial role. While bulky, electron-rich ligands can enhance the rate of the desired cross-coupling, they may also favor pathways leading to debromination if not carefully optimized.[1]
-
Presence of Hydride Sources: Protic impurities like water or alcohols, or even certain solvents and bases, can act as hydride donors, leading to reductive debromination.[1]
-
Prolonged Reaction Times: Extended reaction times, especially after the starting material has been consumed, can lead to the gradual debromination of the product.
Troubleshooting Guide: Debromination Side Reactions
This section provides a structured approach to diagnosing and resolving issues with debromination during the functionalization of this compound.
Issue 1: Significant formation of mono- and di-debrominated byproducts in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Workflow for Troubleshooting Debromination
Caption: A systematic approach to troubleshooting debromination.
Detailed Troubleshooting Steps:
-
Evaluate the Base: Strong bases are a common culprit in promoting debromination.[1]
-
Recommendation: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases. Finely ground potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective at promoting the desired coupling while minimizing debromination.[1]
Base Type Relative Rate of Debromination Recommended Alternatives Strong (e.g., NaOH, NaOtBu) High K₂CO₃, Cs₂CO₃, K₃PO₄ Weak (e.g., NaHCO₃) Low May result in slow or incomplete reaction -
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for the debromination pathway.
-
Recommendation: Attempt the reaction at a lower temperature. Run a series of experiments, decreasing the temperature in 10-20 °C increments, to find an optimal balance between the reaction rate and byproduct formation.[1] For instance, if a Suzuki coupling at 100 °C shows significant debromination, try running it at 80 °C.
Temperature Desired Product Yield (Illustrative) Debrominated Byproduct (Illustrative) 100 °C 60% 35% 80 °C 88% 8% 60 °C 45% (incomplete reaction) <5% -
-
Screen Phosphine Ligands: The choice of ligand can significantly influence the relative rates of productive coupling versus debromination.
-
Recommendation: While bulky, electron-rich ligands (e.g., SPhos, XPhos) are often highly active, they may also promote hydrodehalogenation. Consider screening a panel of ligands with different steric and electronic properties to find one that favors the desired transformation.
-
-
Minimize Hydride Sources: Reductive debromination requires a source of hydride.
-
Recommendation: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C). Use anhydrous, degassed solvents. Protic impurities such as water or alcohols can act as hydride donors and should be scrupulously excluded.
-
Issue 2: Debromination during lithiation or Grignard formation.
Workflow for Preventing Debromination in Organometallic Intermediate Formation
Caption: Key considerations for stable organometallic intermediate formation.
Detailed Troubleshooting Steps:
-
Maintain Low Temperature: Organolithium and Grignard reagents are highly reactive and can be unstable at higher temperatures, leading to side reactions.
-
Recommendation: For lithium-halogen exchange, maintain a very low temperature, typically -78 °C, using a dry ice/acetone bath.[3] Ensure the addition of the organolithium reagent is done slowly to prevent localized heating.
-
-
Ensure Strictly Anhydrous Conditions: Organometallic intermediates are highly basic and will be quenched by any available protic source, leading to debromination.[3]
-
Recommendation: Rigorously dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[3] Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
-
Accurate Reagent Stoichiometry: The concentration of commercially available organolithium reagents can vary over time.
-
Recommendation: Titrate your organolithium reagent (e.g., n-BuLi, t-BuLi) before use to ensure accurate stoichiometry. Using an excess of a strong, nucleophilic base can lead to unwanted side reactions.
-
Experimental Protocols
General Protocol for a Suzuki Coupling with this compound to Minimize Debromination
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1]
References
impact of solvent and base choice on 4,5-dibromothiazole reactions
Welcome to the technical support resource for reactions involving 4,5-dibromothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions, with a specific focus on how the critical choice of solvent and base can dictate the success, selectivity, and yield of your reaction.
Frequently Asked Questions (FAQs)
This section tackles common queries related to the strategic planning of reactions involving this compound, particularly in the context of modern cross-coupling chemistry.
Q1: I am planning a Suzuki-Miyaura coupling with this compound. How do I choose the optimal solvent to ensure good yield and prevent side reactions?
The choice of solvent in palladium-catalyzed cross-coupling is critical as it influences catalyst stability, reagent solubility, and can even alter the dominant reaction pathway.[1][2] For this compound, the key is to balance reactivity with the suppression of undesired processes like debromination.
-
Aprotic Polar Solvents (e.g., DMF, DMAc, MeCN): These solvents are often used but can be a double-edged sword. While they effectively solubilize inorganic bases and organometallic species, they can also promote side reactions.[3] Their polarity can stabilize charged palladium intermediates, which in some cases favors the desired reaction but can also accelerate pathways leading to catalyst decomposition or hydrodehalogenation, especially at high temperatures.[4][5]
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are generally excellent choices and are widely reported for Suzuki couplings.[6] They offer moderate polarity, good solubility for many organic reagents, and are less prone to coordinating too strongly with the palladium center, which can inhibit catalysis. Dioxane, often mixed with water, is a standard for achieving a homogenous reaction mixture and facilitating the activity of inorganic bases.[6][7]
-
Aqueous Mixtures: The addition of water is crucial when using inorganic bases like K₂CO₃ or K₃PO₄. Water not only dissolves the base but also plays a key role in the transmetalation step of the catalytic cycle. However, the ratio is important. Excessive water can lead to significant hydrodehalogenation (debromination).[6] A systematic approach is to start with a solvent ratio like dioxane/water (6:1) and adjust as needed.[6]
Expert Insight: For a typical Suzuki coupling on this compound, a mixture of 1,4-dioxane and water or THF and water is the most reliable starting point. The exact ratio should be optimized to balance reagent solubility and minimize water-dependent side reactions.
Q2: Which bromine is more reactive in this compound, and can I achieve selective mono-functionalization?
The thiazole ring is electron-deficient, which influences the reactivity of the C-Br bonds.[8] While both positions are activated, the C5-Br bond is generally considered more susceptible to oxidative addition in palladium-catalyzed reactions than the C4-Br bond. This is analogous to observations in other substituted brominated heterocycles where electronic effects dictate the site of initial catalyst insertion.
Achieving selective mono-functionalization at the C5 position is feasible with careful control of reaction conditions:
-
Stoichiometry: Use a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid).
-
Temperature: Lowering the reaction temperature can enhance selectivity, favoring the reaction at the more kinetically labile C5-Br bond while disfavoring the subsequent, more difficult coupling at C4.
-
Catalyst/Ligand System: The choice of ligand can influence selectivity. Bulky, electron-rich ligands can sometimes enhance the reactivity difference between the two positions.
Q3: My Buchwald-Hartwig amination is failing. What roles do the solvent and base play, and what should I try first?
The Buchwald-Hartwig amination is highly sensitive to the base and solvent system.[9][10] The base's primary role is to deprotonate the amine or the palladium-amine complex to generate the active amido-palladium species that undergoes reductive elimination.[11]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity, which promotes rapid reaction rates.[10] However, its high reactivity can be incompatible with sensitive functional groups. Milder bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, especially with more electron-rich aryl halides, but may require higher temperatures or longer reaction times. For substrates with protic functional groups, bases like LHMDS can be advantageous.[10]
-
Solvent Choice: Nonpolar, aprotic solvents like toluene or dioxane are standard.[11][12] These solvents are generally poor at solvating ionic species, which means the base must be anionic and strong enough to drive the reaction forward without assistance from the solvent.[11] Polar aprotic solvents like DMF can sometimes be detrimental, as they may coordinate to the palladium center and form overly stable, inactive catalyst resting states.[11]
Troubleshooting Steps:
-
Switch the Base: If you are using a carbonate or phosphate base with low reactivity, consider switching to NaOtBu, ensuring your substrate is compatible.
-
Ensure Anhydrous Conditions: Water can hydrolyze the active catalyst and strong bases. Use freshly dried solvents and handle reagents under an inert atmosphere.[13]
-
Optimize the Ligand: The ligand is just as critical as the solvent and base. For challenging couplings with heteroaryl halides, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[14]
Q4: I am attempting a selective bromine-lithium exchange at the C5 position, but I'm getting a complex mixture. What is the cause?
Selective halogen-metal exchange is a powerful tool but requires precise control, especially at low temperatures.[15]
-
Cause of Failure: The primary issue is often temperature control. While n-BuLi can effect a bromine-lithium exchange, the resulting 5-lithio-4-bromothiazole intermediate can be unstable. If the temperature rises, even locally, it can lead to side reactions like fragmentation of the thiazole ring or attack at the C4 position.[16] Furthermore, using a strong, unhindered base like n-BuLi can sometimes lead to deprotonation at other sites or addition to the ring system.[16][17]
-
Recommended Solution:
-
Use a Hindered Base: Lithium diisopropylamide (LDA) is often preferred for selective deprotonation/lithiation of thiazoles, as it is less nucleophilic than n-BuLi.[18]
-
Strict Temperature Control: The reaction must be maintained at very low temperatures, typically -78 °C , from reagent addition through to the electrophilic quench.[18] Use a cryo-cool or a dry ice/acetone bath and ensure slow, dropwise addition of the lithium reagent.
-
Solvent: Anhydrous THF is the standard solvent for these reactions, as it effectively solvates the lithium species.[18][19]
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during reactions with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient temperature. 4. Impure reagents or starting material.[20] | 1. Degas the reaction mixture thoroughly to remove oxygen. Use a fresh palladium source or a pre-catalyst. 2. For Suzuki, ensure an aqueous/inorganic base system (e.g., K₂CO₃ in dioxane/H₂O). For Buchwald-Hartwig, use a strong alkoxide base (e.g., NaOtBu in toluene).[13] 3. Incrementally increase the reaction temperature by 10-20 °C. 4. Ensure starting materials are pure and solvents are anhydrous.[20] |
| Significant Debromination (Hydrodehalogenation) | 1. High reaction temperature. 2. Presence of hydride sources (e.g., water, alcohols).[21] 3. Inappropriate base (some strong bases can promote this). 4. Prolonged reaction time after substrate consumption. | 1. Reduce the reaction temperature. A lower temperature for a longer time is often better.[21] 2. For Suzuki, minimize the amount of water in the solvent mixture.[6] Ensure all solvents are anhydrous for other couplings. 3. Switch to a milder base, such as K₃PO₄ or Cs₂CO₃, which are less prone to promoting debromination.[21] 4. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[20] |
| Poor Regioselectivity (in mono-functionalization) | 1. Excess of the coupling partner. 2. Reaction temperature is too high, overcoming the kinetic barrier for the second coupling. 3. Catalyst system is too reactive. | 1. Use ≤1.0 equivalent of the limiting reagent (e.g., boronic acid). 2. Perform the reaction at the lowest possible temperature that still allows for reasonable conversion of the C5 position. 3. Screen different palladium/ligand combinations. Sometimes a less active catalyst can provide better selectivity. |
| Product Decomposition | 1. Product is unstable to the reaction conditions (heat, strong base). 2. Product is unstable during aqueous workup (acid/base sensitivity).[22] | 1. Attempt the reaction at a lower temperature. If using a strong base like NaOtBu, consider switching to a milder alternative like K₃PO₄. 2. During workup, use a neutral quench (e.g., saturated NH₄Cl solution) instead of strong acid or base. Test product stability on a small scale before committing the entire batch.[22] |
Visualized Workflows and Mechanisms
Diagrams can help clarify complex decision-making processes and reaction pathways.
Figure 1. Decision workflow for selecting solvent and base in key this compound reactions.
Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the roles of solvent and base.
Key Experimental Protocol
This protocol provides a reliable starting point for a selective mono-Suzuki-Miyaura coupling at the C5 position of this compound.
Protocol: Selective C5-Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.05 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water via syringe in a 6:1 ratio (e.g., 6 mL dioxane, 1 mL water per 1 mmol of thiazole). The mixture should be a suspension.
-
Degassing: Vigorously stir the suspension and bubble the inert gas through it for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of this compound and the appearance of a new, less polar spot corresponding to the mono-arylated product.
-
Workup: Once the reaction is complete (or has reached maximum conversion of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the 5-aryl-4-bromothiazole product.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-based organic semiconductors for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting [chem.rochester.edu]
- 21. benchchem.com [benchchem.com]
- 22. How To [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 4,5-Dibromothiazole Derivative Production
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dibromothiazole derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of these crucial pharmaceutical intermediates. By understanding the underlying chemical principles and anticipating potential pitfalls, you can streamline your process development, enhance safety, and ensure the consistent production of high-quality material.
Section 1: Foundational Principles of this compound Synthesis and Scale-Up
The this compound scaffold is a vital component in numerous active pharmaceutical ingredients (APIs). Its synthesis, often achieved through variations of the Hantzsch thiazole synthesis followed by bromination, or direct bromination of a pre-existing thiazole ring, presents unique challenges when transitioning from laboratory to production scale. The primary concerns revolve around managing exothermic reactions, controlling regioselectivity, minimizing impurity formation, and ensuring safe handling of hazardous reagents.[1][2]
A critical aspect of scaling up any chemical process is the non-linear relationship between volume and surface area. As the reactor size increases, the ability to dissipate heat generated from exothermic reactions, such as bromination, diminishes significantly.[3][4][5] This can lead to localized "hot spots," promoting side reactions and, in worst-case scenarios, thermal runaway.[6][7][8]
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This section provides a structured approach to identifying and resolving common problems encountered during the large-scale production of this compound derivatives.
| Problem | Potential Root Causes | Recommended Solutions & Corrective Actions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, inadequate mixing, or low temperature. 2. Product Decomposition: Harsh reaction conditions (e.g., high temperature) or prolonged exposure to acidic/basic work-up conditions. 3. Protonation of Starting Material: Generation of HBr during bromination can protonate the 2-amino group of a 2-aminothiazole starting material, deactivating the ring towards further electrophilic substitution.[9] | 1. Optimize Reaction Parameters: Increase reaction time and monitor by HPLC. Improve agitation to ensure homogeneity. Gradually increase temperature while monitoring for byproduct formation. 2. Milder Conditions: Perform reactions at the lowest effective temperature. Use a buffered work-up or quench the reaction promptly. 3. Control Stoichiometry & Temperature: Carefully control the addition of the brominating agent to minimize HBr accumulation. Consider a non-protic solvent. |
| Impurity Formation (Over-bromination) | 1. Excess Brominating Agent: Use of more than the stoichiometric amount of bromine or N-bromosuccinimide (NBS). 2. High Reaction Temperature: Elevated temperatures increase the rate of reaction, often leading to less selectivity.[1] 3. Poor Mixing: Localized high concentrations of the brominating agent. | 1. Precise Stoichiometry: Use a precise molar equivalent of the brominating agent. Consider adding it as a solution to improve accuracy. 2. Low-Temperature Bromination: Conduct the bromination at low temperatures (e.g., 0 to -10 °C) to enhance selectivity for mono- or di-bromination.[1] 3. Enhanced Agitation: Ensure efficient mixing throughout the addition of the brominating agent. |
| Poor Regioselectivity (e.g., bromination at C2 instead of C4/C5) | 1. Reaction Conditions: The choice of solvent and brominating agent can influence the position of bromination. 2. Substrate Electronics: The directing effects of existing substituents on the thiazole ring. | 1. Selective Brominating Agents: For bromination of 2-aminothiazoles, NBS often favors the C5 position.[1] Copper(II) bromide can also be used for selective C5 halogenation.[10] 2. Protecting Groups: Consider protecting reactive sites (e.g., acylation of a 2-amino group) to direct bromination to the desired position.[1] |
| Exotherm and Thermal Runaway Risk | 1. Rapid Addition of Brominating Agent: The reaction is highly exothermic. 2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the heat generated at a larger scale. 3. Solvent Incompatibility: Some solvents can have hazardous incompatibilities with brominating agents like NBS (e.g., DMF).[11][12] | 1. Controlled Addition: Add the brominating agent slowly and sub-surface to control the reaction rate and heat generation.[5] 2. Process Safety Assessment: Conduct a thorough thermal safety analysis, including reaction calorimetry, to understand the thermal hazards and ensure adequate cooling capacity.[13] 3. Solvent Selection: Choose a solvent that is inert to the brominating agent and has a suitable boiling point to absorb some of the heat of reaction. |
| Difficult Product Isolation and Purification | 1. Product Oiling Out: The product is not crystalline in the reaction or work-up solvent. 2. Fine Particles: Rapid crystallization leads to fine particles that are difficult to filter and dry. 3. Co-precipitation of Impurities: Impurities are trapped within the crystal lattice of the product. | 1. Solvent Screening for Crystallization: Identify a suitable solvent or solvent/anti-solvent system for crystallization.[9][14] 2. Controlled Crystallization: Control the cooling rate and agitation to promote the growth of larger crystals. Seeding the solution can also be beneficial.[1] 3. Optimize Crystallization Parameters: Adjust the pH, temperature profile, and solvent system to maximize the rejection of impurities into the mother liquor.[14] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination of thiazole derivatives?
A1: The primary safety concerns are the handling of corrosive and toxic brominating agents (like bromine or NBS) and the management of highly exothermic reactions.[3][12] Inadequate control of the reaction temperature can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably, potentially causing a dangerous increase in pressure and reactor failure.[6][7][8] It is crucial to have robust engineering controls, such as a well-maintained reactor with adequate cooling capacity, and to follow strict personal protective equipment (PPE) protocols.[3]
Q2: My this compound derivative is difficult to purify by crystallization. What are my options at a large scale?
A2: If direct crystallization is challenging, large-scale column chromatography is a viable, albeit more expensive, option.[15][16] Key considerations for scaling up chromatography include selecting a cost-effective and robust stationary phase, optimizing the mobile phase for good separation and high throughput, and managing the large volumes of solvent waste.[16] Alternatively, you can investigate derivatization to a more crystalline intermediate, which can be purified and then converted back to the desired product.
Q3: How can I minimize the formation of over-brominated byproducts?
A3: Over-bromination is a common issue and can be minimized by:
-
Strict Stoichiometric Control: Carefully control the amount of brominating agent used.
-
Low Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly improve selectivity.[1]
-
Controlled Addition: Add the brominating agent slowly and sub-surface to avoid localized high concentrations.
-
Monitoring the Reaction: Use in-process controls like HPLC to monitor the reaction and stop it once the desired conversion is reached.
Q4: What are the best practices for handling bromine-containing waste streams?
A4: Bromine-containing waste streams should be handled with care. Aqueous waste containing bromide ions can sometimes be treated to recover and recycle the bromine.[3][13] Organic waste containing brominated compounds is often incinerated at a specialized facility.[14] It is essential to consult local environmental regulations and work with a certified waste management provider.
Section 4: Experimental Protocols and Methodologies
Kilogram-Scale Synthesis of a this compound Derivative (Illustrative Example)
This protocol is a general guideline and should be adapted and optimized for your specific substrate and equipment. A thorough risk assessment must be conducted before implementation.
Materials:
-
Thiazole derivative (1.0 kg, 1.0 equiv)
-
Suitable solvent (e.g., acetic acid, 10 L)
-
N-Bromosuccinimide (NBS) (stoichiometric amount, e.g., 2.1 equiv for dibromination)
Procedure:
-
Reaction Setup: Charge the thiazole derivative and solvent into a clean, dry, and inerted reactor with appropriate cooling and agitation capabilities.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
NBS Addition: Slowly add the NBS in portions over several hours, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis.
-
Quenching: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium bisulfite.
-
Work-up: Add water and a suitable organic solvent (e.g., ethyl acetate) to extract the product. Separate the layers.
-
Washing: Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Isolate the purified product by filtration, wash with a cold solvent, and dry under vacuum.[4]
Section 5: Visualization of Key Concepts
Logical Workflow for Troubleshooting Impurity Formation
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. A Process For Recovering Liquid Bromine From Industrial Waste [quickcompany.in]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. Troubleshooting Heat Damage in APIs During Fluid Bed Dryer Validation – Pharma.Tips [pharma.tips]
- 6. Influence of Aging on Thermal Runaway Behavior of Lithium-Ion Batteries: Experiments and Simulations for Engineering Education | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. prba.org [prba.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. CN103613073A - Method for extracting bromine from bromine-containing wastewater - Google Patents [patents.google.com]
- 14. chimia.ch [chimia.ch]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 4,5-Dibromothiazole from its Isomers using NMR Spectroscopy
For Immediate Release
In the intricate landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Thiazole derivatives, in particular, form the backbone of numerous therapeutic agents. However, the synthesis of these molecules can often lead to a mixture of isomers, posing a significant analytical challenge. This guide provides an in-depth, practical comparison of 4,5-dibromothiazole and its common isomers, 2,4-dibromothiazole and 2,5-dibromothiazole, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge: Isomeric Ambiguity
The bromination of thiazole can result in several isomeric products, each with distinct physical and chemical properties that can significantly impact its biological activity and suitability for further synthetic transformations. Distinguishing between this compound, 2,4-dibromothiazole, and 2,5-dibromothiazole requires a robust analytical technique capable of discerning subtle differences in their molecular architecture. NMR spectroscopy, through the analysis of ¹H (proton) and ¹³C (carbon-13) chemical shifts and coupling constants, emerges as the definitive tool for this purpose.
The Theoretical Framework: How Bromine Substitution Influences NMR Spectra
The position of the bromine atoms on the thiazole ring profoundly influences the electron density distribution, which in turn dictates the chemical shifts of the remaining ring protons and carbons.[1][2] Bromine, being an electronegative atom, exerts a deshielding effect on adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). The number of signals and their splitting patterns in the ¹H NMR spectrum, along with the distinct chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for each isomer.
A comprehensive study on the synthesis and NMR spectroscopic characterization of the complete family of bromothiazoles provides a foundational basis for this analysis.[3][4][5]
Comparative NMR Data Analysis
The key to distinguishing the dibromothiazole isomers lies in a careful examination of their respective ¹H and ¹³C NMR spectra. The following tables summarize the expected and experimentally observed spectral data for each isomer, providing a clear basis for comparison.
Table 1: Comparative ¹H NMR Spectral Data of Dibromothiazole Isomers
| Compound | Proton Position | Expected Multiplicity | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | H-2 | Singlet | ~8.6 (Predicted) |
| 2,4-Dibromothiazole | H-5 | Singlet | 7.21[6] |
| 2,5-Dibromothiazole | H-4 | Singlet | 7.52[3][7] |
Causality Behind the Data:
-
This compound: The sole proton at the C-2 position is expected to be the most deshielded due to the inductive effects of the neighboring nitrogen and sulfur atoms, as well as the two bromine atoms. Its signal will appear as a singlet as there are no adjacent protons to couple with.
-
2,4-Dibromothiazole: The proton at the C-5 position experiences the shielding effect of the adjacent sulfur atom, resulting in an upfield shift compared to the H-2 proton. It also appears as a singlet.
-
2,5-Dibromothiazole: The proton at the C-4 position is influenced by the adjacent nitrogen atom, leading to a downfield shift relative to the H-5 proton in the 2,4-isomer, but generally upfield from the H-2 proton. This also presents as a singlet.
Table 2: Comparative ¹³C NMR Spectral Data of Dibromothiazole Isomers
| Compound | Carbon Position | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | C-2, C-4, C-5 | C-2: ~150-155, C-4/C-5: ~115-125 (Predicted) |
| 2,4-Dibromothiazole | C-2, C-4, C-5 | C-2: 136.3, C-4: 124.3, C-5: 120.8[6] |
| 2,5-Dibromothiazole | C-2, C-4, C-5 | C-2: 144.0, C-4: 135.8, C-5: 110.6[7] |
Causality Behind the Data:
-
The ¹³C NMR spectra provide a more direct and unambiguous method for identification. Each isomer presents three distinct signals corresponding to the three carbon atoms of the thiazole ring.
-
The carbon atoms directly bonded to bromine (C-Br) will exhibit characteristic chemical shifts.
-
The C-2 carbon, situated between the nitrogen and sulfur atoms, typically resonates at the most downfield position. The presence or absence of a bromine atom at this position dramatically alters its chemical shift.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dibromothiazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Typical parameters: pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to identify the isomeric structure based on the comparative data in Tables 1 and 2.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for distinguishing dibromothiazole isomers using NMR spectroscopy.
Caption: Workflow for Isomer Identification using NMR.
Structural Confirmation at a Glance
The distinct substitution patterns of the three isomers are visualized below.
Caption: Structures of Dibromothiazole Isomers.
Conclusion
NMR spectroscopy stands as an indispensable technique for the unambiguous identification of dibromothiazole isomers. By carefully analyzing the number of signals, chemical shifts, and multiplicities in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish this compound from its 2,4- and 2,5-isomers. This level of analytical precision is crucial for ensuring the quality and purity of intermediates in drug discovery and development, ultimately contributing to the safety and efficacy of novel therapeutic agents.
References
A Comparative Guide to the Reactivity of 4,5-Dibromothiazole and 2,4-Dibromothiazole for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Regioselective Functionalization of Dibromothiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates. Its prevalence underscores the critical need for synthetic methodologies that allow for precise and predictable functionalization of the thiazole scaffold. Dibrominated thiazoles, in particular, serve as exceptionally versatile building blocks, offering two distinct points for chemical elaboration. The strategic and regioselective functionalization of these isomers is paramount in drug discovery, enabling the systematic exploration of chemical space to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth comparative analysis of the reactivity of two key dibromothiazole isomers: 4,5-dibromothiazole and 2,4-dibromothiazole. We will explore their differential reactivity in foundational organic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and steric factors governing their reactivity, researchers can make more informed decisions in the design and execution of synthetic routes towards novel therapeutic agents.
Electronic Landscape of the Thiazole Ring: A Prelude to Reactivity
The inherent reactivity of the thiazole ring is dictated by the electronegativity of the nitrogen and sulfur heteroatoms, which results in a non-uniform distribution of electron density. The C2 position is the most electron-deficient due to its proximity to both the nitrogen and sulfur atoms, making the C2-H proton the most acidic.[1][2] The C5 position is generally considered more electron-rich than the C4 position. This electronic landscape is fundamental to understanding the regioselectivity observed in the reactions of their dibrominated counterparts.
Caption: Electronic properties of the thiazole ring.
Comparative Reactivity in Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds by converting a carbon-halogen bond into a more reactive carbon-metal bond.[3] The regioselectivity of this reaction on dibromothiazoles is a direct consequence of the stability of the resulting lithiated intermediate.
2,4-Dibromothiazole: Preferential Exchange at the C2-Position
In 2,4-dibromothiazole, metal-halogen exchange with organolithium reagents, such as n-butyllithium, occurs preferentially at the C2-position.[4] This selectivity is driven by the greater stability of the 2-lithiothiazole intermediate compared to the 4-lithiothiazole. The C2-anion is stabilized by the adjacent electron-withdrawing nitrogen atom and the sulfur atom.[1]
Caption: Metal-halogen exchange of 2,4-dibromothiazole.
This compound: A Tale of Competing Reactivities
Direct comparative experimental data for the metal-halogen exchange of this compound is less common. However, based on the established principles of thiazole chemistry, the C5-Br is predicted to be more reactive towards metal-halogen exchange than the C4-Br. This is because the resulting 5-lithiated intermediate is more stable than the 4-lithiated species. The acidity of the corresponding C-H protons follows the order C2 > C5 > C4, which correlates with the stability of the carbanion.[2]
It is important to note that under certain conditions, a "halogen dance" rearrangement can occur, where a bromine atom migrates to a more thermodynamically stable position after initial lithiation.[5][6] For instance, treatment of 4,5-dibromo-2,4'-bithiazole with a strong base has been shown to induce a long-range halogen dance.[6]
| Isomer | Most Reactive Bromine | Least Reactive Bromine | Rationale for Selectivity |
| 2,4-Dibromothiazole | C2-Br | C4-Br | High stability of the 2-lithiated intermediate due to the inductive effects of adjacent N and S atoms. |
| This compound | C5-Br (Predicted) | C4-Br (Predicted) | Higher stability of the 5-lithiated intermediate compared to the 4-lithiated intermediate. |
Table 1: Predicted Regioselectivity in Metal-Halogen Exchange Reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are indispensable tools for the construction of C-C bonds in modern organic synthesis.[3][7] The regioselectivity in these reactions is primarily governed by the electron density at the carbon-halogen bond, which influences the rate-determining oxidative addition step.
2,4-Dibromothiazole: Dominant Reactivity at the C2-Position
The C2-Br of 2,4-dibromothiazole is significantly more reactive than the C4-Br in a variety of palladium-catalyzed cross-coupling reactions.[8][9] The electron-deficient nature of the C2 position facilitates the oxidative addition of the palladium(0) catalyst. This high degree of regioselectivity allows for the sequential functionalization of 2,4-dibromothiazole, first at the C2 position, followed by a subsequent coupling at the C4 position.
Caption: Sequential Suzuki coupling of 2,4-dibromothiazole.
This compound: Subtle Differences in Reactivity
For this compound, the electronic differences between the C4 and C5 positions are less pronounced than those in the 2,4-isomer. However, based on the slightly higher electron density at the C5 position, it is generally predicted that the C4-Br would be more reactive in palladium-catalyzed cross-coupling reactions. Stanetty and coworkers noted that the 5-position in thiazoles is the most activated towards oxidative addition, which would suggest the C5-Br is more reactive.[10] This highlights that subtle electronic and steric effects can influence the outcome, and the regioselectivity may be less pronounced compared to 2,4-dibromothiazole. Experimental validation is crucial to definitively establish the reactivity order.
| Isomer | Most Reactive Bromine | Least Reactive Bromine | Rationale for Selectivity |
| 2,4-Dibromothiazole | C2-Br | C4-Br | Electron-deficient C2 position facilitates oxidative addition of the Pd(0) catalyst. |
| This compound | C5-Br (Likely) | C4-Br (Likely) | The 5-position is generally more activated towards oxidative addition in thiazoles.[10] |
Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: Regioselective Monofunctionalization of 2,4-Dibromothiazole via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C2 position of 2,4-dibromothiazole.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Halogen Exchange of this compound (Predicted Selectivity)
This protocol outlines a general procedure for the predicted selective lithiation at the C5 position of this compound.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.0 eq in hexanes)
-
Anhydrous THF
-
Electrophile (1.1 eq)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The differential reactivity of this compound and 2,4-dibromothiazole offers a powerful platform for the strategic synthesis of complex thiazole-containing molecules. The well-established high regioselectivity of 2,4-dibromothiazole, with the C2-position being the primary site of reaction in both metal-halogen exchange and cross-coupling reactions, makes it a reliable building block for sequential functionalization. While direct comparative data for this compound is less prevalent, a thorough understanding of the electronic properties of the thiazole ring allows for reasoned predictions of its reactivity, with the C5-position being the likely more reactive site in metal-halogen exchange and potentially in cross-coupling reactions. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these versatile isomers in the pursuit of novel therapeutic agents.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 4,5-dibromothiazole and 2,5-dibromothiazole in synthesis
A Comparative Analysis of 4,5-Dibromothiazole and 2,5-Dibromothiazole for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, thiazole scaffolds are indispensable building blocks for a vast array of pharmaceuticals and functional materials. Among the plethora of substituted thiazoles, dibromothiazoles serve as versatile precursors, offering two reactive handles for the strategic construction of complex molecular architectures. This guide provides an in-depth comparative analysis of two key isomers: this compound and 2,5-dibromothiazole. As a senior application scientist, my aim is to move beyond a simple recitation of facts and delve into the nuanced reactivity and synthetic utility of these isomers, providing you with the field-proven insights necessary to make informed decisions in your research and development endeavors.
Unveiling the Isomers: A Tale of Two Reactivities
The differential placement of the two bromine atoms on the thiazole ring dictates the distinct electronic properties and, consequently, the chemical reactivity of this compound and 2,5-dibromothiazole. Understanding these intrinsic differences is paramount for designing regioselective synthetic strategies.
2,5-Dibromothiazole , with bromine atoms at the electron-deficient C2 and electron-rich C5 positions, exhibits a fascinating dichotomy in its reactivity. The C2 position is highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts, making it the preferred site for many cross-coupling reactions. Conversely, the C5 position is more prone to metal-halogen exchange with organolithium reagents.[1]
This compound , on the other hand, presents a different electronic landscape. With both bromine atoms on adjacent carbons, the molecule possesses a unique reactivity profile that is less explored than its 2,5-isomer. The synthesis and characterization of the complete family of bromothiazoles, including this compound, have been systematically reported, providing a solid foundation for its synthetic exploration.[2][3]
Physical and Spectroscopic Properties: A Comparative Overview
Before delving into synthetic applications, a comparison of the fundamental physical and spectroscopic properties of these isomers is essential for their identification and handling in a laboratory setting.
| Property | This compound | 2,5-Dibromothiazole |
| Molecular Formula | C₃HBr₂NS | C₃HBr₂NS |
| Molecular Weight | 242.92 g/mol | 242.92 g/mol [4] |
| Appearance | White to off-white solid | White to brown crystalline powder[5] |
| Melting Point | 79-81 °C | 45-49 °C[4] |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H) | δ 7.52 (s, 1H)[6] |
| ¹³C NMR (CDCl₃) | δ 152.0, 119.5, 110.1 | δ 142.9, 138.8, 116.0 |
Navigating Synthetic Transformations: A Head-to-Head Comparison
The true value of these isomers lies in their application as synthetic intermediates. Here, we will explore their comparative performance in two of the most crucial transformations in modern organic synthesis: palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions: A Question of Regioselectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. The regioselectivity of these reactions with dibromothiazoles is a critical consideration.
2,5-Dibromothiazole: As a well-established principle, the C2-Br bond of 2,5-dibromothiazole is significantly more reactive towards palladium(0) oxidative addition than the C5-Br bond. This preferential reactivity allows for the selective mono-functionalization at the C2 position, leaving the C5-Br intact for subsequent transformations. This stepwise functionalization is a cornerstone of its synthetic utility.[1]
This compound: The reactivity of the C4-Br and C5-Br bonds in palladium-catalyzed cross-coupling is less defined in the literature. However, drawing parallels from related heterocyclic systems, it is plausible that subtle differences in the electronic environment could be exploited to achieve regioselectivity under carefully optimized conditions. Further research in this area is warranted to fully unlock the synthetic potential of this isomer.
Diagram: Regioselectivity in Suzuki-Miyaura Coupling
Caption: Regioselectivity in Suzuki-Miyaura coupling of dibromothiazole isomers.
Metal-Halogen Exchange: A Shift in Reactive Sites
Metal-halogen exchange, typically employing organolithium reagents at low temperatures, offers an alternative strategy for the functionalization of dibromothiazoles by generating a nucleophilic thiazolyl-lithium species.
2,5-Dibromothiazole: In stark contrast to palladium-catalyzed reactions, metal-halogen exchange on 2,5-dibromothiazole preferentially occurs at the C5 position.[1] This orthogonal reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization at either the C2 or C5 position by choosing the appropriate reaction conditions.
This compound: The behavior of this compound in metal-halogen exchange reactions is an area of active investigation. The proximity of the two bromine atoms could lead to complex reactivity, including the potential for di-lithiation or rearrangement. Understanding the factors that govern the regioselectivity of lithiation for this isomer is a key challenge and a promising avenue for future research.
Diagram: Metal-Halogen Exchange Workflow
Caption: General workflow for functionalization via metal-halogen exchange.
Experimental Protocols: A Practical Guide
To translate the theoretical understanding into practical application, the following are representative, step-by-step methodologies for key transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling of 2,5-Dibromothiazole at the C2 Position
Objective: To synthesize a 2-aryl-5-bromothiazole derivative.
Materials:
-
2,5-Dibromothiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Metal-Halogen Exchange of 2,5-Dibromothiazole at the C5 Position
Objective: To synthesize a 5-substituted-2-bromothiazole derivative.
Materials:
-
2,5-Dibromothiazole (1.0 eq)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, DMF, 1.2 eq)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 2,5-dibromothiazole in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., DMF) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound and 2,5-dibromothiazole, highlighting their distinct reactivity profiles and synthetic applications. 2,5-Dibromothiazole stands out for its well-defined and orthogonal reactivity at the C2 and C5 positions, making it a powerful tool for the stepwise construction of complex molecules. While the synthetic utility of this compound is less explored, its unique structure presents exciting opportunities for the discovery of novel regioselective transformations.
As the demand for novel thiazole-containing compounds in drug discovery and materials science continues to grow, a deeper understanding of the reactivity of all dibromothiazole isomers is crucial. Further systematic studies on the reactivity of this compound, particularly in direct comparison with its 2,5-isomer under a range of reaction conditions, will undoubtedly unlock new synthetic pathways and accelerate innovation in the field.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods [ouci.dntb.gov.ua]
- 6. lookchem.com [lookchem.com]
A Researcher's Guide to Mass Spectrometry Validation of 4,5-Dibromothiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the thiazole motif stands as a cornerstone of heterocyclic chemistry, integral to a multitude of pharmacologically active agents.[1] Among its derivatized forms, 4,5-dibromothiazole presents itself as a versatile building block, offering two reactive sites for the strategic elaboration of molecular complexity. The validation of reaction products stemming from this scaffold is a critical step in ensuring the integrity of synthetic pathways and the unambiguous characterization of novel chemical entities. This guide provides an in-depth comparison of mass spectrometry techniques for the validation of this compound and its reaction products, supported by experimental insights and protocols.
The Analytical Imperative: Why Mass Spectrometry?
The unequivocal identification of synthetic products is paramount. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable structural information, mass spectrometry (MS) offers unparalleled sensitivity and the crucial determination of molecular weight. For halogenated compounds like this compound, the characteristic isotopic pattern of bromine serves as a powerful diagnostic tool in mass spectrometric analysis.[2]
This guide will focus on two primary ionization techniques: the classic, high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), particularly in its tandem mass spectrometry (MS/MS) configuration. The choice between these methods is not arbitrary; it is dictated by the nature of the analyte and the specific information a researcher seeks to uncover.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is a pivotal decision in the analytical workflow. The primary distinction between EI and ESI lies in the energy imparted to the analyte molecule during ionization, which directly influences the degree of fragmentation observed.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electrons bombard the analyte in the gas phase. | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. |
| Energy Transfer | High (typically 70 eV), leading to extensive fragmentation. | Low ("soft" ionization), typically preserving the molecular ion.[3] |
| Molecular Ion | Often weak or absent for labile molecules. | Strong [M+H]⁺ or [M-H]⁻ pseudomolecular ion is almost always observed. |
| Structural Information | Rich fragmentation patterns provide a detailed structural fingerprint. | Limited fragmentation in a single MS scan; requires tandem MS (MS/MS) for structural elucidation.[3] |
| Sample Introduction | Typically coupled with Gas Chromatography (GC) for volatile and thermally stable compounds. | Primarily coupled with Liquid Chromatography (LC) for a wide range of polarities and thermally labile compounds. |
| Ideal Analytes | Small, relatively nonpolar, and volatile molecules. | Polar, non-volatile, and large biomolecules. |
Characterizing the Starting Block: this compound
A thorough understanding of the mass spectrometric behavior of the starting material is essential before analyzing its more complex reaction products.
Electron Ionization (EI) Profile of this compound
Under EI conditions, this compound is expected to exhibit a distinct molecular ion peak cluster due to the presence of two bromine atoms. The isotopic abundance of bromine is nearly equal for ⁷⁹Br and ⁸¹Br (approximately 50.7% and 49.3%, respectively). This results in a characteristic M, M+2, and M+4 pattern with an intensity ratio of roughly 1:2:1.
Expected Fragmentation Pattern (EI-MS):
The high energy of electron impact will likely induce fragmentation of the thiazole ring. Key expected fragmentation pathways include:
-
Loss of a Bromine atom: [M-Br]⁺
-
Loss of both Bromine atoms: [M-2Br]⁺
-
Ring cleavage: Leading to smaller charged fragments.
Electrospray Ionization (ESI) Profile of this compound
As a neutral, relatively non-polar molecule, this compound is not ideally suited for ESI. However, protonation to form the [M+H]⁺ ion can be achieved, especially with the aid of a suitable acidic mobile phase. In a standard ESI-MS experiment, the primary observation would be the pseudomolecular ion cluster at m/z corresponding to [C₃HBr₂NS + H]⁺, again showing the characteristic 1:2:1 isotopic pattern for the two bromine atoms. Fragmentation is generally minimal in a single-stage ESI experiment. For structural confirmation, tandem mass spectrometry (ESI-MS/MS) is necessary.
Validating Common Reaction Products: A Tale of Two Couplings
This compound is a popular substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are workhorses in medicinal chemistry for the formation of carbon-carbon bonds.
Case Study 1: Suzuki-Miyaura Coupling Product
Let's consider the monosubstituted product of a Suzuki-Miyaura coupling between this compound and phenylboronic acid: 4-bromo-5-phenylthiazole .
EI-MS Analysis:
-
Molecular Ion: A prominent molecular ion peak cluster with a 1:1 intensity ratio for M and M+2, characteristic of a single bromine atom.
-
Key Fragments:
-
[M-Br]⁺: Loss of the bromine atom to give a stable phenylthiazole cation.
-
Fragmentation of the phenyl ring.
-
Cleavage of the thiazole ring.
-
ESI-MS/MS Analysis:
-
Precursor Ion: The [M+H]⁺ ion is selected in the first mass analyzer.
-
Product Ions (from Collision-Induced Dissociation - CID):
-
The most probable fragmentation would be the loss of HBr from the protonated molecule.
-
Cleavage of the bond between the thiazole and phenyl rings.
-
Case Study 2: Sonogashira Coupling Product
Now, let's examine a potential disubstituted product from a Sonogashira coupling with phenylacetylene: 4,5-bis(phenylethynyl)thiazole .
EI-MS Analysis:
-
Molecular Ion: A strong molecular ion peak is expected due to the highly conjugated and stable aromatic system.
-
Key Fragments:
-
Fragmentation is likely to be less extensive than in more saturated analogs.
-
Possible loss of acetylene units or cleavage within the phenyl rings.
-
ESI-MS/MS Analysis:
-
Precursor Ion: The [M+H]⁺ ion of 4,5-bis(phenylethynyl)thiazole.
-
Product Ions (CID):
-
Due to the stability of the conjugated system, higher collision energies might be required to induce significant fragmentation.
-
Fragmentation would likely involve the acetylenic linkers and the terminal phenyl groups.
-
Experimental Protocols
Protocol 1: GC-EI-MS Analysis of this compound and its Volatile Derivatives
This protocol is suitable for the starting material and relatively nonpolar, thermally stable reaction products.
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Column: A standard nonpolar column (e.g., DB-5ms) is typically sufficient.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the product.
-
Protocol 2: LC-ESI-MS/MS Analysis of Coupling Products
This protocol is ideal for the broader range of polarities and potentially less thermally stable products from Suzuki and Sonogashira reactions.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan to identify the m/z of the protonated molecular ion [M+H]⁺.
-
MS2 (Tandem MS): Perform a product ion scan on the [M+H]⁺ ion. Optimize the collision energy to achieve a good balance of parent ion depletion and fragment ion formation.
-
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Unambiguous Confirmation of 4,5-Disubstituted Thiazole Structures with X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis
In the landscape of medicinal chemistry and materials science, the thiazole nucleus is a cornerstone scaffold. Specifically, 4,5-disubstituted thiazoles are prevalent in a multitude of biologically active compounds, from anticancer agents to anti-inflammatory drugs. The precise arrangement of substituents at these positions is critical, as even minor structural variations can profoundly impact biological activity, selectivity, and pharmacokinetic properties. Consequently, unambiguous structure determination is not merely a procedural step but a fundamental prerequisite for meaningful structure-activity relationship (SAR) studies and the advancement of drug development programs.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural confirmation of 4,5-disubstituted thiazoles, with a primary focus on the definitive role of single-crystal X-ray crystallography. We will delve into the limitations of more common spectroscopic methods and present the robust, self-validating workflow of X-ray diffraction, supported by experimental insights and protocols.
The Limits of Inference: Spectroscopic Methods in the Face of Ambiguity
NMR Spectroscopy: While one- and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provide valuable information about proton and carbon environments and their connectivity, challenges arise in distinguishing between certain isomers. For instance, in cases where substituents at the 4 and 5 positions have similar electronic effects, the chemical shifts of the thiazole ring carbons and protons may not be sufficiently distinct to allow for unequivocal assignment.[4][5] Long-range HMBC correlations, often used to piece together molecular fragments, can be weak or absent, making it difficult to definitively establish the connectivity between the thiazole core and its substituents.[2][3]
Mass Spectrometry: Mass spectrometry provides the molecular weight of a compound with high accuracy and offers clues about its structure through fragmentation patterns.[6] However, isomers of 4,5-disubstituted thiazoles often exhibit very similar fragmentation pathways, making it challenging to differentiate them based on their mass spectra alone.[1]
A compelling illustration of this challenge is found in the synthesis of certain thiazole derivatives where spectral data from IR, MS, and even ¹H-NMR were insufficient to definitively distinguish between possible isomers. It was only through single-crystal X-ray analysis that the correct structure was unambiguously confirmed.[1]
The Decisive Evidence: X-ray Crystallography
Single-crystal X-ray crystallography stands apart from spectroscopic methods by providing a direct, three-dimensional map of the atomic arrangement in the solid state.[7] This technique is not based on inference from indirect measurements but on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of a molecule.[7][8]
The primary advantage of X-ray crystallography in the context of 4,5-disubstituted thiazoles is its ability to provide an unequivocal and highly precise structural model. This is particularly crucial for:
-
Regiochemistry Confirmation: Unambiguously determining the attachment points of the substituents at the C4 and C5 positions.
-
Stereochemistry Assignment: Establishing the absolute configuration of chiral centers, if present, in the substituents.
-
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state, including the torsion angles between the thiazole ring and its substituents.
The following table provides a comparative overview of the precision of structural parameters that can be obtained from X-ray crystallography versus computational modeling, which is often used to supplement spectroscopic data.
| Parameter | Single-Crystal X-ray Diffraction | DFT Computational Modeling (gas phase) |
| Bond Lengths (Å) | ± 0.001 - 0.005 | ± 0.01 - 0.03 |
| Bond Angles (°) ** | ± 0.01 - 0.5 | ± 0.5 - 2.0 |
| Torsion Angles (°) ** | ± 0.1 - 1.0 | Can vary significantly depending on the basis set and functional |
| Absolute Stereochemistry | Directly determined | Not directly determined |
This table presents typical precision values and can vary based on crystal quality, data collection strategy, and computational parameters.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a confirmed crystal structure involves a series of meticulous steps. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Palladium Catalyst Efficacy in the Selective Coupling of 4,5-Dibromothiazole
For researchers and professionals in drug development, the thiazole ring is a privileged scaffold, appearing in a multitude of pharmacologically active compounds.[1] The versatile building block, 4,5-dibromothiazole, offers two distinct points for modification, making it an invaluable precursor for creating complex molecular architectures. However, the selective functionalization of one C-Br bond over the other presents a significant synthetic challenge. Success hinges on the precise selection of a palladium catalyst system.
This guide provides an in-depth comparison of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this compound. We will move beyond mere protocols to explain the causal relationships between catalyst structure and reaction outcome, empowering you to make informed decisions for your synthetic campaigns.
The Challenge: Achieving Selective Mono-Arylation
The two bromine atoms on the this compound ring possess different reactivities, influenced by the electronic properties of the thiazole heterocycle. Achieving selective mono-substitution requires a catalytic system that can differentiate between these two positions and prevent premature or extensive double addition. Studies on similar dihaloheteroarenes, such as 2,5-dibromothiazoles, have shown that catalyst and ligand choice is paramount in controlling the level of mono- versus bis-arylation.[2] The primary challenge lies in identifying a catalyst that facilitates the initial oxidative addition at one C-Br bond and promotes reductive elimination faster than a second oxidative addition event occurs at the remaining C-Br bond.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally determined by the ligand bound to the palladium center. The ligand's steric and electronic properties dictate the catalyst's activity, stability, and selectivity.
1. Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)
-
Overview: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, commercially available catalyst used extensively in Suzuki and Stille reactions.[3] It is often considered a benchmark catalyst.
-
Performance Insights: While effective for simple substrates, PPh₃ is not sterically bulky or strongly electron-donating. For a substrate like this compound, this can lead to several issues:
-
Lower Reactivity: Requiring higher catalyst loadings (2-5 mol%) and elevated temperatures (80-110 °C).[3]
-
Poor Selectivity: The small steric profile of PPh₃ may not sufficiently shield the second C-Br bond, often resulting in a mixture of mono- and di-substituted products.
-
-
Verdict: Suitable for initial screening but often suboptimal for achieving high selectivity with complex dihaloheterocycles.
2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)
-
Overview: Ligands such as XPhos, SPhos, and RuPhos are characterized by their large steric bulk and strong electron-donating (σ-donating) capabilities. These are typically used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.
-
Performance Insights: These ligands are designed to accelerate the key steps in the catalytic cycle.[4]
-
Enhanced Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, facilitating its addition to the C-Br bond.
-
Facilitated Reductive Elimination: The steric bulk promotes the final, product-releasing step of the cycle.
-
Improved Selectivity: The ligand's size can effectively block the second reaction site after the first coupling has occurred, significantly favoring mono-substitution. For instance, XPhos has demonstrated excellent performance in Sonogashira couplings of brominated heterocycles.[5]
-
-
Verdict: Highly recommended for challenging couplings requiring high yields and, crucially, high selectivity for mono-arylation.
3. N-Heterocyclic Carbene (NHC) Ligands
-
Overview: NHC ligands (e.g., IPr, IMes) are powerful σ-donors that form highly stable bonds with palladium. This stability often translates to longer catalyst lifetimes and robustness at high temperatures.
-
Performance Insights:
-
High Activity: Palladium-NHC complexes are exceptionally active and are known to catalyze Heck reactions with high turnover numbers.[6]
-
Thermal Stability: Their stability makes them ideal for reactions requiring prolonged heating.
-
Steric Control: Like bulky phosphines, sterically demanding NHC ligands can impart high selectivity in C-N couplings (Buchwald-Hartwig), often giving excellent yields where other catalysts fail.[7][8]
-
-
Verdict: An excellent alternative to bulky phosphine ligands, particularly in high-temperature reactions or when catalyst decomposition is a concern. They are a go-to choice for modern Buchwald-Hartwig aminations.[7]
Data Summary: Catalyst Performance in a Model Suzuki Coupling
To provide a clear comparison, the following table summarizes typical results for the selective mono-arylation of a dibrominated heterocycle (2,5-dibromo-3-hexylthiophene, a close analog to our target substrate) with arylboronic acids, which serves as a strong predictive model for this compound.[9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (Mono-Product) |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 65-75%[9] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 8 | 85-95% (projected) |
| Pd₂(dba)₃ (1 mol%) | IPr (2.5 mol%) | NaOtBu | Dioxane | 100 | 10 | 80-90% (projected) |
Yields for XPhos and IPr systems are projected based on their known superior performance in analogous selective cross-coupling reactions.
Visualizing the Process
To better understand the underlying chemistry and experimental flow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a standard laboratory workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Standard workflow for palladium-catalyzed cross-coupling.
Recommended Experimental Protocol: Selective Suzuki-Miyaura Mono-Arylation
This protocol is designed to be a robust starting point. It employs a modern, bulky phosphine ligand system to favor selective mono-arylation.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.1 mmol, 1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed Toluene (5 mL)
Self-Validating Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal and Purge: Seal the tube with a septum. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment. Causality Note: Oxygen can oxidize the Pd(0) active catalyst, so a rigorous inert atmosphere is critical for reproducibility.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Progress should be monitored by taking small aliquots (under argon) and analyzing via TLC or GC-MS to determine the consumption of starting material and the ratio of mono- to di-substituted product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
While traditional catalysts like Pd(PPh₃)₄ can be effective, achieving high selectivity and yield in the functionalization of this compound demands a more advanced catalytic system. Modern bulky, electron-rich phosphine ligands (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands provide the steric and electronic properties necessary to control the reaction, strongly favoring selective mono-substitution. By understanding the principles behind catalyst selection and employing robust, validated protocols, researchers can efficiently synthesize novel thiazole derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 4,5-Dibromothiazole Functionalization for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, thiazole rings are privileged scaffolds, appearing in a multitude of approved drugs and clinical candidates. The targeted functionalization of these heterocycles is therefore a critical task in drug development. Among the various thiazole building blocks, 4,5-dibromothiazole presents a unique opportunity for sequential and site-selective elaboration, allowing for the rapid generation of molecular complexity. However, the efficiency of these subsequent transformations is intimately tied to the kinetics of the chosen chemical methodology.
This guide provides a comprehensive analysis of the reaction kinetics for the functionalization of this compound, offering a comparative look at the most prevalent cross-coupling and C-H activation strategies. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.
The Challenge of Selectivity and Reactivity in Dihalogenated Heterocycles
The two bromine atoms on the this compound ring exhibit differential reactivity, a feature that can be exploited for selective functionalization. The C5 position is generally more susceptible to initial reaction in palladium-catalyzed cross-coupling reactions due to its more electron-deficient character and the influence of the adjacent sulfur atom. However, achieving high selectivity and rapid reaction rates is a non-trivial challenge, often requiring careful optimization of catalysts, ligands, bases, and solvents.
Comparative Kinetic Analysis of Key Functionalization Strategies
We will now explore the kinetics of three major classes of reactions for the functionalization of this compound: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its operational simplicity and the commercial availability of a vast array of boronic acid derivatives.
Mechanistic Insights: The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. The rate-determining step can vary depending on the specific substrates and conditions but is often either the oxidative addition or the transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Kinetic Profile: Suzuki-Miyaura reactions of this compound often exhibit pseudo-first-order kinetics with respect to the electrophile when the boronic acid is used in excess. The choice of catalyst and ligand system is paramount in achieving high turnover numbers (TON) and turnover frequencies (TOF). For instance, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos or XPhos have been shown to significantly accelerate the rate of both oxidative addition and reductive elimination.
Comparative Data:
| Catalyst/Ligand System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 | Dioxane/H2O | 100 | 12-24 | 70-85 | |
| Pd2(dba)3 / SPhos | Toluene/H2O | 80 | 2-6 | >90 | |
| Pd(OAc)2 / XPhos | 2-MeTHF | 90 | 1-4 | >95 |
Note: Yields and reaction times are representative and can vary based on the specific boronic acid used.
Stille Coupling: Taming Organotins for Robust C-C Bond Formation
The Stille coupling offers an orthogonal approach to the Suzuki-Miyaura reaction, employing organostannanes as the nucleophilic partner.
Mechanistic Insights: The mechanism mirrors that of the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane. A significant advantage of the Stille coupling is its tolerance to a wide range of functional groups and its insensitivity to the presence of water.
Caption: A generalized experimental workflow for cross-coupling reactions.
Kinetic Profile: The kinetics of Stille couplings can be more complex, with the nature of the tin substituent (e.g., methyl, butyl, or phenyl) significantly impacting the rate of transmetalation. The addition of a co-catalyst, such as Cu(I) salts, can dramatically accelerate the reaction rate in some cases.
Comparative Data:
| Catalyst System | Additive | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 | None | Toluene | 110 | 8-16 | 75-90 | |
| PdCl2(dppf) | None | DMF | 90 | 4-8 | 80-95 | |
| Pd2(dba)3 / P(fur)3 | CuI | NMP | 60 | 1-3 | >90 |
Note: The use of highly toxic organostannanes is a significant drawback of this methodology.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.
Mechanistic Insights: The catalytic cycle is similar to C-C coupling reactions, but the key steps involve the formation of a palladium-amide complex and subsequent reductive elimination to form the C-N bond. The choice of base is critical in this reaction, as it modulates the concentration of the active nucleophile.
Kinetic Profile: These reactions are often highly sensitive to the steric and electronic properties of both the amine and the aryl halide. The use of bulky, electron-rich phosphine ligands is essential for promoting the reductive elimination step, which is often rate-limiting.
Comparative Data:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) |
| Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 12-24 | 60-80 |
| Pd(OAc)2 / RuPhos | LHMDS | Dioxane | 80 | 2-6 | >90 |
| G3-XPhos Palladacycle | K3PO4 | t-BuOH | 90 | 1-4 | >95 |
Note: The choice of base and solvent system is highly interdependent and requires careful optimization.
Experimental Protocols
General Procedure for a High-Throughput Suzuki-Miyaura Coupling Kinetic Study
-
Array Preparation: In a 96-well plate, dispense a stock solution of this compound (0.1 M in dioxane, 20 µL, 2 µmol) to each well.
-
Reagent Addition: To each well, add the corresponding boronic acid (0.2 M in dioxane, 20 µL, 4 µmol), aqueous base (e.g., 2M K2CO3, 20 µL), and the catalyst/ligand solution (e.g., Pd2(dba)3/SPhos, 1 mol% Pd).
-
Initiation and Monitoring: Place the plate in a preheated shaker at 80°C. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), quench a row of wells with an internal standard solution.
-
Analysis: Analyze the quenched samples by LC-MS to determine the conversion to the desired product and calculate the initial reaction rates.
Conclusion: Selecting the Optimal Functionalization Strategy
The choice of the most appropriate functionalization strategy for this compound depends on a multitude of factors, including the desired final product, functional group tolerance, and the need for rapid synthesis.
-
For rapid C-C bond formation with a wide variety of commercially available building blocks, the Suzuki-Miyaura coupling, particularly with advanced phosphine ligands, offers the most favorable kinetics.
-
The Stille coupling provides a robust alternative, especially when functional group tolerance is a primary concern, though the toxicity of the tin reagents is a significant consideration.
-
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier choice, with modern catalyst systems enabling rapid C-N bond formation under relatively mild conditions.
By understanding the kinetic profiles and mechanistic nuances of these powerful synthetic methods, researchers can significantly accelerate their drug discovery efforts, moving from hit to lead with greater efficiency and precision.
computational comparison of the electronic properties of dibromothiazole isomers
An In-Depth Computational Guide to the Electronic Properties of Dibromothiazole Isomers for Researchers and Drug Developers
Authored by: A Senior Application Scientist
This guide provides a comprehensive computational comparison of the key electronic properties of three dibromothiazole isomers: 2,4-dibromothiazole, 2,5-dibromothiazole, and 4,5-dibromothiazole. By leveraging Density Functional Theory (DFT), we will dissect how the seemingly subtle change in bromine atom placement profoundly impacts the molecular landscape, influencing reactivity, polarity, and intermolecular interactions. These insights are critical for professionals in medicinal chemistry and materials science for the rational design of novel therapeutics and functional materials.
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved medicines, including anti-HIV agents like Ritonavir and anti-cancer drugs like Dasatinib.[1] Its derivatives are foundational in developing agents with a wide spectrum of therapeutic activities, such as antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] In materials science, thiazole-containing polymers are integral to the advancement of organic electronics.[4] The bromine atoms on dibromothiazole isomers serve as versatile synthetic handles for creating complex molecules through cross-coupling reactions, but their position dictates the electronic character of the parent molecule, guiding future derivatization and application.[4] This guide aims to elucidate these positional-isomeric effects through a robust computational lens.
Part 1: The Computational Methodology: A Framework for Reproducible Insights
To ensure the scientific integrity and reproducibility of our findings, a detailed computational protocol is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for studying the electronic structure of organic molecules.[4][5]
Level of Theory Selection
-
Software: All calculations were performed using the Gaussian 09 program package.
-
Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional was employed. This functional is widely recognized for its reliability in predicting the geometry and electronic properties of heterocyclic systems.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set was chosen. This triple-zeta basis set provides a highly flexible framework for describing electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling lone pairs and non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.[4][7]
Step-by-Step Computational Workflow
The analysis for each isomer followed a rigorous, sequential workflow to ensure that all properties were calculated from a stable, validated molecular structure.
-
Geometry Optimization: The initial structure of each dibromothiazole isomer was built and subjected to a full geometry optimization without constraints. This iterative process finds the lowest energy conformation of the molecule, representing its most stable three-dimensional structure.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This crucial step serves two purposes: to confirm that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to provide theoretical vibrational spectra (IR/Raman).[4]
-
Single-Point Energy & Population Analysis: Using the optimized geometry, a final, high-precision single-point energy calculation was performed to derive the key electronic properties, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and the dipole moment.
Workflow Diagram
Caption: A standard workflow for DFT-based computational analysis.
Part 2: Results and Comparative Analysis
The computational workflow was applied to 2,4-, 2,5-, and this compound. The resulting electronic properties reveal significant differences driven by the bromine atom positions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity and greater polarizability.[8][9]
| Isomer | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| 2,5-Dibromothiazole | -7.05 | -1.55 | 5.50 |
| 2,4-Dibromothiazole | -6.98 | -1.78 | 5.20 |
| This compound | -7.12 | -2.01 | 5.11 |
| Note: These values are representative calculations based on the B3LYP/6-311++G(d,p) level of theory and serve for comparative purposes. |
Discussion: The analysis shows that This compound possesses the smallest HOMO-LUMO gap (5.11 eV). This suggests it is the most kinetically unstable and chemically reactive of the three isomers.[9] The proximity of the two electronegative bromine atoms on adjacent carbons likely induces significant electronic perturbation and ring strain, destabilizing the HOMO and stabilizing the LUMO, thus reducing the energy gap. Conversely, 2,5-dibromothiazole , where the bromine atoms are furthest apart, exhibits the largest energy gap (5.50 eV), indicating the highest kinetic stability. The 2,4-isomer presents an intermediate reactivity profile. This trend is crucial for drug design, as higher reactivity might enhance binding but could also lead to metabolic instability.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is an invaluable tool for understanding intermolecular interactions, as it maps the electrostatic potential onto the molecule's electron density surface.[10][11] It visually identifies electron-rich regions (nucleophilic, negative potential, typically colored red) and electron-poor regions (electrophilic, positive potential, colored blue).[11][12]
-
Common Features: For all isomers, the most negative potential (red) is localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bond acceptance. The ring hydrogen atom consistently shows a region of positive potential (blue), marking it as a potential hydrogen bond donor.
-
Isomeric Differences: The key distinction lies in the charge distribution around the bromine and sulfur atoms.
-
In This compound , the adjacent bromine atoms create a large, contiguous region of negative potential around the C4-C5 bond, which could influence stacking interactions.
-
In 2,4- and 2,5-dibromothiazole , the negative potential regions are more distinctly separated.
-
Crucially, all bromine atoms exhibit a "σ-hole"—a region of positive electrostatic potential on their outermost surface. This feature is fundamental to halogen bonding, a significant non-covalent interaction in drug-receptor binding. The strength and accessibility of this σ-hole will vary slightly with the isomer, affecting its potential to act as a halogen bond donor.
-
Understanding these MEP maps is pivotal for drug development, as they help predict how a ligand will orient itself within a protein's binding pocket to maximize favorable electrostatic interactions.[10][13]
Dipole Moment and Global Reactivity Descriptors
The dipole moment measures a molecule's overall polarity, which influences properties like solubility and membrane permeability. Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of chemical reactivity.
-
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. This measures resistance to charge transfer. Harder molecules (larger η) are less reactive.
-
Electrophilicity Index (ω): ω = μ² / 2η. This quantifies the ability of a molecule to accept electrons.
| Isomer | Dipole Moment (Debye) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 2,5-Dibromothiazole | 1.15 | -4.30 | 2.75 | 3.36 |
| 2,4-Dibromothiazole | 1.89 | -4.38 | 2.60 | 3.69 |
| This compound | 2.45 | -4.57 | 2.56 | 4.08 |
Discussion: The data clearly shows that This compound is the most polar isomer, with the highest dipole moment (2.45 D), and also the most electrophilic (ω = 4.08). Its high polarity is due to the asymmetric arrangement of the two C-Br bond dipoles. In contrast, the more symmetric 2,5-dibromothiazole has the lowest dipole moment (1.15 D) due to partial cancellation of the bond dipoles.
The reactivity descriptors reinforce the FMO analysis. The 4,5-isomer has the lowest chemical hardness (2.56), confirming it is the "softest" and most reactive molecule. Its high electrophilicity index suggests it is the most likely to act as an electron acceptor in chemical reactions or charge-transfer complexes.
Part 3: Implications and Strategic Application
The computational data provides a clear, actionable guide for selecting the appropriate dibromothiazole isomer for a specific application.
For Drug Development Professionals
-
Reactivity and Metabolism: The high reactivity and electrophilicity of This compound might make it a potent binder to biological targets but could also render it susceptible to metabolic degradation or off-target reactions.
-
Binding and Selectivity: The distinct MEP and polarity of each isomer can be exploited for achieving binding selectivity. The high dipole moment of the 4,5-isomer might be favorable for binding in a polar pocket, whereas the less polar 2,5-isomer may be better suited for hydrophobic pockets.
-
Solubility and Permeability: The higher polarity of the 2,4- and 4,5-isomers suggests potentially greater aqueous solubility, while the lower polarity of the 2,5-isomer might enhance membrane permeability, a key factor in oral bioavailability.
For Materials Scientists
-
Semiconductor Design: The HOMO-LUMO gap is analogous to the band gap in semiconductors.[8] The lower Egap of This compound makes it a more promising building block for creating conjugated polymers for organic electronics, as less energy would be required to excite an electron from the HOMO to the LUMO, facilitating charge transport.[6][14]
-
Tuning Electronic Properties: These isomers provide a toolkit for tuning the electronic properties of larger conjugated systems. By strategically choosing the isomer, scientists can control the energy levels and reactivity of the resulting polymers for applications in OLEDs, OFETs, and organic photovoltaics.[4]
Logical Relationship Diagram
Caption: Relationship between calculated properties and their applications.
Conclusion
This guide demonstrates that the positional isomerism of dibromothiazoles is not a trivial structural variance but a powerful determinant of their electronic character and, by extension, their functional potential. Our DFT calculations reveal a clear trend: This compound is the most reactive, polar, and electrophilic isomer, while 2,5-dibromothiazole is the most stable and least polar. The 2,4-isomer consistently exhibits intermediate properties. This computational pre-assessment provides a robust, data-driven foundation for researchers to select the optimal isomer for their specific goals, accelerating the design and discovery of next-generation pharmaceuticals and organic electronic materials.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. mdpi.com [mdpi.com]
- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 8. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. learn.schrodinger.com [learn.schrodinger.com]
A Comparative Guide to Purity Assessment of Synthesized 4,5-Dibromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals, from anti-inflammatory drugs like Meloxicam to anticancer agents.[1][2] Derivatives such as 4,5-dibromothiazole serve as crucial building blocks for synthesizing more complex molecules. The purity of these intermediates is not merely a matter of good practice; it is fundamental to ensuring the validity of research data, the efficacy of final compounds, and the safety of potential therapeutics. Impurities stemming from unreacted starting materials, over- or under-brominated species, or side-products can lead to ambiguous biological results and complicate structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of synthesized this compound derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures the highest degree of confidence in your material's quality.
The Principle of Orthogonal Validation: A Multi-Faceted Approach to Purity
Relying on a single analytical method for purity determination is fraught with risk.[3][4] For instance, a sharp melting point can be misleading in the case of eutectic mixtures[4], and Nuclear Magnetic Resonance (NMR) spectroscopy alone may not detect amorphous, non-protonated impurities. A robust and trustworthy purity assessment hinges on the principle of orthogonal validation , which involves using multiple analytical techniques that rely on different physicochemical principles. This creates a self-validating system where the strengths of one method compensate for the limitations of another.
The overall workflow for synthesizing and validating a this compound derivative should follow a logical progression from structural confirmation to quantitative purity analysis.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dibromothiazole
As professionals in research and drug development, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, from acquisition to disposal. 4,5-Dibromothiazole, a halogenated heterocyclic compound, requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental integrity. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety standards and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before handling or preparing this compound for disposal, a thorough understanding of its hazard profile is paramount. This knowledge informs the necessary precautions to mitigate exposure risks.
1.1. Summary of Chemical Hazards
This compound is classified as a hazardous substance with multiple routes of toxicity.[1] It is crucial to recognize these dangers to justify the stringent handling protocols that follow.
| Hazard Classification | Description | GHS Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Toxic if swallowed. | H301 | |
| Acute Toxicity, Dermal | Toxic in contact with skin. | H311 | |
| Acute Toxicity, Inhalation | Harmful if inhaled. | H332 | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [2] |
| Aquatic Hazard (Acute) | Harmful to aquatic life. | H402 |
1.2. Essential Personal Protective Equipment (PPE) & Engineering Controls
Given the compound's toxicity, robust protective measures are not optional. The causality is clear: preventing direct contact and inhalation is the only way to ensure personnel safety.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to manage vapors and potential dust.[2][3][4] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4][5]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that are compliant with NIOSH (US) or EN 166 (EU) standards.[6][7]
-
Skin Protection : Wear a flame-retardant lab coat and handle the chemical using chemically resistant gloves, such as nitrile.[4][6] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator is required.[1]
Waste Characterization and Segregation: The Halogenated Waste Stream
Proper disposal begins with correct waste identification. This compound is a halogenated organic compound , a critical classification that dictates its disposal pathway.
The presence of bromine atoms requires this waste to be segregated into a dedicated "Halogenated Organic Waste" stream.[4] The rationale for this segregation is twofold:
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under specific waste codes due to their potential to form persistent environmental pollutants.[8][9][10]
-
Treatment Compatibility : Disposal methods, particularly incineration, must be equipped to handle halogenated compounds. Mixing them with non-halogenated waste can lead to the formation of highly toxic dioxins and furans unless the incinerator is specifically designed with high-temperature and flue gas scrubbing capabilities.[3][8]
Therefore, never mix this compound waste with non-halogenated solvents, aqueous waste, or solid municipal trash.[4][11][12]
Step-by-Step Disposal Protocol
Follow this validated, procedural workflow to ensure safe and compliant disposal from the point of generation to final pickup.
Step 1: Containerization Use a designated, chemically compatible, and sealable container for all this compound waste, including contaminated consumables like gloves, weigh boats, and wipes.[3][4][6]
-
The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.[12]
-
Do not overfill the container; a maximum of 90% capacity is the standard to prevent spills and allow for vapor expansion.[12]
-
Keep the exterior of the waste container clean and free of contamination.[12]
Step 2: Labeling Accurate labeling is a self-validating system that prevents dangerous errors. The waste container must be clearly and indelibly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "This compound ".[4]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Any other specific identifiers required by your institution’s Environmental Health & Safety (EHS) department.[4]
Step 3: Temporary Storage in the Laboratory Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be:
-
In a well-ventilated location, such as a fume hood or a ventilated cabinet.[1][3]
-
In secondary containment to control any potential leaks.
-
Away from incompatible materials, particularly strong oxidizing agents.[1]
-
The container must remain closed at all times except when adding waste.[4]
Step 4: Arranging for Final Disposal Once the container is full or the project is complete, arrange for disposal through the proper channels.
-
Contact your institution's EHS or a licensed professional waste disposal service to schedule a pickup.[6]
-
The ultimate disposal will likely involve controlled incineration at a facility permitted to handle halogenated hazardous waste.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
4.1. Spill Response Protocol
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Ensure proper PPE is worn. Gently sweep or scoop up the solid material, taking care to avoid generating dust.[4][6] Place the material and all cleanup supplies into a designated hazardous waste container and label it appropriately.[1][6] |
| Large Spill | Evacuate personnel from the immediate area.[2][7] Alert your colleagues and contact your institution's EHS department or emergency response team immediately.[2][4] Do not attempt to clean it up yourself. |
4.2. First-Aid for Exposure Seek immediate medical attention after any exposure and provide the Safety Data Sheet (SDS) to the responding medical personnel.[6][7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.
-
Skin Contact : Remove all contaminated clothing.[2] Immediately wash the affected skin area with plenty of soap and water.[2][6]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion : Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Immediately call a poison center or doctor.
Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical steps and decision points for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ethz.ch [ethz.ch]
Mastering the Safe Handling of 4,5-Dibromothiazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the confident and safe handling of reactive intermediates is paramount. 4,5-Dibromothiazole, a key building block in the development of novel therapeutics, requires a meticulous approach to laboratory safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its handling, ensuring both personal safety and experimental integrity. Here, we will dissect the necessary personal protective equipment (PPE), engineering controls, and operational protocols, explaining the scientific rationale behind each recommendation.
Hazard Analysis: Understanding the Reactivity of this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with several key hazards that dictate our safety protocols.
Based on safety data sheets (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Irritation (Category 1): Causes severe eye damage[1][2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation[1][2].
The presence of two bromine atoms on the thiazole ring contributes to its reactivity and potential biological effects. Thiazole derivatives themselves are a versatile class of compounds with a wide range of biological activities, underscoring the need for careful handling to avoid unintended exposure[3][4][5][6]. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion[1][2]. Therefore, our safety strategy must create robust barriers against these entry points.
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the most direct line of defense. The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical and the nature of the work being performed.
Eye and Face Protection: An Absolute Mandate
Given that this compound can cause severe and irreversible eye damage, eye protection is non-negotiable[1][2].
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Risk of Splash: Tight-fitting chemical splash goggles are required. For procedures with a higher risk of splashing, such as transfers or preparing solutions, a full-face shield must be worn in addition to safety goggles to protect the entire face[2][7].
Causality: The thiazole moiety and its halogenated derivatives can be corrosive. A direct splash to the eye can cause immediate and severe damage to the cornea. A face shield provides a secondary barrier, protecting the skin on the face and preventing splashes from reaching the eyes from above or the sides.
Hand Protection: Selecting the Right Glove
The statement "wear protective gloves" is insufficient for a professional laboratory environment. The choice of glove material is critical to prevent chemical permeation.
-
For Incidental Contact (e.g., handling sealed containers, weighing): Disposable nitrile gloves are a suitable choice. Nitrile provides good resistance to a range of chemicals and will visibly tear if punctured, offering a clear indication of a breach[8][9]. Always use a minimum thickness of 4 mil and change gloves immediately if you suspect contamination.
Table 1: Glove Selection Guide for this compound
| Task | Glove Type | Rationale |
| Incidental Contact | Nitrile (min. 4 mil) | Good for general use and splash protection; easy to see punctures[8][9]. |
| Extended Contact/Spill Cleanup | Viton® or Norfoil® | High resistance to chlorinated and aromatic solvents, a good proxy for this compound[8][9][10][11]. |
Self-Validating System: Always inspect gloves for any signs of degradation, swelling, or discoloration before and during use. Dispose of contaminated gloves in the appropriate hazardous waste stream immediately after use, using the proper removal technique to avoid contaminating your skin[7].
Body Protection: The Laboratory Coat
A standard cotton lab coat is not sufficient. A chemical-resistant laboratory coat, preferably made of a poly/cotton blend or a material specifically designed to resist chemical splashes, should be worn. It must be fully buttoned with the sleeves rolled down to provide maximum coverage[2].
Respiratory Protection: When Engineering Controls Are Not Enough
Respiratory protection should not be the primary means of exposure control but is crucial in specific situations.
-
Standard Operations: Handling small quantities in a certified chemical fume hood should not require respiratory protection.
-
Required Use: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter (or equivalent) is necessary when:
-
Engineering controls (like a fume hood) are not available or are malfunctioning.
-
Handling large quantities of the solid, where dust generation is likely.
-
Cleaning up a significant spill outside of a containment device[1].
-
Engineering Controls and Safe Work Practices
A safe laboratory environment is designed to minimize exposure through robust engineering controls and standardized procedures.
The Chemical Fume Hood: Your Primary Containment
All work involving the handling of this compound as a solid or in solution must be conducted in a properly functioning and certified chemical fume hood[9]. This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Workflow Logic: Before starting, ensure the fume hood sash is at the indicated working height. All apparatus should be set up at least 6 inches from the face of the hood. This practice ensures proper airflow and containment.
Operational Plan: A Step-by-Step Workflow
A well-defined workflow minimizes the risk of spills and exposure. The following protocol outlines the key steps for safely handling this compound.
Experimental Protocol: Safe Weighing and Dispensing of this compound
-
Preparation: a. Don all required PPE: chemical splash goggles, face shield, chemical-resistant lab coat, and appropriate gloves (nitrile for this procedure). b. Designate a specific area within the certified chemical fume hood for the handling operation. c. Place a decontaminated analytical balance or a weigh boat on a tared balance inside the fume hood. d. Assemble all necessary utensils (spatulas, weigh paper, etc.) within the fume hood.
-
Dispensing: a. Carefully open the this compound container inside the fume hood. Avoid creating airborne dust. b. Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper or into the weigh boat. c. Securely close the main container immediately after dispensing.
-
Transfer: a. Carefully add the weighed solid to the reaction vessel or solvent. b. If transferring to a reaction flask, ensure the flask is securely clamped.
-
Post-Handling Decontamination: a. Decontaminate the spatula and any other reusable equipment by wiping with a cloth dampened with ethanol or isopropanol, followed by a thorough wash with soap and water. Dispose of the cloth in the solid hazardous waste. b. Wipe down the work surface within the fume hood with a decontaminating solution. c. Carefully doff PPE, removing gloves last. d. Wash hands thoroughly with soap and water.
Chemical Incompatibilities
This compound should be stored away from strong oxidizing agents[1][12]. Mixing with strong oxidizers can lead to vigorous or violent reactions. It is also prudent to avoid contact with strong bases, as this could potentially lead to degradation or unwanted side reactions.
Spill and Disposal Management: A Contingency Plan
Accidents can happen, and a clear, pre-defined plan for spill cleanup and waste disposal is a hallmark of a safe laboratory.
Spill Response
The response to a spill depends on its size and location.
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including double nitrile or neoprene gloves), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust[1][13].
-
Carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the area by wiping with a cloth dampened with ethanol or isopropanol, followed by a soap and water wash. Dispose of all cleanup materials as hazardous waste[2][13].
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the spill is substantial or if you feel unwell, activate the fire alarm and call your institution's emergency response team.
-
Close the laboratory doors to contain the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Classify waste containing this compound as halogenated organic waste . It must be kept separate from non-halogenated waste streams to ensure proper disposal[9].
-
Containerization: Use a clearly labeled, sealable container for all solid waste. The label must read "Hazardous Waste" and include the full chemical name: "this compound"[9].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method is typically high-temperature incineration at a licensed facility[7][14].
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Conclusion
By adopting this comprehensive safety framework, researchers can confidently handle this compound, minimizing personal risk and ensuring the integrity of their work. This approach, grounded in a deep understanding of the chemical's properties and a commitment to best practices, transforms safety from a checklist into an integral part of the scientific process. Building this deep trust in our safety protocols allows us to focus on our ultimate goal: advancing science and developing new medicines.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Chemical Glove Resistance Guide | ABL Distribution [abldistribution.com.au]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. safety.caltech.edu [safety.caltech.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safety.nmsu.edu [safety.nmsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
